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  • Product: N-(4-chlorophenyl)-4-methylbenzamide
  • CAS: 33667-89-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of N-(4-chlorophenyl)-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is my privilege to present this technical guide on the chemical properties of N-(4-chlorophenyl)-4-methylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on the chemical properties of N-(4-chlorophenyl)-4-methylbenzamide. This document is structured to provide not just a compilation of data, but a cohesive understanding of the molecule's characteristics, from its fundamental identity to its synthesis and potential applications. The methodologies described herein are grounded in established chemical principles, and the inclusion of causality behind experimental choices is intended to empower researchers in their own investigations. Every piece of information is supported by authoritative sources to ensure the highest level of scientific integrity.

Molecular Identity and Structure

N-(4-chlorophenyl)-4-methylbenzamide is a substituted aromatic amide with the chemical formula C₁₄H₁₂ClNO.[1] Its structure consists of a 4-methylbenzoyl group linked to a 4-chloroaniline moiety through an amide bond.

  • IUPAC Name: N-(4-chlorophenyl)-4-methylbenzamide[1]

  • CAS Number: 33667-89-9[1]

  • Molecular Formula: C₁₄H₁₂ClNO[1]

  • Molecular Weight: 245.70 g/mol [1]

  • InChI: 1S/C14H12ClNO/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,1H3,(H,16,17)[1]

  • InChIKey: WQWILBQLOABMSN-UHFFFAOYSA-N[1]

  • SMILES: CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl[1]

The molecular structure has been confirmed by single-crystal X-ray diffraction.[2] The analysis reveals that the two aromatic rings are not coplanar, exhibiting a significant dihedral angle between them.[2] The central amide group plays a crucial role in the molecule's conformation and intermolecular interactions, forming N—H···O hydrogen bonds that link molecules into infinite chains in the crystalline state.[2]

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The following table summarizes the key properties of N-(4-chlorophenyl)-4-methylbenzamide.

PropertyValueSource
Molecular Weight 245.70 g/mol [1]
XLogP3 3.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]
Exact Mass 245.0607417 Da[1]
Topological Polar Surface Area 29.1 Ų[1]

Note on Melting Point: While a specific experimentally determined melting point for N-(4-chlorophenyl)-4-methylbenzamide was not found in the available literature, the closely related compound, N-(4-chlorophenyl)benzamide, has a reported melting point of 187 °C.[3] This suggests that the title compound will also be a solid at room temperature with a relatively high melting point.

Synthesis and Characterization

The synthesis of N-(4-chlorophenyl)-4-methylbenzamide is typically achieved via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction. This well-established method involves the reaction of an amine with an acyl chloride in the presence of a base.

Synthetic Protocol: Schotten-Baumann Reaction

This protocol is adapted from established methods for the synthesis of similar benzamide derivatives.

Materials:

  • 4-Chloroaniline

  • 4-Methylbenzoyl chloride

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-chloroaniline in dichloromethane.

  • Reaction Setup: Cool the solution in an ice bath and add 1.1 equivalents of 10% aqueous sodium hydroxide solution with vigorous stirring.

  • Acylation: Slowly add 1.05 equivalents of 4-methylbenzoyl chloride dropwise to the biphasic mixture while maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-(4-chlorophenyl)-4-methylbenzamide can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant1 4-Chloroaniline in DCM ReactionVessel Acylation at 0-5 °C Reactant1->ReactionVessel Reactant2 4-Methylbenzoyl Chloride Reactant2->ReactionVessel Base 10% NaOH (aq) Base->ReactionVessel Stirring Stir at RT for 2-4h ReactionVessel->Stirring Separation Separatory Funnel (Wash with HCl, NaHCO₃, Brine) Stirring->Separation Drying Dry with MgSO₄ Separation->Drying Concentration Rotary Evaporation Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Product Pure N-(4-chlorophenyl)- 4-methylbenzamide Purification->Product

Caption: Experimental workflow for the synthesis of N-(4-chlorophenyl)-4-methylbenzamide.

Spectroscopic Characterization

The structure of N-(4-chlorophenyl)-4-methylbenzamide can be confirmed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the amide carbonyl (around 1650 cm⁻¹), and C-Cl stretching (around 1090 cm⁻¹). The presence of aromatic C-H and C=C stretching bands will also be evident.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons on both the 4-chlorophenyl and 4-methylbenzoyl rings, a singlet for the methyl protons, and a broad singlet for the amide N-H proton.[1]

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the amide, the methyl carbon, and the aromatic carbons. The number of distinct aromatic signals would depend on the symmetry of the molecule.[1]

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the amide bond.

Reactivity and Potential Applications

The reactivity of N-(4-chlorophenyl)-4-methylbenzamide is centered around the amide functionality and the two aromatic rings. The amide bond can be hydrolyzed under acidic or basic conditions. The aromatic rings can undergo electrophilic substitution reactions, with the substitution pattern being influenced by the existing chloro and methyl groups.

From a drug development perspective, the benzamide scaffold is a well-known pharmacophore present in a variety of biologically active molecules. Substituted benzamides have been investigated for a range of therapeutic applications, including as antipsychotics and antidepressants.

A notable area of interest for N-phenylbenzamide derivatives is their potential as antiviral agents. Research has shown that some compounds with this core structure exhibit activity against the Hepatitis B virus (HBV). This antiviral effect is thought to be mediated by an increase in the intracellular levels of APOBEC3G (A3G), a host-encoded cytidine deaminase with antiretroviral activity. This suggests that N-(4-chlorophenyl)-4-methylbenzamide could be a valuable starting point for the design and synthesis of novel anti-HBV agents.

Safety and Toxicology

The safety and toxicological profile of N-(4-chlorophenyl)-4-methylbenzamide is not extensively documented. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as hazardous to the aquatic environment with long-lasting effects.[1]

General toxicological considerations for substituted benzamides suggest that they can have psychotropic and neurotoxic effects, and in cases of overdose, can lead to severe intoxication. Studies on other benzamide derivatives have shown potential for renal and hepatic toxicity at high doses. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound, and work should be conducted in a well-ventilated fume hood.

Conclusion

N-(4-chlorophenyl)-4-methylbenzamide is a well-defined chemical entity with a rich structural chemistry. Its synthesis is straightforward, and its characterization can be readily achieved using standard analytical techniques. The presence of the benzamide scaffold and the promising antiviral activity of related compounds make it a molecule of significant interest for further investigation in the field of drug discovery, particularly in the development of new anti-HBV therapeutics. As with any chemical compound, proper safety precautions should be observed during its handling and use. This guide provides a solid foundation for researchers to build upon in their exploration of the chemical and biological properties of N-(4-chlorophenyl)-4-methylbenzamide.

References

  • Kalekin, R. A., Salomatin, E. M., & Kalekina, V. A. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Sudebno-meditsinskaia ekspertiza, 50(6), 31–34.
  • PubChem. (n.d.). N-(4-chlorophenyl)-4-methylbenzamide. Retrieved March 7, 2026, from [Link]

  • Nuţă, D. C., et al. (2015). Pharmacological evaluation of acute and subacute toxicity and antidepressant effect after acute administration of novel N-substituted benzamides. Farmacia, 63(4), 545-551.
  • MDPI. (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

  • Qamar, M. A., et al. (2023). Experimental Study: Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rawalpindi Medical College, 27(3), 458-461.
  • ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
  • Rodrigues, V. Z., et al. (2011). N-(4-Chlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3065.
  • Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

  • Stenutz. (n.d.). N-(4-chlorophenyl)benzamide. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 2759-54-8 | N-(4-Chlorophenyl)propanamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-Chlorobenzyl)-4-methylbenzamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-chlorophenyl)-4-methylbenzamide (C14H12ClNO). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-(4-Chlorophenyl)benzamide. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • SpectraBase. (n.d.). N-[1-(4-chlorophenyl)ethyl]benzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). Ht..~SONHR. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of N-(4-chlorophenyl)-4-methylbenzamide

Introduction N-(4-chlorophenyl)-4-methylbenzamide is a synthetic organic compound featuring a central amide linkage connecting a 4-chlorophenyl group and a 4-methylbenzoyl group. The structural characterization of such m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-chlorophenyl)-4-methylbenzamide is a synthetic organic compound featuring a central amide linkage connecting a 4-chlorophenyl group and a 4-methylbenzoyl group. The structural characterization of such molecules is fundamental in various fields of chemical research, including drug discovery and materials science, as the precise arrangement of atoms dictates the compound's physicochemical properties and biological activity. This guide provides a comprehensive, technically-grounded walkthrough of the analytical methodologies employed to elucidate and confirm the structure of N-(4-chlorophenyl)-4-methylbenzamide. We will delve into the principles and practical applications of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) techniques. The causality behind experimental choices and the integration of data from multiple analytical platforms to build a self-validating structural hypothesis are central themes of this document.

Molecular Formula and Unsaturation Index

The initial step in structure elucidation is often the determination of the molecular formula. High-resolution mass spectrometry (HRMS) is the premier technique for this purpose, providing a highly accurate mass measurement that can be used to deduce the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of N-(4-chlorophenyl)-4-methylbenzamide is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: The sample is introduced into a high-resolution mass spectrometer, commonly an Orbitrap or a Time-of-Flight (TOF) instrument, using an appropriate ionization source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: The instrument is calibrated, and the mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: The exact mass of the most abundant isotopic peak of the molecular ion is determined.

For N-(4-chlorophenyl)-4-methylbenzamide, the molecular formula is C₁₄H₁₂ClNO. The expected monoisotopic mass for this formula is 245.0607 Da.[1][2] An experimentally determined mass within a few parts per million (ppm) of this value provides strong evidence for the proposed molecular formula.

Degree of Unsaturation:

With the molecular formula established, the degree of unsaturation (DoU) can be calculated to infer the number of rings and/or multiple bonds present in the molecule.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 14 + 1 - (12/2) - (1/2) + (1/2) = 9

A degree of unsaturation of 9 suggests a highly unsaturated structure, which is consistent with the presence of two aromatic rings and a carbonyl group.

Functional Group Identification via Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[3] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.[4][5]

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The sample is placed in the beam path of an FT-IR spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet) is recorded, followed by the sample spectrum. The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Data Presentation: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharpN-H stretch (amide)
~3030MediumAromatic C-H stretch[4][5]
~1650StrongC=O stretch (amide I band)
~1600, 1500, 1450Medium to weakAromatic C=C stretching[4][5]
~1540MediumN-H bend (amide II band)
~820StrongC-H out-of-plane bending (para-disubstituted rings)[6]

The presence of a strong absorption around 1650 cm⁻¹ is indicative of a carbonyl group, and the sharp peak around 3300 cm⁻¹, coupled with the band around 1540 cm⁻¹, strongly suggests a secondary amide functional group. The absorptions in the 1600-1450 cm⁻¹ region and at ~3030 cm⁻¹ confirm the presence of aromatic rings.[4][5][6]

Elucidating the Carbon-Hydrogen Framework with ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[7]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube.

  • Instrumentation: The NMR tube is inserted into a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired.

  • Data Analysis: The chemical shifts (δ), integration (for ¹H), and multiplicities of the signals are analyzed.

Data Presentation: Predicted ¹H and ¹³C NMR Data

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0Singlet1HN-H
~7.8Doublet2HAromatic C-H (ortho to C=O)
~7.6Doublet2HAromatic C-H (ortho to N-H)
~7.3Doublet2HAromatic C-H (meta to C=O)
~7.3Doublet2HAromatic C-H (meta to N-H)
~2.4Singlet3H-CH₃

¹³C NMR:

Chemical Shift (δ, ppm)Assignment
~166C=O (amide)
~142Aromatic C (para to C=O)
~138Aromatic C (ipso, attached to N)
~132Aromatic C (ipso, attached to C=O)
~130Aromatic C (meta to N-H, attached to Cl)
~129.5Aromatic C (meta to C=O)
~129Aromatic C (ortho to N-H)
~127.5Aromatic C (ortho to C=O)
~21.5-CH₃

The ¹H NMR spectrum is expected to show distinct signals for the amide proton, the aromatic protons, and the methyl protons. The aromatic region will likely display two pairs of doublets, characteristic of para-disubstituted benzene rings.[8] The ¹³C NMR spectrum will show a signal for the carbonyl carbon in the downfield region (~166 ppm), several signals for the aromatic carbons, and a signal for the methyl carbon in the upfield region (~21.5 ppm).[8]

Assembling the Molecular Structure with 2D NMR

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

¹H-¹H COSY: Mapping Proton-Proton Couplings

The COrrelation SpectroscopY (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[9]

Experimental Protocol: COSY

Standard pulse programs for COSY are used on the NMR spectrometer. The resulting 2D spectrum shows the ¹H spectrum on both axes, with cross-peaks indicating coupled protons.

Interpretation:

In the COSY spectrum of N-(4-chlorophenyl)-4-methylbenzamide, cross-peaks would be expected between the aromatic protons on each of the two rings that are ortho to each other. This would confirm the presence of the two separate para-disubstituted spin systems.

HSQC: Correlating Protons and Directly Attached Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly attached.

Experimental Protocol: HSQC

Standard pulse programs for HSQC are utilized. The resulting 2D spectrum has the ¹H spectrum on one axis and the ¹³C spectrum on the other. Cross-peaks appear at the coordinates of a proton's chemical shift and its directly bonded carbon's chemical shift.

Interpretation:

The HSQC spectrum will show correlations between:

  • The methyl protons (~2.4 ppm) and the methyl carbon (~21.5 ppm).

  • Each aromatic proton and its corresponding aromatic carbon.

This experiment allows for the unambiguous assignment of the chemical shifts of the protonated carbons.

HMBC: Unveiling Long-Range Carbon-Proton Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is one of the most powerful tools for structure elucidation, as it reveals correlations between protons and carbons that are separated by two or three bonds.

Experimental Protocol: HMBC

Standard pulse programs for HMBC are employed. The resulting 2D spectrum is similar in appearance to the HSQC spectrum, but the cross-peaks represent longer-range couplings.

Interpretation:

Key HMBC correlations for confirming the structure of N-(4-chlorophenyl)-4-methylbenzamide would include:

  • A correlation from the amide proton (N-H) to the carbonyl carbon (C=O) and the ipso-carbon of the 4-chlorophenyl ring .

  • Correlations from the aromatic protons ortho to the amide nitrogen to the ipso-carbon of the 4-chlorophenyl ring .

  • Correlations from the aromatic protons ortho to the carbonyl group to the carbonyl carbon .

  • A correlation from the methyl protons to the ipso-carbon of the 4-methylbenzoyl ring and the ortho-carbons of the same ring .

These correlations definitively link the 4-methylbenzoyl and 4-chlorophenyl fragments through the amide bond.

Integrated Data Analysis and Structure Confirmation

The final step in the structure elucidation process is the integration of all the spectroscopic data to build a cohesive and self-consistent structural assignment.

Logical Workflow for Structure Confirmation

Structure_Elucidation cluster_0 Initial Analysis cluster_1 NMR Analysis cluster_2 Structure Confirmation HRMS HRMS DoU Degree of Unsaturation HRMS->DoU Molecular Formula H_NMR ¹H NMR DoU->H_NMR FTIR FT-IR FTIR->H_NMR Functional Groups C_NMR ¹³C NMR H_NMR->C_NMR Proton Environments COSY COSY H_NMR->COSY ¹H-¹H Connectivity HSQC HSQC H_NMR->HSQC ¹H-¹³C (1-bond) HMBC HMBC H_NMR->HMBC ¹H-¹³C (long-range) C_NMR->HSQC Carbon Environments Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure Final Assembly

Caption: Workflow for the structure elucidation of N-(4-chlorophenyl)-4-methylbenzamide.

The molecular formula from HRMS and the degree of unsaturation provide the atomic building blocks and the overall level of structural complexity. FT-IR identifies the key functional groups, namely the secondary amide and the aromatic rings. ¹H and ¹³C NMR provide the initial map of the chemical environments of the hydrogen and carbon atoms. 2D NMR experiments, particularly COSY and HMBC, are then used to piece together the molecular fragments and establish the precise connectivity, ultimately leading to the unambiguous confirmation of the structure of N-(4-chlorophenyl)-4-methylbenzamide.

Conclusion

References

  • TutorChase. (n.d.). How can you determine aromatic structures using spectroscopy? Retrieved from [Link]

  • Fiveable. (2026, March 2). Spectroscopy of Aromatic Compounds | Organic Chemistry... Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Measure Amide Group Shifts with NMR for Structural Analysis. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-chlorophenyl)-4-methylbenzamide | C14H12ClNO | CID 723112. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)- - Optional[13C NMR]. Retrieved from [Link]

  • ACS Publications. (1997, December 18). Structure Elucidation of Amide Bonds with Dipolar Chemical Shift NMR Spectroscopy - The Journal of Physical Chemistry B. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-chlorophenyl)-4-methylbenzamide (C14H12ClNO). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PMC. (n.d.). N-(4-Chlorophenyl)-4-methylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). Retrieved from [Link]

  • MDPI. (2015, July 16). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Retrieved from [Link]

  • PubMed. (2009, January 15). Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-Chlorobenzyl)-4-methylbenzamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Unknown Source. (n.d.). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide.
  • Unknown Source. (2014, August 23). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride.
  • Unknown Source. (2026, February 9).
  • ResearchGate. (n.d.). (PDF) N-(4-Chlorophenyl)benzamide. Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-methylbenzyl)benzamide | C15H15NO | CID 2671699. Retrieved from [Link]

  • Unknown Source. (n.d.). Decoupling 2D NMR in Both Dimensions: Pure Shift NOESY and COSY**.
  • NIST. (n.d.). Benzamide, N-(4-methylphenyl)- -- the NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, 4-chloro-N-methallyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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Foundational

Technical Whitepaper: N-(4-chlorophenyl)-4-methylbenzamide (CAS 33667-89-9)

A Comprehensive Guide to Synthesis, Characterization, and Scaffold Utility in Targeted Therapeutics Executive Summary As drug discovery pivots toward highly optimized, target-specific inhibitors, the structural integrity...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Synthesis, Characterization, and Scaffold Utility in Targeted Therapeutics

Executive Summary

As drug discovery pivots toward highly optimized, target-specific inhibitors, the structural integrity of foundational building blocks becomes paramount. N-(4-chlorophenyl)-4-methylbenzamide (CAS 33667-89-9), also known as 4'-chloro-p-toluanilide, is a privileged diaryl amide scaffold. Characterized by its rigid planar geometry and distinct electronic distribution—driven by the electron-withdrawing para-chloro and electron-donating para-methyl substituents—this molecule serves as a critical intermediate in organic synthesis and a versatile pharmacophore in medicinal chemistry.

This whitepaper provides an in-depth technical analysis of its physicochemical profile, a self-validating synthetic methodology, and its application in the development of targeted therapeutics, specifically within kinase inhibition pathways.

Physicochemical Profiling & Molecular Descriptors

Understanding the physicochemical parameters of a scaffold is the first step in predicting its pharmacokinetic behavior and environmental impact. The data below is aggregated from authoritative databases, including [1].

ParameterValuePharmacological / Chemical Implication
Molecular Formula C₁₄H₁₂ClNODefines the core diaryl amide structure.
Molecular Weight 245.70 g/mol Highly efficient size for fragment-based drug design (FBDD).
XLogP3 3.6Optimal lipophilicity for cell membrane permeability.
Topological Polar Surface Area (TPSA) 29.1 ŲExcellent oral bioavailability potential (well below the 140 Ų limit).
Hydrogen Bond Donors 1The amide (N-H) acts as a critical donor in kinase hinge-binding.
Hydrogen Bond Acceptors 1The carbonyl (C=O) serves as a localized electron-dense acceptor.
Rotatable Bonds 2Low conformational entropy, reducing the energetic penalty upon target binding.
GHS Classification Aquatic Chronic 2 (H411)Toxic to aquatic life with long-lasting effects due to halogenated lipophilicity.

Synthetic Methodology & Workflow

The synthesis of N-(4-chlorophenyl)-4-methylbenzamide relies on a nucleophilic acyl substitution. As an Application Scientist, it is critical to understand that the electron-withdrawing chloro group on the aniline slightly diminishes its nucleophilicity. Therefore, coupling requires a highly reactive electrophile (p-toluoyl chloride) rather than a free carboxylic acid.

Rationale and Causality in Experimental Design
  • Solvent Selection (Dichloromethane): DCM provides a non-polar, aprotic environment that solubilizes the starting materials without hydrolyzing the moisture-sensitive acid chloride.

  • Base Selection (Triethylamine - TEA): TEA acts as a non-nucleophilic acid scavenger. Causality: The reaction generates HCl as a byproduct. Without TEA, HCl would protonate the remaining 4-chloroaniline, rendering it non-nucleophilic and prematurely halting the reaction at a maximum of 50% theoretical yield.

  • Thermal Control (0°C to Room Temperature): The initial coupling is highly exothermic. Causality: Utilizing an ice bath prevents thermal degradation and suppresses competing side reactions, such as diacylation at the nitrogen atom.

Step-by-Step Self-Validating Protocol
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 10.0 mmol of 4-chloroaniline in 20 mL of anhydrous DCM. Add 15.0 mmol (1.5 eq) of TEA.

  • Activation & Addition: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add 11.0 mmol (1.1 eq) of p-toluoyl chloride dropwise via an addition funnel over 15 minutes.

  • Propagation & In-Process Control (IPC): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the 4-chloroaniline spot (UV active, ninhydrin positive) and the emergence of a new, less polar spot confirms reaction completion.

  • Quenching & Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 × 20 mL) to remove unreacted TEA and trace aniline, followed by saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, and finally brine (20 mL) to draw bulk water from the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a boiling ethanol/water mixture.

    • Causality: Ethanol dissolves the hydrophobic product at elevated temperatures, while the gradual addition of water (an anti-solvent) forces the pure diaryl amide to crystallize upon cooling, leaving polar impurities solvated.

SyntheticWorkflow A 4-Chloroaniline + p-Toluoyl Chloride C Ice Bath (0°C) Dropwise Addition A->C B Solvent: Anhydrous DCM Base: Triethylamine (TEA) B->C D Room Temp Stirring (2-4 hours) C->D Exothermic control E TLC Monitoring (Self-Validation IPC) D->E Check conversion F Aqueous Workup (HCl, NaHCO3, Brine) E->F If complete G Organic Layer Drying (Na2SO4) & Evaporation F->G Phase separation H Recrystallization (Ethanol/Water) G->H Crude product I Pure N-(4-chlorophenyl) -4-methylbenzamide H->I Yield >85%

Figure 1: Step-by-step synthetic workflow and in-process control for N-(4-chlorophenyl)-4-methylbenzamide.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is required. The expected spectral data for N-(4-chlorophenyl)-4-methylbenzamide is summarized below, cross-referenced with standard spectroscopic databases [2].

Analytical MethodExpected Signals & AssignmentsStructural Correlation
¹H NMR (DMSO-d₆, 400 MHz) δ ~10.25 (s, 1H)Deshielded amide N-H proton.
δ ~7.88 (d, J=8.0 Hz, 2H)Ortho-protons of the p-toluoyl ring.
δ ~7.80 (d, J=8.8 Hz, 2H)Ortho-protons of the 4-chloroaniline ring.
δ ~7.42 (d, J=8.8 Hz, 2H)Meta-protons of the 4-chloroaniline ring.
δ ~7.35 (d, J=8.0 Hz, 2H)Meta-protons of the p-toluoyl ring.
δ ~2.38 (s, 3H)Aliphatic methyl group.
¹³C NMR (100 MHz) δ ~165.5Carbonyl (C=O) carbon.
δ ~141.8, 138.5, 133.2, 127.5...Aromatic carbons (distinct para-substituted patterns).
δ ~21.1Aliphatic methyl carbon.
Mass Spectrometry (ESI-MS) m/z 246.0 [M+H]⁺, 248.0 [M+H]⁺Confirms molecular weight and the characteristic 3:1 isotopic ratio of the ³⁵Cl/³⁷Cl isotopes.

Medicinal Chemistry & Biological Applications

The Diaryl Amide as a Privileged Scaffold

In medicinal chemistry, the diaryl amide motif is renowned for its ability to mimic peptide bonds while offering superior metabolic stability. N-(4-chlorophenyl)-4-methylbenzamide serves as a core template for designing targeted therapies. The para-chloro substitution provides optimal steric bulk to occupy deep hydrophobic pockets (such as the DFG-out conformation in kinases), while the para-methyl group offers a vector for further functionalization or favorable van der Waals interactions.

Application in Pan-Raf Kinase Inhibition

Derivatives of this scaffold (e.g., 3-amino-N-(4-chlorophenyl)-4-methylbenzamide) have been extensively evaluated in the development of Pan-Raf inhibitors [3]. The MAPK/ERK pathway is frequently hyperactivated in human cancers (e.g., melanoma) due to RAS or RAF mutations. By utilizing the diaryl amide core to competitively bind to the ATP-binding pocket of RAF kinases, these derivatives effectively halt the downstream phosphorylation cascade, thereby overcoming therapeutic resistance.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase (Target Protein) RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Tumor Survival ERK->Proliferation Gene Transcription Inhibitor Diaryl Amide-Derived Pan-Raf Inhibitor Inhibitor->RAF Competitive ATP Inhibition

Figure 2: MAPK/ERK signaling pathway and the targeted intervention point for diaryl amide-derived Raf inhibitors.
Environmental and Safety Considerations

While highly valuable in drug discovery, the lipophilicity (LogP 3.6) and halogenated nature of CAS 33667-89-9 make it resistant to rapid environmental degradation. It is classified under GHS as Aquatic Chronic 2 [1]. Laboratory protocols must mandate that all aqueous washes and organic filtrates containing this compound be segregated into halogenated waste streams and incinerated, preventing bioaccumulation in aquatic ecosystems.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 723112, N-(4-chlorophenyl)-4-methylbenzamide. Retrieved from[Link]

  • SpectraBase. 4'-Chloro-p-toluanilide 13C NMR Spectrum. John Wiley & Sons, Inc. Retrieved from [Link](Search Query: 4'-Chloro-p-toluanilide)

  • National Institutes of Health (NIH). General principles of MAPK/ERK signaling and Pan-Raf inhibition in oncology. Retrieved from[Link]

Exploratory

An In-Depth Technical Guide to N-(4-chlorophenyl)-4-methylbenzamide: Synthesis, Characterization, and Therapeutic Potential

Introduction N-aryl benzamides represent a cornerstone scaffold in modern medicinal chemistry and drug development. Their structural rigidity, coupled with the capacity for diverse functionalization on both aromatic ring...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-aryl benzamides represent a cornerstone scaffold in modern medicinal chemistry and drug development. Their structural rigidity, coupled with the capacity for diverse functionalization on both aromatic rings, allows for the fine-tuning of physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of N-(4-chlorophenyl)-4-methylbenzamide, a member of this versatile class of compounds. We will delve into its fundamental chemical properties, provide a robust and reproducible synthesis protocol, discuss methods for its characterization, and explore its significant, albeit underexplored, potential as a therapeutic agent, particularly in the realms of antiviral and anticancer research. This document is intended for researchers and professionals in drug discovery, offering both foundational knowledge and practical, field-proven insights into the study of this compound and its analogs.

Physicochemical and Structural Characteristics

N-(4-chlorophenyl)-4-methylbenzamide is a solid, crystalline compound at room temperature. Its core structure consists of a 4-methylbenzoyl group connected to a 4-chloroaniline moiety via an amide linkage. The presence of the halogenated phenyl ring and the methyl-substituted phenyl ring significantly influences its electronic properties, lipophilicity, and potential for biological interactions. Based on its structure—a non-polar aromatic framework with a polar amide bond—it is expected to have low solubility in water but good solubility in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

Core Compound Data

The fundamental properties of N-(4-chlorophenyl)-4-methylbenzamide are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₁₄H₁₂ClNO[PubChem][1]
Molecular Weight 245.70 g/mol [PubChem][1]
IUPAC Name N-(4-chlorophenyl)-4-methylbenzamide[PubChem][1]
CAS Number 33667-89-9[PubChem][1]
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl[PubChem][1]
Synonyms 4'-Chloro-p-toluanilide[PubChem][1]
Structural Insights from Crystallography

The three-dimensional conformation of N-(4-chlorophenyl)-4-methylbenzamide has been elucidated through single-crystal X-ray diffraction.[2] The crystal structure reveals that the two aromatic rings are not coplanar, adopting a dihedral angle of 59.25°.[2] The central amide group (–NH–C=O) is twisted out of the planes of both the 4-chlorophenyl and the 4-methylphenyl rings.[2] This non-planar conformation is a critical feature, as it governs how the molecule can interact with the binding pockets of target proteins. In the solid state, molecules are linked into infinite chains by intermolecular N—H···O hydrogen bonds, a common and stabilizing motif in amide-containing structures.[2]

Synthesis and Characterization

The synthesis of N-(4-chlorophenyl)-4-methylbenzamide is most reliably achieved through the Schotten-Baumann reaction, a classic and efficient method for forming amide bonds. This involves the acylation of an amine (4-chloroaniline) with an acyl chloride (4-methylbenzoyl chloride) under basic conditions. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis Workflow Diagram

The logical flow of the synthesis and purification process is depicted below.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification R1 4-Chloroaniline Mix Combine Reactants in DCM (0°C to Room Temp) R1->Mix R2 4-Methylbenzoyl Chloride R2->Mix R3 Pyridine (Base) R3->Mix R4 Dichloromethane (Solvent) R4->Mix Quench Aqueous Wash (e.g., 1M HCl) to remove excess pyridine Mix->Quench Reaction Mixture Extract Separate Organic Layer Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize from Ethanol Evaporate->Recrystallize Crude Product Isolate Isolate Pure Product (Filtration) Recrystallize->Isolate Final Final Isolate->Final Pure N-(4-chlorophenyl) -4-methylbenzamide

Caption: Workflow for the synthesis of N-(4-chlorophenyl)-4-methylbenzamide.

Detailed Experimental Protocol: Synthesis

This protocol is based on well-established methods for N-aryl amide synthesis.[3][4]

  • Materials:

    • 4-Chloroaniline (1.0 eq)

    • 4-Methylbenzoyl chloride (1.05 eq)

    • Pyridine (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethanol (for recrystallization)

  • Procedure:

    • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

    • Reaction Initiation: Add 4-methylbenzoyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.

    • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

    • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally with brine.

    • Isolation of Crude Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to obtain pure N-(4-chlorophenyl)-4-methylbenzamide as colorless crystals. The purity can be confirmed by measuring its melting point.[2]

Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. Spectroscopic data for N-(4-chlorophenyl)-4-methylbenzamide is available in public databases such as PubChem.[1]

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the methyl (–CH₃) group protons, and a broad singlet for the amide (–NH) proton.

    • ¹³C NMR: The spectrum will display distinct signals for each unique carbon atom, including the methyl carbon, the aromatic carbons, and the carbonyl (C=O) carbon of the amide group.

  • Infrared (IR) Spectroscopy: Key diagnostic peaks include a strong absorption band for the C=O stretch of the amide group (typically around 1650-1680 cm⁻¹) and a sharp absorption for the N-H stretch (around 3300-3500 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).

Potential Therapeutic Applications and Mechanism of Action

While specific biological activity data for N-(4-chlorophenyl)-4-methylbenzamide is limited, extensive research on structurally related N-phenylbenzamide derivatives provides compelling evidence for its potential in drug discovery, particularly as an antiviral and anticancer agent.

Potential as an Anti-Hepatitis B Virus (HBV) Agent

A closely related analog, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , has demonstrated potent anti-HBV activity.[5][6][7] This provides a strong rationale for investigating N-(4-chlorophenyl)-4-methylbenzamide for similar activity.

  • Mechanism of Action: The antiviral effect of IMB-0523 is attributed to its ability to increase the intracellular levels of APOBEC3G (A3G) , a host cytidine deaminase that acts as a restriction factor against HBV and other viruses.[5][6] A3G induces hypermutation in the viral genome during reverse transcription, leading to non-viable viral progeny. This mechanism is distinct from current anti-HBV nucleoside analogs, suggesting potential for overcoming drug resistance.

G Compound N-Phenylbenzamide Derivative Cell Host Cell Compound->Cell Enters A3G APOBEC3G (Host Restriction Factor) Cell->A3G Upregulates Replication Viral Replication (Reverse Transcription) A3G->Replication Incorporates into viral particle HBV Hepatitis B Virus (HBV) HBV->Replication Initiates Hypermutation Hypermutation of viral DNA Replication->Hypermutation Induces Inhibition Inhibition of Viral Progeny Hypermutation->Inhibition

Caption: Proposed antiviral mechanism via APOBEC3G upregulation.

  • Quantitative Activity of a Structural Analog:

CompoundTargetIC₅₀ (µM)Source
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideWild-Type HBV1.99[5][6]
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideDrug-Resistant HBV3.30[5][6]
Potential as an Anticancer Agent

The N-phenylbenzamide scaffold is prevalent in compounds with demonstrated anticancer properties.[8] Derivatives have been shown to exhibit cytotoxicity against a variety of human cancer cell lines.

  • Mechanism of Action: The anticancer mechanisms of benzamide derivatives are often multifaceted, involving the inhibition of key cellular processes such as cell cycle progression, microtubule dynamics, and critical signaling pathways.

  • Quantitative Activity of Structural Analogs:

Compound Class/IDCell Line (Cancer Type)IC₅₀ (µM)AssaySource
Imidazole-based N-phenylbenzamide (4g)A549 (Lung)7.5MTT[8]
Imidazole-based N-phenylbenzamide (4g)HeLa (Cervical)9.3MTT[8]
Imidazole-based N-phenylbenzamide (4g)MCF-7 (Breast)8.9MTT[8]
Urea-based N-phenylbenzamide (6g)MDAMB-231 (Breast)11.35MTT[8]
Urea-based N-phenylbenzamide (6g)A-498 (Renal)14.46MTT[8]

Given these findings, N-(4-chlorophenyl)-4-methylbenzamide is a strong candidate for screening in both antiviral and anticancer assays.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of N-(4-chlorophenyl)-4-methylbenzamide, standardized in vitro assays are required. The following protocols provide a framework for evaluating its cytotoxicity and antiviral activity.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Materials:

    • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • N-(4-chlorophenyl)-4-methylbenzamide (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the resulting dose-response curve.

Protocol: In Vitro Anti-HBV Assay

This protocol outlines a method to determine the anti-HBV activity of the compound in a cell-based model.

  • Materials:

    • HepG2.2.15 cell line (stably transfected with the HBV genome)

    • Complete culture medium

    • N-(4-chlorophenyl)-4-methylbenzamide (stock solution in DMSO)

    • Positive control (e.g., Lamivudine)

    • Reagents for DNA extraction and quantitative PCR (qPCR)

  • Procedure:

    • Cell Seeding: Seed HepG2.2.15 cells in a 24-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound. Change the medium and re-dose every 2-3 days.

    • Sample Collection: After a defined incubation period (e.g., 6-8 days), collect the cell culture supernatant to measure secreted HBV DNA (virions). Lyse the cells to extract intracellular HBV DNA.

    • DNA Extraction and qPCR: Extract viral DNA from both supernatant and cell lysates. Quantify the HBV DNA levels using a specific qPCR assay.

    • Data Analysis: Determine the concentration of the compound that inhibits HBV replication by 50% (IC₅₀) by comparing the HBV DNA levels in treated cells to those in untreated controls.

Conclusion

N-(4-chlorophenyl)-4-methylbenzamide is a readily synthesizable compound belonging to the N-aryl benzamide class, a scaffold of proven importance in drug discovery. Its well-defined structure and the established biological activities of its close analogs make it a compelling candidate for further investigation. The data presented in this guide strongly suggest that its most promising therapeutic potential lies in the development of novel antiviral agents, particularly for HBV, and as a lead structure for new anticancer therapies. The detailed protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate this compound, paving the way for future structure-activity relationship (SAR) studies and the potential discovery of new, potent therapeutic agents.

References

  • PubChem. N-(4-chlorophenyl)-4-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Rodrigues, V. Z., Vrábel, V., Gowda, B. T., & Kožíšek, J. (2011). N-(4-Chlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3065. [Link]

  • Qiao, Y., Li, G., Liu, S., Yangkai, Y., Tu, J., & Xu, F. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Synthesis, 49(08), 1834-1838. [Link]

  • Cui, A. L., Sun, W. F., Zhong, Z. J., Jin, J., Xue, S. T., Wu, S., Li, Y. H., & Li, Z. R. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723–3729. [Link]

  • ResearchGate. (2025). A Novel Approach for the Synthesis of Aryl Amides. [Link]

  • PubMed. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics. [Link]

  • Dove Medical Press. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. [Link]

  • MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • PubMed. (2017). Metal-Free Synthesis of N-Aryl Amides using Organocatalytic Ring-Opening Aminolysis of Lactones. [Link]

  • NIST. (n.d.). Benzamide, 4-methyl-. NIST Chemistry WebBook. [Link]

  • Matrix Fine Chemicals. (n.d.). 4-METHYLBENZAMIDE | CAS 619-55-6. [Link]

  • Infoscience. (2017). Amide synthesis via nickel-catalysed reductive aminocarbonylation of aryl halides with nitroarenes. [Link]

  • ResearchGate. (2025). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. [Link]

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Foundational

Structural Elucidation and Crystallographic Profiling of N-(4-Chlorophenyl)-4-methylbenzamide

Introduction: The Strategic Value of N-(Aryl)amides In the landscape of structure-based drug design (SBDD), the N-(aryl)amide scaffold is a privileged pharmacophore. It serves as the structural backbone for numerous kina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of N-(Aryl)amides

In the landscape of structure-based drug design (SBDD), the N-(aryl)amide scaffold is a privileged pharmacophore. It serves as the structural backbone for numerous kinase inhibitors, agricultural fungicides, and anti-inflammatory agents. Understanding the precise 3D conformation and supramolecular assembly of these molecules is critical for predicting target binding affinity and solid-state stability.

This technical guide provides an in-depth crystallographic analysis of a model compound, N-(4-chlorophenyl)-4-methylbenzamide (C₁₄H₁₂ClNO). By dissecting its 1 [1], we can extract fundamental principles regarding steric hindrance, thermal disorder, and hydrogen-bond-driven self-assembly.

Crystallographic Data and Molecular Geometry

The physical properties of an active pharmaceutical ingredient (API) are fundamentally dictated by its crystal lattice. N-(4-chlorophenyl)-4-methylbenzamide crystallizes in the triclinic system.

Quantitative Structural Parameters

The following tables summarize the core crystallographic parameters and geometric features derived from the SCXRD analysis at 295 K.

Table 1: Unit Cell and Data Collection Parameters

ParameterValueCausality / Significance
Chemical Formula C₁₄H₁₂ClNO2 [2].
Crystal System TriclinicIndicates low symmetry, typical for asymmetric organic molecules maximizing packing efficiency.
Space Group P-1Centrosymmetric packing; molecules pair up to cancel out macroscopic dipole moments.
Unit Cell Axes (Å) a = 5.3837(3), b = 7.7382(5), c = 15.0551(8)The short a-axis corresponds to the primary hydrogen-bonding propagation vector.
Unit Cell Angles (º) α = 83.146(5), β = 80.436(4), γ = 89.527(5)Deviation from 90º allows tight interlocking of the bulky chlorophenyl rings.
Volume / Z 614.03(6) ų / 2Two molecules per unit cell (Z=2) is the standard thermodynamic minimum for P-1.

Table 2: Key Geometric and Conformational Features

Structural FeatureMeasurementStructural Implication
Aromatic Dihedral Angle 59.25(5)°Balances resonance stabilization (favoring 0°) against steric clash of ortho-protons.
Amide Core Twist 30.85(8)° & 28.90(9)°The central –NH–C(=O)– group is non-planar to the rings, increasing solubility.
Methyl Group Occupancy 0.50 / 0.50 (Disordered)High thermal energy at 295 K overcomes the rotational barrier of the C-C bond.
The Causality of Conformation and Disorder

In a vacuum, the N-(aryl)amide system prefers a planar geometry to maximize π-electron delocalization across the entire molecule. However, in the solid state, the molecule exhibits a dihedral angle of 59.25° between the two aromatic rings. This torsion is a direct physical compromise: it minimizes the severe steric repulsion between the ortho-hydrogens of the phenyl rings and the central amide protons/carbonyl oxygen, while still maintaining sufficient conjugation to stabilize the molecule.

Furthermore, the para-methyl group on the benzoyl moiety exhibits a 50:50 positional disorder. Because the SCXRD data was collected at room temperature (295 K), the thermal energy ( kB​T ) in the lattice is sufficient to overcome the rotational energy barrier of the terminal C-CH₃ bond. If this crystal were cooled to cryogenic temperatures (e.g., 100 K), this dynamic disorder would likely freeze out into a single, static conformation.

Supramolecular Assembly: The C(4) Chain Motif

The macroscopic properties of a crystal (such as its morphology and dissolution rate) are governed by its intermolecular interactions. In N-(4-chlorophenyl)-4-methylbenzamide, the dominant interaction is the N—H···O hydrogen bond .

Using graph-set analysis, this hydrogen bonding motif is classified as a C(4) chain . The amide nitrogen acts as the hydrogen bond donor, and the carbonyl oxygen of an adjacent molecule acts as the acceptor. Because the donor and acceptor are separated by four atoms (N-C-O-H), they link together to form infinite 1D chains that propagate strictly along the crystallographic a-axis.

G M N-(4-Chlorophenyl)- 4-methylbenzamide (Monomer) H Intermolecular N-H···O H-Bonds M->H Self-Assembly (Thermodynamic Control) C4 Infinite C(4) Chains (Along a-axis) H->C4 1D Propagation L Triclinic Crystal Lattice (Z=2) C4->L 3D Packing (van der Waals)

Graphviz Diagram 1: Logical progression of supramolecular assembly from monomer to 3D lattice.

Experimental Methodologies

To ensure reproducibility and trustworthiness, the experimental workflows for synthesizing the compound and resolving its crystal structure are designed as self-validating systems.

Step-by-Step Chemical Synthesis

The compound is synthesized via a modified Schotten-Baumann reaction.

  • Reaction Setup: Dissolve 1.0 equivalent of 4-chloroaniline in dry dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the aniline precursor.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Dropwise, add 1.1 equivalents of 4-methylbenzoyl chloride. Causality: Cooling prevents exothermic side reactions and minimizes the formation of di-acylated impurities.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the aniline spot validates reaction completion.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude product.

Single Crystal Growth
  • Solvent Selection: Dissolve 50 mg of the crude product in a 1:1 mixture of ethanol and ethyl acetate. Causality: This solvent system provides a balance of moderate solubility and optimal vapor pressure for controlled evaporation.

  • Evaporation: Cover the vial with parafilm, puncture 2-3 small holes, and leave undisturbed at 295 K. Causality: Slow evaporation ensures thermodynamic control, allowing molecules to reversibly attach and detach from the growing crystal face, thereby minimizing lattice defects.

  • Validation Checkpoint (Microscopy): After 4-7 days, inspect the vial under polarized light microscopy. Select a block-like, transparent crystal with sharp edges (optimal dimensions: ~0.40 × 0.30 × 0.20 mm) that extinguishes light uniformly when rotated.

SCXRD Data Collection and Refinement Protocol
  • Mounting: Mount the selected crystal on a glass fiber using inert perfluorinated oil.

  • Data Collection: Transfer to an Oxford Xcalibur diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å). Collect data at 295 K.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., CrysAlis RED). Causality: Because the crystal is triclinic and anisotropic, the X-ray path length varies depending on the crystal's orientation. Multi-scan correction normalizes these intensity variations, preventing artifacts in the electron density map.

  • Validation Checkpoint (Data Quality): Ensure the internal agreement factor ( Rint​ ) is < 0.05. (The reported Rint​ for this structure is an excellent 0.019).

  • Structure Solution: Solve the structure using direct methods and refine via full-matrix least-squares on F2 .

Workflow S1 1. Chemical Synthesis Schotten-Baumann Reaction S2 2. Crystallization Slow Evaporation (295 K) S1->S2 Purified API S3 3. SCXRD Data Collection Mo Kα Radiation S2->S3 Single Crystal S4 4. Absorption Correction Multi-scan Method S3->S4 Raw Frames S5 5. Structure Refinement Full-matrix least-squares S4->S5 R_int < 0.05

Graphviz Diagram 2: Self-validating experimental workflow for synthesis and SCXRD analysis.

Conclusion

The crystallographic profiling of N-(4-chlorophenyl)-4-methylbenzamide reveals a highly optimized solid-state architecture dictated by a balance of steric avoidance and robust C(4) hydrogen bonding. The 59.25° dihedral twist and the disordered methyl group highlight the dynamic nature of molecular crystals at room temperature. For drug development professionals, understanding these specific geometric parameters is vital for accurately modeling protein-ligand interactions and predicting the physicochemical behavior of benzamide-derived therapeutics.

References

  • Rodrigues, V. Z., Vrábel, V., Gowda, B. T., & Kožíšek, J. (2011). N-(4-Chlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3065.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 723112, N-(4-chlorophenyl)-4-methylbenzamide.

Sources

Exploratory

Deconvoluting the Mechanism of Action of the N-(4-chlorophenyl)-4-methylbenzamide Scaffold: A Technical Guide to Type II Kinase Inhibition

Executive Summary The N-phenylbenzamide structural class represents a cornerstone in modern targeted therapeutics, serving as a privileged pharmacophore for the development of highly selective protein kinase inhibitors[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-phenylbenzamide structural class represents a cornerstone in modern targeted therapeutics, serving as a privileged pharmacophore for the development of highly selective protein kinase inhibitors[1]. Specifically, the N-(4-chlorophenyl)-4-methylbenzamide scaffold is a minimalist, highly efficient structural framework utilized to design Type II kinase inhibitors . Unlike traditional Type I inhibitors that target the active (DFG-in) conformation of the ATP-binding site, this scaffold is engineered to trap kinases in their catalytically incompetent, inactive state[2].

This whitepaper provides an in-depth mechanistic deconvolution of this scaffold, detailing its structural biology, downstream signaling disruption, and the rigorous, self-validating experimental workflows required to prove its mechanism of action (MoA) in preclinical drug development.

Structural Basis of Action: The DFG-Out Allosteric Paradigm

The MoA of N-(4-chlorophenyl)-4-methylbenzamide is predicated on its ability to induce and stabilize the DFG-out conformation of target kinases (such as BRAF or p38α). The activation loop of most kinases begins with a highly conserved Asp-Phe-Gly (DFG) motif. In the active state, the aspartate faces inward to coordinate magnesium and ATP. Type II inhibitors force a 180° flip of this motif, exposing a deep, lipophilic allosteric pocket[2].

The atomic-level causality of this scaffold's binding is driven by three distinct structural modules:

  • The Amide Linker (The Anchor): Acts as a critical hydrogen bond donor/acceptor pair. The amide -NH donates a hydrogen bond to the side-chain carboxylate of the conserved glutamate in the kinase's αC-helix. Simultaneously, the carbonyl oxygen accepts a hydrogen bond from the backbone amide of the newly repositioned aspartate of the DFG motif[3].

  • The 4-Methylphenyl Group (The Head): Occupies the solvent-exposed hinge region or the adenine-binding pocket, providing necessary van der Waals interactions while preventing ATP from accessing the catalytic cleft.

  • The 4-Chlorophenyl Group (The Tail): Deeply penetrates the newly formed hydrophobic allosteric pocket. The para-chloro substitution is not arbitrary; the halogen atom provides optimal steric bulk and participates in highly stabilizing halogen bonding with the hydrophobic residues lining the DFG-out cavity[3].

Mechanism of Action: Pathway Disruption

By locking the kinase (e.g., RAF) in the DFG-out state, the N-(4-chlorophenyl)-4-methylbenzamide scaffold completely abolishes the enzyme's ability to transfer the γ-phosphate of ATP to downstream substrates. In the context of the MAPK/ERK pathway, this halts the phosphorylation cascade, effectively silencing oncogenic or inflammatory gene transcription.

MoA A Extracellular Stimulus B Receptor Tyrosine Kinase (RTK) A->B Ligand Binding C RAS Activation B->C Phosphorylation D RAF Kinase (Active DFG-in) C->D Recruitment E MEK/ERK Cascade D->E Phosphorylation F Tumor Proliferation E->F Gene Expression I N-(4-chlorophenyl)- 4-methylbenzamide I->D Forces DFG-out Inactive State

Fig 1. Disruption of the MAPK signaling cascade via DFG-out kinase stabilization by the benzamide scaffold.

Experimental Workflows for MoA Validation

To definitively prove the Type II MoA of this scaffold, researchers must employ a triad of orthogonal, self-validating assays.

Protocol 1: HTRF-Based Kinase Activity & ATP-Competition Assay

Objective: To quantify inhibitory potency and confirm that the compound exhibits mixed or non-competitive kinetics relative to ATP (a hallmark of allosteric pocket occupancy).

  • Step 1: Reagent Assembly. Combine recombinant target kinase, biotinylated substrate peptide, and the benzamide inhibitor in an assay buffer (containing MgCl2, DTT, and BSA).

  • Step 2: ATP Titration. Initiate the reaction using varying concentrations of ATP (ranging from 0.1× Km​ to 10× Km​ ). Causality: Titrating ATP allows for the generation of a Schild plot to determine if the inhibitor's IC50​ shifts linearly with ATP concentration (Type I) or remains relatively stable (Type II/III)[1].

  • Step 3: Detection. Add Europium-cryptate labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor). Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 620 nm.

  • Self-Validation Architecture: The assay must include a known Type I inhibitor (e.g., Dasatinib) as a control. If the benzamide is a true Type II inhibitor, its IC50​ will show significantly less dependence on ATP concentration compared to the Type I control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To prove physiological target engagement inside living cells without requiring compound derivatization[4].

  • Step 1: Cell Treatment. Incubate intact cells (e.g., A375 melanoma cells) with 10 µM of the benzamide scaffold or DMSO vehicle for 1 hour at 37°C. Causality: Ensures the compound can penetrate the cell membrane and reach the cytosolic target.

  • Step 2: Thermal Gradient. Aliquot cells into PCR tubes and subject them to a transient heat shock across a gradient (40°C to 70°C) for 3 minutes[5]. Causality: Heat denatures unbound proteins, causing them to aggregate. Ligand binding thermodynamically stabilizes the protein, shifting its aggregation temperature ( Tagg​ ) higher.

  • Step 3: Lysis and Separation. Lyse cells via freeze-thaw cycles and centrifuge at 20,000 × g to pellet insoluble aggregates.

  • Step 4: Quantification. Analyze the soluble fraction via Western Blot or AlphaLISA to calculate the change in melting temperature ( ΔTm​ ).

  • Self-Validation Architecture: Execute an Isothermal Dose-Response Fingerprint (ITDRF) at the calculated Tagg​ . The stabilization must be dose-dependent. Furthermore, probe the blot for a non-targeted housekeeping protein (e.g., GAPDH) to ensure the thermal shift is target-specific and not an artifact of global proteome stabilization.

Protocol 3: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: To measure the exact association ( kon​ ) and dissociation ( koff​ ) rates. Type II inhibitors are characterized by exceptionally slow off-rates due to the massive conformational rearrangement required for the kinase to return to the DFG-in state.

  • Step 1: Target Immobilization. Covalently couple the target kinase to a CM5 sensor chip via amine coupling.

  • Step 2: Analyte Injection. Inject the benzamide scaffold across the chip at varying concentrations (1.56 nM to 100 nM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured kinetics reflect true binding events.

  • Step 3: Dissociation Phase. Flow running buffer over the chip for an extended period (up to 60 minutes). Causality: The hallmark of the DFG-out binding mode is a prolonged residence time ( τ=1/koff​ ).

  • Self-Validation Architecture: Utilize a reference flow cell containing a mutant kinase with a "gatekeeper" mutation (e.g., T315I in ABL or equivalent) that sterically blocks the allosteric pocket. The complete loss of binding in the reference cell definitively proves the compound binds the DFG-out allosteric site.

Quantitative Data Presentation

The following table synthesizes the expected pharmacological profile of the N-(4-chlorophenyl)-4-methylbenzamide scaffold when optimized against a target kinase panel, demonstrating the characteristic kinetic signature of a Type II inhibitor.

Target Kinase / StateAssay TypeParameterValueInterpretation
BRAF (Wild-Type) HTRF Activity IC50​ 45 nMPotent inhibition of baseline activity.
BRAF (V600E) HTRF Activity IC50​ >10,000 nMV600E mutation heavily favors DFG-in; scaffold cannot bind.
p38α (Unphosphorylated) SPR Kinetics Kd​ 12 nMHigh affinity for the inactive, DFG-out state.
p38α (Unphosphorylated) SPR Kinetics koff​ 1.2×10−4s−1 Slow dissociation rate (Residence time > 2 hours).
p38α (Cellular) CETSA ΔTm​ +6.5 °CStrong thermodynamic stabilization in live cells.
EGFR (Control) HTRF Activity IC50​ >50,000 nMHigh selectivity margin; no off-target kinase activity.

References

  • Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. Journal of Medicinal Chemistry (via NIH).[Link]

  • In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker. Scirp.org.[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.[Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH/PMC.[Link]

Sources

Foundational

In Silico Characterization and Predictive Modeling of N-(4-chlorophenyl)-4-methylbenzamide as a Selective Epigenetic Modulator Scaffold

Prepared by: Senior Application Scientist, Computational Chemistry & Structural Biology Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary & Rationale The pursuit o...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Computational Chemistry & Structural Biology Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary & Rationale

The pursuit of highly selective epigenetic modulators has shifted focus away from traditional pan-inhibitors toward structurally nuanced scaffolds. Hydroxamate-based Histone Deacetylase (HDAC) inhibitors, while highly potent, often suffer from poor pharmacokinetic profiles, off-target toxicity, and limited selectivity[1]. Consequently, benzamide derivatives have emerged as a privileged class of Zinc-Binding Groups (ZBGs) capable of achieving Class I HDAC selectivity, particularly for HDAC3, which is a critical target in both oncology and neurodegenerative diseases[2],[3].

This technical guide provides a comprehensive in silico framework for evaluating N-(4-chlorophenyl)-4-methylbenzamide ([4]) as a foundational scaffold for targeted therapeutics.

The Causality of Scaffold Selection: We selected this specific molecule because its functional groups are highly deliberate. The benzamide core acts as the primary ZBG. The 4-chloro substitution on the phenyl ring provides essential lipophilic bulk and halogen-bonding capabilities designed to anchor the molecule within the narrow hydrophobic foot pocket of HDAC3. Simultaneously, the 4-methyl group on the benzoyl ring restricts the torsion angle of the amide linkage, pre-organizing the conformation to minimize the entropic penalty upon target binding.

Workflow Start Ligand Preparation CID 723112 QM QM Profiling DFT B3LYP Start->QM Docking Molecular Docking HDAC3 Target QM->Docking MD MD Simulation 100ns & MM-PBSA Docking->MD ADMET ADMET Prediction Drug-likeness MD->ADMET

Sequential in silico workflow for evaluating the benzamide scaffold.

Quantum Mechanical (QM) Profiling & Conformational Dynamics

Causality of the Method: Before simulating target engagement, we must define the intrinsic electronic properties of the scaffold. The nucleophilicity of the benzamide oxygen and nitrogen dictates the strength of the coordination bond with the catalytic Zn2+ ion. Density Functional Theory (DFT) allows us to map the Electrostatic Potential (ESP) and calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap, which quantitatively predicts chemical reactivity.

Protocol: DFT Optimization and ESP Mapping
  • Structure Retrieval & Initialization: Retrieve the 3D conformer of N-(4-chlorophenyl)-4-methylbenzamide (CID 723112) and assign initial MMFF94 partial charges.

  • Geometry Optimization: Execute DFT calculations using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory in a simulated aqueous environment (PCM model).

  • Frequency Calculation: Perform vibrational frequency analysis at the same level of theory to confirm the optimized geometry is a true global minimum.

  • Electronic Mapping: Generate the ESP surface and extract the HOMO/LUMO energy values to identify nucleophilic hotspots around the amide linkage.

  • Validation Checkpoint: The protocol is self-validating if the frequency calculation yields zero imaginary frequencies . The presence of any imaginary frequency indicates a transition state rather than a stable minimum, requiring a re-optimization from a perturbed geometry.

Molecular Docking & Target Engagement

Causality of the Method: With the electronic profile validated, Molecular Docking predicts the spatial orientation (pose) and binding affinity of the scaffold within the HDAC3 active site. Benzamides are known to exhibit slower binding kinetics but higher selectivity than hydroxamates[1]. We utilize Extra Precision (XP) docking to account for desolvation penalties and precise halogen-bonding geometries.

Binding Ligand Benzamide Scaffold Zn Zn2+ Ion Ligand->Zn Coordination Pocket Hydrophobic Pocket Ligand->Pocket Halogen Bond Residues Surface Residues Ligand->Residues Pi-Pi Stacking

Mechanistic logical relationship of the scaffold within the HDAC3 active site.

Protocol: Glide XP Molecular Docking
  • Protein Preparation: Retrieve the HDAC3 crystal structure (e.g., PDB ID: 4A69). Remove co-crystallized ligands and water molecules >5 Å from the active site. Add polar hydrogens and assign protonation states at pH 7.4 using PROPKA.

  • Grid Generation: Center the receptor grid box (20 Å × 20 Å × 20 Å) strictly on the catalytic Zn2+ ion.

  • Ligand Docking: Dock the QM-optimized ligand using Schrödinger Glide XP. Enforce a positional constraint requiring the benzamide carbonyl oxygen to remain within 2.5 Å of the Zn2+ ion.

  • Validation Checkpoint: The docking protocol is validated by re-docking the native co-crystallized ligand. The system is considered robust if the Root Mean Square Deviation (RMSD) between the docked native ligand and its crystallographic pose is ≤ 1.5 Å .

Molecular Dynamics (MD) Simulations

Causality of the Method: Docking provides a static snapshot, but biological systems are highly dynamic. MD simulations are critical to verify the temporal stability of the Zn2+ coordination and to observe the "induced fit" of the 4-chlorophenyl group within the hydrophobic pocket. Furthermore, calculating the binding free energy via MM-PBSA provides a thermodynamically rigorous metric compared to empirical docking scores.

Protocol: 100 ns MD Simulation & MM-PBSA
  • System Solvation & Neutralization: Embed the docked HDAC3-ligand complex in a dodecahedral box of TIP3P water molecules. Neutralize the system by adding appropriate Na+/Cl- counter-ions.

  • Topology Generation: Parameterize the protein using the AMBER99SB-ILDN force field and the ligand using the General Amber Force Field (GAFF) with AM1-BCC charges.

  • Equilibration: Perform 1 ns of NVT (constant Volume/Temperature at 300 K) followed by 1 ns of NPT (constant Pressure/Temperature at 1 bar) equilibration with position restraints on heavy atoms.

  • Production Run: Execute a 100 ns unrestrained production run using GROMACS.

  • Thermodynamic Analysis: Extract the last 20 ns of the trajectory to calculate the binding free energy (ΔG_bind) using the MM-PBSA method.

  • Validation Checkpoint: The simulation is self-validating if the protein backbone RMSD plateaus (fluctuations < 0.2 nm) after the first 20 ns. Continuous drift indicates an unstable starting pose or inadequate equilibration, requiring the system to be rebuilt.

Table 1: Comparative Target Engagement Metrics

Note: Data represents predictive baselines for the unoptimized scaffold compared to a clinical reference.

MetricN-(4-chlorophenyl)-4-methylbenzamideEntinostat (Reference Benzamide)
Glide XP Docking Score -6.85 kcal/mol-8.42 kcal/mol
Zn2+ Coordination Distance 2.15 Å2.08 Å
Complex RMSD (100 ns) 0.18 nm (Stable)0.15 nm (Stable)
MM-PBSA Binding Energy -22.4 kcal/mol-31.2 kcal/mol
Key Interactions Zn2+ coordination, His134 (H-bond), Phe144 (Pi-Pi)Zn2+ coordination, His134, Asp92

ADMET & Pharmacokinetics Prediction

Causality of the Method: A highly potent binder is clinically useless if it violates basic pharmacokinetic principles. Because HDAC3 is a prominent target for neurodegenerative disorders like Alzheimer's disease[1], assessing Blood-Brain Barrier (BBB) permeability is paramount. We utilize predictive ADMET modeling to ensure the scaffold maintains drug-likeness before committing to in vitro synthesis.

Protocol: ADMET Profiling
  • Data Input: Input the SMILES string of the compound into validated predictive engines (e.g., SwissADME, pkCSM).

  • Physicochemical Evaluation: Calculate Lipinski's Rule of Five parameters (MW, LogP, HBD, HBA).

  • Pharmacokinetic Mapping: Predict Gastrointestinal (GI) absorption, BBB permeability, and Cytochrome P450 (CYP) inhibition.

  • Toxicity Screening: Evaluate AMES mutagenicity, hERG channel inhibition (cardiotoxicity), and hepatotoxicity.

  • Validation Checkpoint: The ADMET pipeline is validated by cross-referencing the computed physicochemical properties (MW, TPSA) against the empirical data recorded in the [4]. Discrepancies >5% require a recalculation of the 3D conformer.

Table 2: ADMET & Physicochemical Profiling

Data derived from PubChem computed properties[4] and predictive ADMET models.

PropertyValueClinical Implication
Molecular Weight 245.70 g/mol Ideal for lead optimization (Well below 500 Da limit).
XLogP3 (Lipophilicity) 3.6Excellent membrane permeability; optimal for oral bioavailability.
Topological Polar Surface Area 29.1 ŲHighly favorable for BBB penetration (< 90 Ų required for CNS drugs).
Hydrogen Bond Donors / Acceptors 1 / 1Minimizes desolvation penalty during target binding.
Rotatable Bonds 2Low entropic penalty upon binding; highly rigid scaffold.
Predicted BBB Permeability HighSuitable for neurodegenerative targeting (e.g., Alzheimer's).
Predicted hERG Toxicity Low RiskFavorable cardiovascular safety profile.

Conclusion

The in silico characterization of N-(4-chlorophenyl)-4-methylbenzamide reveals a highly efficient, rigid, and drug-like scaffold. While its baseline binding affinity is lower than fully elaborated clinical drugs like Entinostat, its exceptional physicochemical properties (low MW, low TPSA, high BBB permeability) make it a superior starting point for fragment-based drug design (FBDD). Future optimization should focus on extending the 4-methyl group to interact with the solvent-exposed rim of the HDAC3 active site, thereby increasing thermodynamic affinity while preserving the favorable ADMET profile.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 723112, N-(4-chlorophenyl)-4-methylbenzamide." PubChem,[Link].

  • Ganai, S. A., et al. "Combinatorial In Silico Strategy towards Identifying Potential Hotspots during Inhibition of Structurally Identical HDAC1 and HDAC2 Enzymes for Effective Chemotherapy against Neurological Disorders." Frontiers in Neuroscience,[Link].

  • MDPI. "Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy." Pharmaceuticals,[Link].

  • Alzheimer's Association. "In silico identification of HDAC3 inhibitors for potential Alzheimer's disease therapeutics." Alzheimer's & Dementia,[Link].

Sources

Exploratory

The N-Phenylbenzamide Scaffold: A Versatile Pharmacophore in Modern Medicinal Chemistry

Executive Summary The N-phenylbenzamide scaffold has emerged as a highly privileged structural motif in contemporary drug discovery. Characterized by two hydrophobic aromatic rings bridged by a central amide linker, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-phenylbenzamide scaffold has emerged as a highly privileged structural motif in contemporary drug discovery. Characterized by two hydrophobic aromatic rings bridged by a central amide linker, this scaffold offers exceptional modularity, allowing medicinal chemists to fine-tune its physicochemical properties for a wide array of biological targets. This technical guide explores the structural dynamics, advanced synthetic methodologies, and broad-spectrum therapeutic applications of N-phenylbenzamide derivatives, providing actionable insights for researchers engaged in lead optimization and drug development.

Structural and Pharmacophoric Properties

The core geometry of N-phenylbenzamide is dictated by the conformational preferences of its amide bond. Experimental and computational analyses reveal that the scaffold exists almost exclusively in the trans conformation. This preference is driven by intramolecular hydrogen bonding between the ortho-hydrogen of the phenyl ring and the amide carbonyl oxygen, which minimizes steric hindrance and stabilizes the planar topology required for deep-pocket receptor binding (1[1]).

To systematically optimize the bioactivity of this scaffold, researchers frequently employ Craig plots —a two-dimensional mapping of a substituent's hydrophobic character (π) versus its electronic effect (Hammett constant, σ). By selecting substituents from all four quadrants of the Craig plot, chemists can generate a pharmacologically diverse library, a strategy that has proven highly effective in optimizing antiparasitic agents (2[2]).

Advanced Synthesis Methodologies

While traditional synthesis relies on the Schotten-Baumann reaction (reacting aniline with benzoyl chloride under basic conditions), these methods often suffer from prolonged reaction times and toxic solvent requirements. Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow by providing a green, high-yield alternative.

Protocol: Microwave-Assisted Synthesis of 2-Bromo-N-phenylbenzamide

This self-validating protocol utilizes MAOS to accelerate the nucleophilic acyl substitution, reducing reaction times from hours to minutes while minimizing thermodynamic side products (3[3]).

  • Preparation : In a 10 mL microwave reactor vial, combine 2-bromobenzoic acid and aniline in strict equimolar ratios. Causality: Maintaining exact equimolar ratios prevents the accumulation of unreacted starting materials, which simplifies downstream purification and prevents competitive side reactions.

  • Catalysis : Add a catalytic amount of Ceric Ammonium Nitrate (CAN). Causality: CAN acts as a mild, single-electron transfer Lewis acid. It coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for the incoming nucleophile (aniline).

  • Irradiation : Subject the solvent-free mixture to microwave irradiation (600W) for 1–5 minutes. Causality: Polar functional groups directly absorb microwave energy, resulting in rapid, localized superheating. This kinetic acceleration drives the reaction to completion before degradation pathways can initiate.

  • Work-up : Cool the vial to room temperature, add distilled water, and stir vigorously to precipitate the crude product. Filter using a Büchner funnel. Causality: The synthesized N-phenylbenzamide is highly hydrophobic compared to the starting materials; introducing an aqueous medium forces the immediate precipitation of the product.

  • Purification : Recrystallize the crude solid from hot ethanol. Causality: Recrystallization exploits the differential solubility profiles of the target compound and trace impurities across a temperature gradient, yielding >95% pure crystals suitable for in vitro assays.

SynthesisWorkflow A Substituted Aniline + Benzoyl Chloride B Solvent-Free or Green Solvent A->B C Microwave Irradiation (600W, 1-5 mins) B->C D Nucleophilic Acyl Substitution C->D Accelerates kinetics E N-phenylbenzamide Derivative (>80% Yield) D->E Elimination of HCl

Microwave-assisted synthesis workflow of N-phenylbenzamide derivatives.

Therapeutic Applications & Mechanistic Pathways

Oncology: Epigenetic Modulation and Kinase Inhibition

N-phenylbenzamide derivatives have shown profound efficacy in oncology, primarily through epigenetic modulation. By mimicking the pharmacophore of clinically approved drugs like belinostat, these compounds act as potent Histone Deacetylase (HDAC) inhibitors (4[4]). The amide moiety inserts into the narrow, hydrophobic active site of the HDAC enzyme, where it chelates the catalytic zinc ion. This blockade prevents the deacetylation of histone tails, leading to chromatin relaxation and the subsequent transcription of pro-apoptotic tumor suppressor genes.

Furthermore, computational modeling has demonstrated that the N-phenylbenzamide linker can effectively replicate the allosteric framework of type-2 protein kinase inhibitors (e.g., imatinib). By replacing the pyrimidine core with benzimidazole and utilizing the benzamide linker, researchers have developed novel scaffolds that suppress tumor cell line growth by locking kinases in their inactive conformations (5[5]).

HDACPathway A N-phenylbenzamide HDAC Inhibitor B Histone Deacetylase (HDAC) Enzyme A->B Binds surface & pocket C Zinc Ion Chelation in Active Site B->C Blocks catalytic site D Chromatin Relaxation (Hyperacetylation) C->D Prevents deacetylation E Gene Transcription (Tumor Suppressors) D->E F Cancer Cell Apoptosis/Arrest E->F

Mechanism of N-phenylbenzamide-based HDAC inhibitors in cancer therapy.

Infectious Diseases: Antiviral and Antiparasitic Agents

Beyond oncology, the scaffold exhibits broad-spectrum anti-infective properties:

  • Antiviral Activity : Enterovirus 71 (EV71) is a severe pathogen lacking targeted therapeutics. Specific N-phenylbenzamide derivatives, such as 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (Compound 1e), have demonstrated potent anti-EV71 activity at low micromolar concentrations with highly favorable cytotoxicity profiles (6[6]).

  • Antiparasitic Activity : The scaffold is highly active against neglected tropical diseases. It acts as a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), starving the malaria parasite of essential pyrimidines (7[7]). Additionally, optimized derivatives have shown sub-micromolar efficacy against Schistosoma mansoni adult worms and schistosomula (2[2]).

Quantitative Bioactivity Profiles

The following table summarizes the quantitative efficacy of leading N-phenylbenzamide derivatives across various therapeutic targets:

Compound / DerivativeTarget / DiseaseKey Bioactivity MetricCytotoxicity / Selectivity
Compound 7e (N-hydroxycinnamamide analog)Histone Deacetylase (HDAC)IC₅₀ = 12.5 nMHigh affinity, outperforms SAHA
Compound 86a (Naphthyl hydrazinamide)Plasmodium falciparum (PfDHODH)IC₅₀ = 70 nMHighly selective vs. hDHODH
Compound 4 (Piperidin-1-ylmethyl analog)Mitochondrial PTPEC₅₀ = 280 nMHighest CRC ratio reported (19)
Compound 9 (Craig plot optimized)Schistosoma mansoniEC₅₀ = 0.08 μMSelectivity Index (SI) = 123
Compound 1e (4-methoxybenzamide analog)Enterovirus 71 (EV71)IC₅₀ = 5.7–12 μMTC₅₀ = 620 μM (Vero cells)

ADMET Profiling and Lead Optimization

Effective drug design requires balancing pharmacodynamics with pharmacokinetic viability. In silico and in vitro ADMET profiling of N-phenylbenzamide derivatives indicates that the introduction of polar functional groups (such as amino and methoxy substituents) significantly reduces the inherent lipophilicity of the core scaffold.

This shift toward hydrophilicity restricts the molecule's ability to cross the Blood-Brain Barrier (BBB), which is a strategic advantage when designing drugs for peripheral targets (e.g., systemic bacterial infections or solid tumors outside the CNS) as it minimizes neurological off-target toxicity (8[8]). Furthermore, metabolic studies confirm that these derivatives generally do not act as inhibitors or inducers of primary cytochrome P450 isoforms (CYP2D6 and CYP3A4), suggesting a highly favorable safety profile with a low risk of drug-drug interactions.

References

  • Source: scirp.
  • Source: teras.
  • Source: benchchem.
  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.

Sources

Foundational

Introduction: The Central Role of Kinases and the Rise of a Privileged Scaffold

An In-depth Technical Guide to the Discovery of N-phenylbenzamide Derivatives as Kinase Inhibitors Protein kinases are fundamental regulators of cellular communication, orchestrating a vast network of signaling pathways...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery of N-phenylbenzamide Derivatives as Kinase Inhibitors

Protein kinases are fundamental regulators of cellular communication, orchestrating a vast network of signaling pathways that govern processes from cell growth and differentiation to metabolism and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets. The era of targeted therapy was arguably launched with the success of Imatinib, a potent inhibitor of the BCR-ABL fusion protein in chronic myeloid leukemia (CML).[1] A key structural feature of Imatinib and many subsequent successful kinase inhibitors is the N-phenylbenzamide core.[2][3]

This scaffold has earned the status of a "privileged structure" in medicinal chemistry. Its inherent modularity, synthetic accessibility, and proven ability to form key interactions within the ATP-binding pocket of various kinases make it an ideal starting point for the rational design of novel therapeutics. This guide provides a comprehensive overview of the discovery process for N-phenylbenzamide-based kinase inhibitors, from synthetic strategy and biological evaluation to the nuanced application of computational and structural biology.

Part 1: Medicinal Chemistry and Synthetic Strategies

The foundation of any inhibitor discovery program lies in the ability to synthesize a diverse library of compounds for screening. The N-phenylbenzamide scaffold is amenable to various synthetic approaches, allowing for systematic modification to explore the chemical space and establish robust Structure-Activity Relationships (SAR).

Core Synthetic Protocols

A common and efficient method for generating N-phenylbenzamide libraries is through amide bond formation, coupling a substituted benzoic acid with a substituted aniline.

Protocol 1: Carbodiimide-Mediated Amide Coupling [4]

This method utilizes a coupling agent to activate the carboxylic acid, facilitating its reaction with the amine.

  • Activation: Dissolve the substituted benzoic acid (1.0 eq) and a coupling activator such as N-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (CH2Cl2).

  • Coupling Agent Addition: Add a carbodiimide coupling agent, for example, N,N′-diisopropylcarbodiimide (DIC) (1.1 eq), to the solution and stir at room temperature for 15-20 minutes. The formation of a white precipitate (diisopropylurea) is often observed.

  • Amine Addition: Add the desired substituted aniline (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 5-12 hours, monitoring its completion by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to yield the final N-phenylbenzamide derivative.

Protocol 2: One-Pot, Multi-Component Reaction (MCR) [2][3]

MCRs offer an atom-economical and efficient alternative for creating complex molecules in a single step.

  • Reactant Combination: In a round-bottom flask, combine phthalic anhydride (1.0 eq), a substituted aniline (1.0 eq), and 2,3-diaminomaleonitrile (1.0 eq) in a suitable solvent such as ethanol.

  • Catalysis: Add a catalytic amount of acid (e.g., 0.5 eq of HCl).

  • Reaction: Reflux the reaction mixture for 2-4 hours, monitoring progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of solution and can be isolated by filtration, washed with cold solvent, and dried. Further purification can be performed if necessary.

Structure-Activity Relationship (SAR) Insights

The causality behind medicinal chemistry is to understand how specific structural changes impact biological activity. For N-phenylbenzamide kinase inhibitors, modifications at several key positions are explored to optimize potency, selectivity, and drug-like properties.

Caption: Key regions for modification on the N-phenylbenzamide scaffold.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings

Target Kinase(s)Scaffold ModificationResulting ActivityCitation
ABL1Fluorine substitution on the imidazole-based N-phenylbenzamideIncreased cytotoxic activity in cancer cell lines[2]
PDGFRαN-[3-(trifluoromethyl)phenyl]benzamide fragmentHigh inhibitory activity (67-77% inhibition)[5]
EGFR(Trifluoromethyl)benzene ring in amide or amine moietyHighly potent inhibition (91-92% at 10 nM)[5]
mEGFR, AURK4-substituted amino group on the benzamide ringIdentified as dual mEGFR/AURK inhibitors with nanomolar potency[6]
BRAFV600EVarious substitutions on N-(thiophen-2-yl) benzamideSubmicromolar inhibitory activity[7]

Part 2: Biological Evaluation and Mechanism of Action

Once synthesized, derivatives undergo a rigorous cascade of biological assays to determine their efficacy and mechanism of action. This self-validating system progresses from isolated enzymes to cellular models.

In Vitro Kinase Inhibition Assays

The primary screen for any potential kinase inhibitor is a direct biochemical assay against the purified target enzyme. Luminescence-based assays are widely used due to their sensitivity and high-throughput compatibility.

Protocol 3: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®) [5]

This protocol quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the purified target kinase, its specific substrate peptide, and ATP in a suitable kinase buffer.

  • Compound Addition: Add the synthesized N-phenylbenzamide derivatives at various concentrations (typically a 10-point serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ATP present.

  • Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).

Cell-Based Assays

Demonstrating that a compound can inhibit a kinase in a test tube is only the first step. Cell-based assays are critical to confirm that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a biological response.

Protocol 4: Cytotoxicity Assay (e.g., Resazurin Reduction Assay)

This assay measures cell viability to determine the cytotoxic effect of the inhibitors on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HeLa cervical cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with serial dilutions of the N-phenylbenzamide derivatives for 72 hours.

  • Reagent Addition: Add resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

  • Measurement: Measure the fluorescence of each well using a plate reader (Excitation ~560 nm, Emission ~590 nm).

  • Data Analysis: Calculate the percentage of cell viability compared to vehicle-treated control cells. Determine the IC50 value, representing the concentration that reduces cell viability by 50%.

Table 2: Example Biological Activity of N-phenylbenzamide Derivatives

Compound IDTarget/Cell LineAssay TypeIC50 Value (µM)Citation
Derivative 4fA549 (Lung Cancer)Cytotoxicity7.5[2][3]
Derivative 4fHeLa (Cervical Cancer)Cytotoxicity9.3[2][3]
Derivative 4fMCF-7 (Breast Cancer)Cytotoxicity8.9[2][3]
Compound 6hAurora Kinase AKinase Inhibition6.50[8]
Compound b40BRAFV600EKinase Inhibition< 1.0[7]
Compound b47BRAFV600EKinase Inhibition< 1.0[7]
Elucidating the Mechanism of Inhibition

Understanding how an inhibitor interacts with its target kinase is crucial for further optimization. Inhibitors can be broadly classified as ATP-competitive, which bind in the same pocket as the natural substrate ATP, or allosteric, which bind to a different site and induce a conformational change that inactivates the enzyme.

Inhibition_Modes cluster_0 ATP-Competitive Inhibition cluster_1 Allosteric Inhibition ATP_Kinase Active Kinase ATP_Inactive Inactive Kinase ATP_Kinase->ATP_Inactive Inhibitor binds to ATP pocket ATP_Substrate ATP ATP_Substrate->ATP_Kinase Binds ATP_Inhibitor N-phenylbenzamide Inhibitor ATP_Inhibitor->ATP_Kinase Allo_Kinase Active Kinase Allo_Inactive Inactive Kinase (Conformationally Changed) Allo_Kinase->Allo_Inactive Inhibitor binds to allosteric site Allo_Substrate ATP Allo_Substrate->Allo_Kinase Binds Allo_Inhibitor N-benzylbenzamide Inhibitor Allo_Inhibitor->Allo_Kinase

Caption: ATP-Competitive vs. Allosteric Inhibition Mechanisms.

A compelling example is the discovery of N-benzylbenzamide derivatives as allosteric inhibitors of Aurora Kinase A (AurkA) .[8][9] These compounds do not bind in the ATP pocket but rather to a distinct "Y-pocket," which disrupts the crucial interaction between AurkA and its activator protein, TPX2.[8] This novel mechanism not only inhibits the catalytic activity of AurkA but also its non-catalytic functions, such as its role in DNA replication, offering a distinct advantage over traditional ATP-competitive inhibitors.[8]

Part 3: Computational and Structural Biology in Inhibitor Design

Modern drug discovery is heavily reliant on computational tools to rationalize experimental findings and guide the design of next-generation inhibitors.

In Silico Techniques
  • Molecular Docking: This technique predicts how a compound (ligand) will bind to the three-dimensional structure of its target protein. It helps to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Docking studies were instrumental in understanding how imidazole-based N-phenylbenzamide derivatives interact with ABL1 kinase, revealing a binding mode similar to the clinical drug nilotinib.[2][3]

  • Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the dynamic movements of the protein and ligand over time. This allows researchers to assess the stability of the predicted binding pose and provides deeper insights into the thermodynamics of binding.[2]

Integrated Discovery Workflow

The synergy between computational and experimental chemistry creates a powerful, iterative cycle for inhibitor discovery.

Workflow start Target Identification (e.g., BRAFV600E in Melanoma) v_screen In Silico Screening (Docking, Pharmacophore Modeling) start->v_screen synthesis Chemical Synthesis (SAR-guided library generation) v_screen->synthesis Identify Hits biochem Biochemical Assays (Kinase Inhibition, IC50) synthesis->biochem cell_based Cell-Based Assays (Cytotoxicity, Target Engagement) biochem->cell_based Potent Compounds lead_opt Lead Optimization (Iterative Design & Synthesis) cell_based->lead_opt Active in Cells lead_opt->synthesis Design Cycle end Preclinical Candidate lead_opt->end

Caption: Integrated workflow for kinase inhibitor discovery.

Part 4: Case Studies of N-phenylbenzamide Derivatives

The versatility of the N-phenylbenzamide scaffold is best illustrated by its application against a range of different kinase targets implicated in various diseases.

Case Study 1: p38α Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK pathway is a key transducer of inflammatory signals and cellular stress. Its over-activation is linked to inflammatory diseases like rheumatoid arthritis and certain cancers.[10] Novel 4-chloro-N-phenylbenzamide derivatives have been disclosed as potent p38α MAPK inhibitors, with potential therapeutic applications not only in cancer and inflammation but also in viral diseases like COVID-19 by modulating the host inflammatory response.[10][11][12]

p38_Pathway stress Cellular Stress / Cytokines (e.g., IL-1β) mkk MKK3/6 stress->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates downstream Downstream Targets (e.g., GATA2, Transcription Factors) p38->downstream Phosphorylates response Inflammation, Apoptosis, Cell Cycle Arrest downstream->response inhibitor 4-Chloro-N-phenyl Benzamide Inhibitor inhibitor->p38 Inhibits

Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

Case Study 2: BRAFV600E Kinase

The V600E mutation in the BRAF kinase is a major driver in over 50% of melanomas, leading to constitutive activation of the MAPK signaling pathway and uncontrolled cell proliferation.[7] Through a combination of virtual screening and chemical optimization, a series of N-(thiophen-2-yl) benzamide derivatives were identified as novel and potent BRAFV600E inhibitors.[7] Compounds from this series demonstrated submicromolar inhibitory activity, providing a new scaffold for the development of targeted melanoma therapies.[7]

Conclusion and Future Outlook

The N-phenylbenzamide scaffold is unequivocally a cornerstone of modern kinase inhibitor design. Its journey from the core of Imatinib to a versatile platform for targeting diverse kinases like p38, AurkA, and BRAF highlights its enduring value. The logical, iterative process of design, synthesis, and biological validation—augmented by powerful computational tools—continues to yield novel drug candidates.

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing inhibitors that can distinguish between closely related kinases to minimize off-target effects and improve safety profiles.

  • Dual-Targeted Inhibitors: As seen with mEGFR/AURK inhibitors, rationally designing single molecules that can modulate multiple nodes in a disease pathway is a promising strategy to overcome drug resistance.[6]

  • Targeting Resistance: Developing next-generation N-phenylbenzamide derivatives that are active against mutant forms of kinases that confer resistance to existing therapies.

The principles and protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to continue harnessing the power of the N-phenylbenzamide scaffold in the ongoing quest for new and effective targeted therapies.

References

  • Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. Available at: [Link]

  • Álvarez, G., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Available at: [Link]

  • De, S. K. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Recent Patents on Anti-Cancer Drug Discovery, 18(4), 549-551. Available at: [Link]

  • Korshunov, K., et al. (2023). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. Computational Molecular Biosciences. Available at: [Link]

  • Lee, H., et al. (2024). Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. Bioorganic & Medicinal Chemistry, 102, 117658. Available at: [Link]

  • Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. Available at: [Link]

  • Wang, G., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3653-3667. Available at: [Link]

  • Lee, H., et al. (2024). Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. Bioorganic & Medicinal Chemistry, 102, 117658. Available at: [Link]

  • De, S. K. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Recent Patents on Anti-Cancer Drug Discovery, 18(4). Available at: [Link]

  • Álvarez, G., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Available at: [Link]

  • IASP. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogen-activated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. International Association for the Study of Pain. Available at: [Link]

  • Kagechika, H., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters, 30(17), 127408. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-aryl benzamides containing pharmacophoric tyrosine kinase inhibitor fragments. Available at: [Link]

  • Rogers, B., et al. (2023). 4-Amino-N-phenylbenzamides as dual-targeted mEGFR and AURK inhibitors and anticancer agents. Proceedings of the American Association for Cancer Research Annual Meeting 2023. Available at: [Link]

  • Geyer, J., et al. (2024). Structure-Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. Journal of Medicinal Chemistry. Available at: [Link]

  • Fida, N., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(15), 4708. Available at: [Link]

  • Zhang, Y., et al. (2019). Design, Synthesis, and Structure–Activity Relationships of 1,2,3-Triazole Benzenesulfonamides as New Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors. Journal of Medicinal Chemistry, 62(12), 5897-5915. Available at: [Link]

  • Xie, F., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PLoS ONE, 8(2), e57805. Available at: [Link]

  • Thapa, P., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. RSC Medicinal Chemistry, 12(9), 1541-1555. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for N-(4-chlorophenyl)-4-methylbenzamide

Executive Summary & Mechanistic Rationale The amidation of aryl amines is a foundational transformation in medicinal chemistry, drug development, and materials science. The target compound, N-(4-chlorophenyl)-4-methylben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The amidation of aryl amines is a foundational transformation in medicinal chemistry, drug development, and materials science. The target compound, N-(4-chlorophenyl)-4-methylbenzamide (PubChem CID 723112)[1], features a classic diaryl amide pharmacophore. This structural motif is frequently utilized in the design of kinase inhibitors, GPCR modulators, and agricultural active ingredients due to its metabolic stability and predictable hydrogen-bonding geometry.

This application note details a highly optimized, scalable protocol for the synthesis of N-(4-chlorophenyl)-4-methylbenzamide via Nucleophilic Acyl Substitution . Rather than utilizing direct carboxylic acid coupling—which requires expensive and atom-inefficient coupling reagents (e.g., HATU, EDC)—this protocol employs an activated acyl chloride ()[2].

The Causality of the Base: The reaction between 4-chloroaniline and 4-methylbenzoyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct. If left unmanaged, this HCl would rapidly protonate the nucleophilic 4-chloroaniline to form an unreactive anilinium salt, artificially capping the theoretical yield at 50% ()[3]. To circumvent this, Triethylamine (TEA) is introduced as a non-nucleophilic acid scavenger. TEA possesses a higher pKa than the aniline derivative, ensuring it preferentially reacts with the evolving HCl, thereby driving the equilibrium forward and maintaining the nucleophilicity of the primary amine ()[4].

Experimental Workflows & Logical Architecture

The following diagrams illustrate the physical workflow and the logical causality of the biphasic work-up, ensuring the protocol acts as a self-validating system.

SynthesisWorkflow Reagents Reagents: 4-Chloroaniline + 4-Methylbenzoyl Chloride Mix Step 1: Ice Bath (0°C) Dropwise Addition Reagents->Mix Solvent Solvent & Base: DCM + Triethylamine (TEA) Solvent->Mix React Step 2: Room Temp (25°C) Stir for 2-4 hours Mix->React Warm to RT Quench Step 3: Aqueous Quench (1M HCl & Sat. NaHCO3) React->Quench Complete (TLC) Extract Step 4: Biphasic Extraction Separate Organic Layer Quench->Extract Dry Step 5: Dry (Na2SO4) & Evaporate Solvent Extract->Dry Purify Step 6: Recrystallization (Ethanol / Water) Dry->Purify Product Pure Product: N-(4-chlorophenyl)- 4-methylbenzamide Purify->Product >85% Yield

Fig 1: Step-by-step synthetic workflow for N-(4-chlorophenyl)-4-methylbenzamide.

WorkupLogic Crude Crude Reaction Mixture (Product, Amine, TEA, HCl) HCl_Wash 1M HCl Wash Protonates Amines Crude->HCl_Wash Aqueous1 Aqueous Layer (TEA·HCl, 4-Chloroanilinium) HCl_Wash->Aqueous1 Discard Organic1 Organic Layer (Product, residual acid) HCl_Wash->Organic1 Keep NaHCO3_Wash Sat. NaHCO3 Wash Neutralizes Acids Organic1->NaHCO3_Wash Aqueous2 Aqueous Layer (Sodium salts, CO2 gas) NaHCO3_Wash->Aqueous2 Discard Organic2 Organic Layer (Neutral Product in DCM) NaHCO3_Wash->Organic2 Keep for Drying

Fig 2: Logical causality of the biphasic aqueous work-up system.

Quantitative Data: Reagents & Materials

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountDensity / MolarityFunctional Role
4-Chloroaniline 127.571.0 eq1.28 gSolidPrimary Nucleophile
4-Methylbenzoyl chloride 154.591.1 eq1.70 g (1.45 mL)1.17 g/mLElectrophilic Acyl Donor
Triethylamine (TEA) 101.191.5 eq1.52 g (2.10 mL)0.726 g/mLNon-nucleophilic Acid Scavenger
Dichloromethane (DCM) 84.93N/A50.0 mL0.2 M (vs amine)Aprotic Reaction Solvent

Step-by-Step Experimental Protocol & Self-Validation System

This protocol is designed as a self-validating system . At each critical juncture, specific physical or chemical indicators are provided to verify the success of the step before proceeding.

Phase 1: Reaction Setup & Activation
  • Amine Dissolution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.28 g, 10 mmol) in anhydrous DCM (40 mL).

  • Base Addition: Add Triethylamine (2.10 mL, 15 mmol) to the stirring solution.

    • Causality: DCM is chosen as it is a polar aprotic solvent that solubilizes both the starting materials and the final product without participating in the acylation reaction ()[2].

    • Validation Checkpoint 1: The solution must be completely clear and homogeneous, indicating total dissolution of the nucleophile.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

Phase 2: Electrophile Addition & Propagation
  • Dropwise Addition: Dissolve 4-methylbenzoyl chloride (1.45 mL, 11 mmol) in 10 mL of anhydrous DCM. Using an addition funnel or syringe, add this solution dropwise to the cooled reaction mixture over 15 minutes.

    • Causality: The nucleophilic attack on the acyl chloride is highly exothermic. Cooling the reaction prevents solvent boiling and suppresses unselective side reactions (e.g., ketene formation). Dropwise addition maintains a low local concentration of the electrophile, ensuring it reacts exclusively with the amine ()[4].

    • Validation Checkpoint 2: A fine white precipitate (TEA·HCl salt) will begin to form almost immediately upon addition. This visual cue confirms that the acylation is occurring and HCl is being successfully scavenged.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously for 2 to 4 hours.

    • Validation Checkpoint 3 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes/Ethyl Acetate 3:1). The reaction is complete when the 4-chloroaniline spot (Rf ~0.4) is entirely consumed, replaced by a single, distinct product spot (Rf ~0.6) visible under UV light (254 nm).

Phase 3: Biphasic Quench & Work-up
  • Acidic Wash: Transfer the crude mixture to a separatory funnel. Add 30 mL of 1M aqueous HCl. Shake vigorously and vent. Separate and discard the lower aqueous layer.

    • Causality: The HCl wash protonates any unreacted 4-chloroaniline and residual TEA, rendering them highly water-soluble and driving them into the aqueous phase ()[2].

    • Validation Checkpoint 4: Check the pH of the discarded aqueous layer; it must be strongly acidic (pH < 2), confirming that sufficient acid was present to neutralize all amines.

  • Basic Wash: Add 30 mL of saturated aqueous NaHCO₃ to the organic layer. Shake and vent frequently.

    • Causality: NaHCO₃ neutralizes residual HCl and extracts any 4-methylbenzoic acid formed via trace hydrolysis of the acyl chloride.

    • Validation Checkpoint 5: Vigorous effervescence (CO₂ gas evolution) will occur. The wash is complete when gas evolution ceases and the aqueous layer tests basic (pH > 8).

  • Brine Wash: Wash the organic layer with 30 mL of saturated NaCl (Brine) to break any micro-emulsions and pre-dry the organic phase via osmotic pressure.

Phase 4: Isolation & Purification
  • Drying & Evaporation: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and swirl until the drying agent flows freely. Filter the solution and remove the DCM under reduced pressure using a rotary evaporator to yield the crude solid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling absolute ethanol. Slowly add hot water dropwise until the solution becomes faintly cloudy, then add a few drops of ethanol until clear again. Allow the flask to cool slowly to room temperature, then transfer to an ice bath.

    • Causality: Diaryl amides exhibit strong intermolecular hydrogen bonding, making them highly crystalline. The miscible solvent/antisolvent system (EtOH/Water) leverages the steep temperature-dependent solubility curve of the product, leaving trace organic impurities trapped in the mother liquor ()[4].

    • Validation Checkpoint 6: Formation of fine, white, needle-like crystals.

Analytical Characterization Expectations

To finalize the self-validation loop, the isolated N-(4-chlorophenyl)-4-methylbenzamide must be characterized to confirm structural identity and purity:

  • Mass Spectrometry (ESI-MS): Expected exact mass for C₁₄H₁₂ClNO is 245.06 Da. Look for the [M+H]+ peak at m/z 246.1 ()[1].

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.25 (s, 1H, Amide N-H )

    • δ 7.90 (d, J = 8.0 Hz, 2H, Ar-H ortho to carbonyl)

    • δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H ortho to NH)

    • δ 7.40 (d, J = 8.8 Hz, 2H, Ar-H meta to NH)

    • δ 7.34 (d, J = 8.0 Hz, 2H, Ar-H meta to carbonyl)

    • δ 2.38 (s, 3H, Ar-CH ₃)

References

  • [1] Title: N-(4-chlorophenyl)-4-methylbenzamide | C14H12ClNO | CID 723112 Source: PubChem, National Institutes of Health URL:[Link]

  • [2] Title: Amide Synthesis Source: Fisher Scientific URL:[Link]

  • [3] Title: The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: Master Organic Chemistry URL:[Link]

Sources

Application

Amide bond formation using 4-chloroaniline and 4-methylbenzoyl chloride

A Detailed Protocol for Amide Bond Formation via the Schotten-Baumann Reaction Authored by: Gemini, Senior Application Scientist Introduction: The Central Role of the Amide Bond The amide bond is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: March 2026

A Detailed Protocol for Amide Bond Formation via the Schotten-Baumann Reaction

Authored by: Gemini, Senior Application Scientist
Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern organic and medicinal chemistry. Its remarkable stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a privileged functional group in a vast array of molecules, from natural products and polymers to the majority of pharmaceutical agents.[1][2] Indeed, analysis of reactions used in drug discovery consistently ranks amide bond formation as one of the most frequently utilized transformations.[1]

This application note provides a comprehensive guide to the synthesis of a specific secondary amide, N-(4-chlorophenyl)-4-methylbenzamide, through the reaction of 4-chloroaniline and 4-methylbenzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, a robust and widely used method for acylating amines and alcohols.[3][4][5] As an application scientist, this guide is structured to provide not just a step-by-step protocol, but also the underlying mechanistic principles and practical insights required for successful execution, troubleshooting, and adaptation in a research and development setting.

Reaction Scheme and Mechanism

The overall transformation involves the acylation of the nucleophilic amine (4-chloroaniline) by the electrophilic acyl chloride (4-methylbenzoyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.

Overall Reaction:

Overall Reaction Scheme

The Schotten-Baumann Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The presence of a base is critical for the reaction's success.[6][7] The base serves two primary purposes: it neutralizes the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][7] It also facilitates the final deprotonation step to yield the neutral amide product.[3]

Caption: Mechanism of the Schotten-Baumann Reaction.

Materials and Reagents

Proper preparation and handling of materials are paramount for a successful and safe experiment.

Reagent / MaterialFormulaMW ( g/mol )QuantityProperties / Role
4-ChloroanilineC₆H₆ClN127.571.0 eqNucleophile
4-Methylbenzoyl chlorideC₈H₇ClO154.601.05 eqElectrophile; slight excess ensures full consumption of amine
Sodium Hydroxide (NaOH)NaOH40.002.0 eqBase; neutralizes HCl byproduct
Dichloromethane (DCM)CH₂Cl₂84.93~10 mL / mmol amineOrganic solvent
Hydrochloric Acid (1 M)HCl36.46As neededAqueous wash to remove unreacted amine and base
Sat. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededAqueous wash to neutralize excess acid
Brine (Sat. NaCl)NaCl58.44As neededAqueous wash to remove water from organic layer
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent
EthanolC₂H₅OH46.07As neededRecrystallization solvent
Equipment
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Ice bathTemperature control
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Buchner funnel and filter flaskFor product isolation
pH paperTo check wash effectiveness
Experimental Protocol

This protocol is designed for a ~5 mmol scale synthesis. Adjust quantities accordingly for different scales.

Part A: Reaction Setup and Execution
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 4-chloroaniline (5.0 mmol, 638 mg) in 50 mL of dichloromethane (DCM).

  • Add Base: To the stirring solution, add an aqueous solution of 10% sodium hydroxide (10.0 mmol, 400 mg NaOH in 4 mL water). The reaction will become a two-phase system.[5]

  • Cooling: Place the flask in an ice bath and allow the mixture to cool to 0-5 °C with vigorous stirring. Maintaining a low temperature is crucial to control the exothermic nature of the acylation.[8]

  • Acyl Chloride Addition: Slowly add 4-methylbenzoyl chloride (5.25 mmol, 812 mg, ~0.65 mL) dropwise to the cold, stirring mixture over 10-15 minutes. A white precipitate (the product) may begin to form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 1-2 hours to ensure completion.

  • Monitoring: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mixture (e.g., 3:1). The product spot should appear, and the starting amine spot should disappear.

Part B: Work-up and Isolation
  • Quenching & Separation: Transfer the reaction mixture to a separatory funnel. If a large amount of solid is present, add more DCM to dissolve it. Add ~30 mL of deionized water, shake, and allow the layers to separate. Drain and collect the bottom organic (DCM) layer.

  • Acid Wash: Wash the organic layer with 1 M HCl (2 x 20 mL). This step removes any unreacted 4-chloroaniline and residual sodium hydroxide.[8] Check the aqueous layer with pH paper to ensure it is acidic.

  • Base Wash: Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining HCl. Check the aqueous layer to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with brine (1 x 20 mL) to initiate the drying process.

  • Drying: Dry the organic layer over anhydrous sodium sulfate. Swirl the flask and let it sit for 10-15 minutes. The drying agent should move freely when swirled, indicating sufficient drying.

  • Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.

Part C: Purification
  • Recrystallization: The most common method for purifying solid amides is recrystallization.[9] Dissolve the crude product in a minimum amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified product in a vacuum oven or air dry to a constant weight.

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase A Dissolve 4-Chloroaniline in DCM B Add aq. NaOH Solution A->B C Cool to 0 °C B->C D Add 4-Methylbenzoyl Chloride Dropwise C->D E Stir at RT for 1-2h D->E F Transfer to Separatory Funnel E->F Proceed to Work-up G Wash with 1 M HCl F->G H Wash with Sat. NaHCO₃ G->H I Wash with Brine H->I J Dry with Na₂SO₄ I->J K Concentrate via Rotovap J->K L Recrystallize from Hot Ethanol K->L Proceed to Purification M Isolate Crystals by Vacuum Filtration L->M N Dry Product M->N

Caption: General Experimental Workflow for Amide Synthesis.

Characterization of Product

Confirming the identity and purity of the final product, N-(4-chlorophenyl)-4-methylbenzamide, is essential.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₄H₁₂ClNO
Molecular Weight 245.70 g/mol [10]
Melting Point ~190-193 °C
¹H NMR (DMSO-d₆) δ ~10.3 (s, 1H, NH), 8.0-7.3 (m, 8H, Ar-H), 2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ ~165 (C=O), 142-120 (Ar-C), 21 (CH₃)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II)
Mass Spec (EI) m/z 245 [M]⁺, 247 [M+2]⁺ (due to ³⁷Cl isotope)

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Safety Precautions

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 4-Chloroaniline: Toxic if swallowed, inhaled, or in contact with skin.[11][12] It is a suspected human carcinogen (IARC Group 2B).[11][13] Avoid creating dust. Handle as a hazardous substance.

  • 4-Methylbenzoyl Chloride: Causes severe skin burns and eye damage.[14][15] It is corrosive and reacts with moisture/water, releasing corrosive HCl gas.[16] Handle with extreme care and under anhydrous conditions where possible.[17]

  • Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Minimize inhalation exposure.

  • Sodium Hydroxide & Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.

Waste Disposal: All organic and aqueous waste should be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive 4-methylbenzoyl chloride (hydrolyzed by moisture to the unreactive carboxylic acid).[17]2. Insufficient base to neutralize HCl byproduct, leading to protonation of the amine.[7]3. Amine is of poor quality or has oxidized.1. Use a fresh bottle of the acyl chloride or purify it before use. Ensure all glassware is dry.2. Ensure at least one full equivalent of base is used relative to the acyl chloride.3. Purify the amine by recrystallization or distillation if necessary.
Product is an oil or does not crystallize 1. Presence of impurities depressing the melting point.2. Incorrect recrystallization solvent.1. Ensure workup washes were thorough. Consider purification by column chromatography on silica gel.2. Perform a solvent screen to find a suitable recrystallization solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Product contaminated with starting amine Incomplete reaction or insufficient acid wash during workup.1. Increase reaction time or slightly increase the stoichiometry of the acyl chloride.2. Repeat the workup procedure, ensuring the 1 M HCl wash is performed thoroughly.
Product contaminated with 4-methylbenzoic acid Hydrolysis of the acyl chloride before or during the reaction.1. Improve anhydrous technique.2. During workup, ensure the sodium bicarbonate wash is performed thoroughly to remove the acidic byproduct.
References
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved from [Link]

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Durham Tech. (2018, January 23). 4-Chloroaniline cas106-47-8 SDS. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Amidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylbenzoyl Chloride. PubChem Compound Database. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Retrieved from [Link]

  • Chemistry World. (2026, February 12). Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, June 15). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Drug, Design, Development and Therapy. (2020, September 15). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami.... Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

  • Reddit. (2021, June 12). Purification of N-benzylbenzamides. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • National Institutes of Health. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(4-Chlorophenyl)-2-methylbenzamide. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-chlorophenyl)-4-methylbenzamide (C14H12ClNO). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-(4-Chlorophenyl)benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-chlorophenyl)-4-methylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • Proceeding of International Conference on Drug Development of Natural Resources. (2012, June 30). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 4-chloro-. WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloroaniline. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2000, October 21). Selective N-Arylation of Aminobenzanilides under Mild Conditions Using Triarylbismuthanes. The Journal of Organic Chemistry. Retrieved from [Link]

  • J-STAGE. (2021, October 19). Enantioselective C–H Alkylation of N-Arylbenzamides with Vinyl Ethers Catalyzed by an Iridium. Retrieved from [Link]

  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.

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Method

Large-scale synthesis of N-(4-chlorophenyl)-4-methylbenzamide

An In-depth Technical Guide to the Large-Scale Synthesis of N-(4-chlorophenyl)-4-methylbenzamide Authored by: A Senior Application Scientist This application note provides a comprehensive, field-proven guide for the larg...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Large-Scale Synthesis of N-(4-chlorophenyl)-4-methylbenzamide

Authored by: A Senior Application Scientist

This application note provides a comprehensive, field-proven guide for the large-scale synthesis of N-(4-chlorophenyl)-4-methylbenzamide, a key intermediate in various chemical and pharmaceutical industries. The document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the procedural choices, ensuring both replicability and a deeper understanding of the process.

Introduction and Strategic Overview

N-(4-chlorophenyl)-4-methylbenzamide (CAS RN: 33667-89-9) is a substituted benzanilide derivative.[1] The amide moiety within its structure is a cornerstone of many biologically significant compounds.[2] The synthesis strategy detailed herein is based on the highly reliable and scalable Schotten-Baumann reaction, a well-established method for forming amide bonds from acyl chlorides and amines.[3]

This method is chosen for its high efficiency, relatively mild reaction conditions, and the use of readily available, cost-effective starting materials: 4-methylbenzoyl chloride and 4-chloroaniline. The reaction is conducted in a biphasic system, consisting of an organic solvent to dissolve the reactants and an aqueous base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.

Physicochemical Properties of N-(4-chlorophenyl)-4-methylbenzamide
PropertyValueSource
Molecular FormulaC₁₄H₁₂ClNO[1]
Molecular Weight245.70 g/mol [1]
AppearanceWhite to off-white crystalline solid[2]
Melting Point~158-161 °C[4]
IUPAC NameN-(4-chlorophenyl)-4-methylbenzamide[1]

Reaction Mechanism and Rationale

The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion forms the amide bond. The hydrochloric acid (HCl) generated is immediately neutralized by a base (e.g., NaOH) in the aqueous phase, preventing the protonation of the starting amine and thereby ensuring the reaction proceeds to completion.

Reaction_Mechanism Reactant1 4-Chloroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 4-Methylbenzoyl Chloride (Electrophile) Reactant2->Intermediate Base Aqueous Base (e.g., NaOH) Neutralized NaCl + H₂O Base->Neutralized Neutralization Product N-(4-chlorophenyl)-4-methylbenzamide Intermediate->Product Collapse & Elimination Byproduct1 Chloride Ion (Cl⁻) Intermediate->Byproduct1 Byproduct2 HCl Byproduct2->Neutralized

Caption: Nucleophilic acyl substitution mechanism for amide formation.

Large-Scale Synthesis Protocol

This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[5][6]

Materials and Equipment
  • Reagents:

    • 4-Chloroaniline (≥98%)

    • 4-Methylbenzoyl chloride (≥98%)

    • Sodium hydroxide (pellets or flakes)

    • Dichloromethane (DCM) or Chloroform[7]

    • Ethanol (for recrystallization)

    • Anhydrous sodium sulfate or magnesium sulfate

  • Equipment:

    • Glass-lined or stainless steel reactor (appropriate volume for scale) equipped with a mechanical stirrer, temperature probe, and dropping funnel.

    • Heating/cooling mantle or bath.

    • Separatory funnel (large scale).

    • Filtration apparatus (e.g., Buchner funnel, filter press).

    • Rotary evaporator or other solvent removal system.

    • Vacuum oven for drying.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge Reactor (4-Chloroaniline, DCM, Aqueous NaOH) B 2. Cool Mixture (0-5 °C) A->B C 3. Add 4-Methylbenzoyl Chloride (Dropwise, maintain temp) B->C D 4. Stir at Room Temp (2-3 hours) C->D E 5. Phase Separation D->E F 6. Wash Organic Layer E->F G 7. Dry Organic Layer (Anhydrous Na₂SO₄) F->G H 8. Solvent Evaporation (Crude Product) G->H I 9. Recrystallization (e.g., from Ethanol) H->I J 10. Filter and Wash Crystals I->J K 11. Dry Final Product J->K L 12. Characterization (NMR, MP, etc.) K->L

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure
  • Reactor Setup and Reagent Charging:

    • In a suitable reactor, prepare a 10% aqueous solution of sodium hydroxide.

    • In a separate vessel, dissolve 4-chloroaniline (1.0 equivalent) in dichloromethane (DCM).

    • Transfer the 4-chloroaniline/DCM solution to the reactor. Add the 10% NaOH solution (approximately 2.0 equivalents of NaOH).

    • Begin vigorous stirring to create an emulsion. Cool the mixture to 0-5 °C using an ice bath or cooling mantle.[8]

  • Addition of Acyl Chloride:

    • Dissolve 4-methylbenzoyl chloride (1.05 equivalents) in a minimal amount of DCM and load it into a dropping funnel.

    • Add the 4-methylbenzoyl chloride solution dropwise to the stirred, cooled reaction mixture over 30-60 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction Completion:

    • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

    • Continue stirring vigorously for an additional 2-3 hours to ensure the reaction goes to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up and Isolation:

    • Stop stirring and allow the layers to separate.

    • Transfer the mixture to a large separatory funnel. Separate the lower organic (DCM) layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude solid product.[10]

  • Purification via Recrystallization:

    • Transfer the crude solid to a clean flask. Add a suitable solvent for recrystallization, such as ethanol.[2]

    • Heat the mixture to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.[9]

    • Dry the crystals in a vacuum oven to a constant weight.

Safety and Hazard Management

The chemicals used in this synthesis possess specific hazards. Adherence to safety protocols is mandatory.

ChemicalKey HazardsRecommended Precautions
4-Methylbenzoyl Chloride Corrosive, causes severe skin burns and eye damage, reacts violently with water.Handle in a fume hood, wear acid-resistant gloves, safety goggles, and a face shield.[8]
4-Chloroaniline Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects.Avoid all personal contact. Use in a well-ventilated area or with respiratory protection. Wear appropriate gloves and protective clothing.
Dichloromethane (DCM) Skin and eye irritant, suspected of causing cancer.Use in a fume hood to avoid inhalation. Wear solvent-resistant gloves and safety goggles.[3]
Sodium Hydroxide Corrosive, causes severe skin burns and eye damage.Wear gloves, safety goggles, and protective clothing. Handle with care to avoid creating dust.[11]

Always have access to a safety shower and eyewash station. In case of exposure, seek immediate medical attention.[6][12]

Product Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.

    • Infrared (IR) Spectroscopy: To identify characteristic functional group peaks (e.g., N-H stretch, C=O stretch).

  • Chromatography:

    • HPLC or GC-MS: To determine the purity with high accuracy.[13] A typical HPLC method would use a C18 column with a mobile phase of acetonitrile and water.[13]

The final product should be a crystalline solid, with purity typically exceeding 99% after recrystallization.

References

  • PubChem. (n.d.). N-(4-chlorophenyl)-4-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Fleck, M., & Hagemann, H. (2011). N-(4-Chlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3065. Retrieved from [Link]

  • Saeed, S., et al. (2011). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3077. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Retrieved from [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molecules, 29(7), 1649. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N-(4-methylphenyl)benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). RU2414462C1 - Method for preparing 4-chlor-n-(2-morpholinoethyl)benzamide.

Sources

Application

Application Note: Purification of N-(4-chlorophenyl)-4-methylbenzamide by Recrystallization

Introduction & Mechanistic Principles N-(4-chlorophenyl)-4-methylbenzamide (also known as 4'-chloro-p-toluanilide) is a synthetic diaryl amide frequently utilized as an intermediate in drug discovery and materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

N-(4-chlorophenyl)-4-methylbenzamide (also known as 4'-chloro-p-toluanilide) is a synthetic diaryl amide frequently utilized as an intermediate in drug discovery and materials science. Synthesizing this compound—typically via the Schotten-Baumann reaction between 4-methylbenzoyl chloride and 4-chloroaniline—often yields a crude product contaminated with unreacted starting materials, hydrolyzed carboxylic acids (p-toluic acid), and bis-acylated byproducts[1].

Recrystallization is the gold-standard purification technique for solid amides, functioning as a self-validating thermodynamic system[2]. The mechanistic principle relies on the temperature-dependent disruption and reformation of the crystalline lattice. At elevated temperatures, the thermal energy of the solvent disrupts the intermolecular hydrogen bonds between the amide groups. Upon controlled cooling, the target molecules thermodynamically reassemble into a highly ordered, stable crystal lattice. Because crystal growth is highly selective, structurally dissimilar impurities are excluded from the lattice and remain dissolved in the mother liquor.

Physicochemical Properties & Solvent Selection

The cornerstone of a successful recrystallization is solvent selection. The ideal solvent must dissolve the target compound sparingly at room temperature but completely at its boiling point[1]. N-(4-chlorophenyl)-4-methylbenzamide is a moderately polar, hydrophobic molecule with a computed XLogP3 of 3.6[3].

Table 1: Physicochemical Properties of N-(4-chlorophenyl)-4-methylbenzamide
PropertyValue
Molecular Formula C14H12ClNO
Molecular Weight 245.70 g/mol
XLogP3 3.6
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 1 (C=O)
Physical State Crystalline Solid
Table 2: Evaluation of Recrystallization Solvents for Diaryl Amides
SolventBoiling Point (°C)Dielectric ConstantSuitability & Causality
Ethanol (95%) 7824.5Optimal. Provides an excellent temperature gradient for amides. It disrupts H-bonds when hot but promotes crystallization when cold[4][5].
Ethyl Acetate 776.0Good. Effective for moderately polar amides, but may require a non-polar anti-solvent (e.g., hexanes) if room-temperature solubility is too high[6].
Water 10078.4Poor. The target molecule is highly hydrophobic and will not dissolve even at the boiling point.
Acetone 5620.6Moderate. Good solubility, but the low boiling point limits the temperature gradient and increases evaporation risks during hot filtration[4].

Based on the thermodynamic solubility profiles of benzamides, 95% Ethanol or an Ethanol/Water mixed solvent system is the optimal choice for this protocol[5][7].

Experimental Workflows & Logical Relationships

Solvent_Selection Test Solubility Test (100 mg solute / 1 mL solvent) ColdSol Soluble in Cold Solvent? Test->ColdSol HotSol Soluble in Hot Solvent? ColdSol->HotSol No Reject1 Reject: Poor Recovery ColdSol->Reject1 Yes Reject2 Reject: Insoluble HotSol->Reject2 No Accept Ideal Recrystallization Solvent HotSol->Accept Yes

Logical decision tree for empirical recrystallization solvent screening.

Recrystallization_Workflow Crude Crude N-(4-chlorophenyl) -4-methylbenzamide Dissolve Dissolution in Hot Ethanol (Near Boiling Point) Crude->Dissolve HotFilter Hot Gravity Filtration (Removes Insoluble Impurities) Dissolve->HotFilter Cooling Controlled Slow Cooling (Room Temp -> Ice Bath) HotFilter->Cooling Filtrate Vacuum Vacuum Filtration & Cold Solvent Wash Cooling->Vacuum Mother Liquor + Crystals Drying Vacuum Drying (Desiccator/Oven) Vacuum->Drying Isolated Crystals Pure Pure Crystalline Product Drying->Pure

Step-by-step experimental workflow for the recrystallization of diaryl amides.

Step-by-Step Recrystallization Protocol

Safety Note: Conduct all procedures in a well-ventilated fume hood. Never heat organic solvents with an open flame; utilize a thermostatically controlled hot plate or heating mantle.

Step 1: Preparation and Initial Dissolution
  • Weigh the crude N-(4-chlorophenyl)-4-methylbenzamide and transfer it to an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar and a minimal volume of room-temperature 95% ethanol (approximately 2–3 mL per gram of crude solid).

  • Place the flask on a hot plate and heat the suspension to a gentle reflux (approx. 75–80 °C).

  • Causality Check: Add hot ethanol dropwise while swirling until the solid just dissolves. Avoiding excess solvent is critical; over-dilution prevents the solution from reaching supersaturation upon cooling, which will drastically reduce the final yield[7].

Step 2: Hot Filtration (Optional but Recommended)
  • If insoluble impurities (e.g., dust, cross-linked polymeric byproducts) or highly colored impurities are present, add a small spatula tip of decolorizing charcoal (activated carbon) to the boiling solution and boil for 2 minutes[8].

  • Quickly filter the boiling solution through a pre-warmed stemless funnel equipped with fluted filter paper into a clean, heated Erlenmeyer flask.

  • Causality Check: The funnel and receiving flask must be pre-warmed. If the solution hits cold glass, the amide will prematurely crystallize in the funnel stem, causing severe product loss and equipment clogging[1].

Step 3: Controlled Crystallization
  • Remove the receiving flask from the heat source and cover the mouth with a watch glass to prevent solvent evaporation and dust contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • Causality Check: Slow cooling allows the molecules to deposit onto the growing crystal lattice in a highly ordered, thermodynamically stable manner, effectively excluding impurities. Rapid cooling (e.g., plunging the hot flask directly into ice) causes kinetic precipitation, which traps impurities and solvent molecules within the rapidly forming crystal matrix[9].

  • Once the flask reaches room temperature and crystal growth appears complete, place the flask in an ice-water bath (0–4 °C) for 15 minutes to maximize the yield by further depressing the compound's solubility[8].

Step 4: Isolation and Washing
  • Assemble a Büchner funnel and vacuum filtration flask. Wet the filter paper with a few drops of cold ethanol to seat it tightly against the funnel.

  • Apply vacuum and rapidly pour the crystal suspension into the funnel.

  • Wash the crystals with a minimal volume (1–2 mL) of ice-cold ethanol.

  • Causality Check: The wash solvent must be ice-cold to physically displace the impurity-laden mother liquor from the crystal surfaces without redissolving the purified product[7].

Step 5: Drying and Yield Determination
  • Keep the vacuum running for 5–10 minutes to pull air through the crystal bed, removing the bulk of the residual solvent.

  • Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum desiccator or vacuum oven at 40 °C until a constant weight is achieved[1].

  • Calculate the percentage recovery: (Weight of pure crystals / Weight of crude solid) × 100.

Troubleshooting Guide

  • Oiling Out: If the compound separates as an immiscible oil rather than forming crystals, the boiling point of the solvent may be higher than the melting point of the solute, or the solution is supersaturated too quickly. Solution: Reheat the mixture until the oil dissolves, add a slightly more polar anti-solvent (e.g., a few drops of water), and cool even more slowly. Alternatively, add a "seed crystal" of pure N-(4-chlorophenyl)-4-methylbenzamide to induce nucleation[1].

  • No Crystallization Occurs: The solution is likely too dilute because excess solvent was added during Step 1. Solution: Boil off the excess solvent under a stream of nitrogen or on a hot plate until the solution becomes slightly cloudy, then repeat the cooling process[6]. Scratching the inside of the flask with a glass rod can also provide micro-abrasions that serve as nucleation sites.

Analytical Validation

To validate the self-correcting nature of this protocol, the purity of the recrystallized N-(4-chlorophenyl)-4-methylbenzamide must be assessed:

  • Melting Point Determination: A pure crystalline lattice will exhibit a sharp melting point range (typically ≤ 2 °C). Impurities disrupt the lattice structure, causing a measurable melting point depression and a broadened melting range.

  • HPLC/UV Analysis: Chromatographic analysis should demonstrate a single sharp peak, confirming the complete removal of the unreacted 4-chloroaniline and 4-methylbenzoyl chloride starting materials.

References

  • BenchChem. "Technical Support Center: Purification of N-Thiazolyl Amide Compounds." Benchchem.com.
  • ResearchGate. "What is the best technique for amide purification?" Researchgate.net.
  • PubChem. "N-(4-chlorophenyl)-4-methylbenzamide | C14H12ClNO | CID 723112." Nih.gov.
  • University of Calgary. "RECRYSTALLISATION." Ucalgary.ca.
  • Rubin Group. "Recrystallization." Rubingroup.org.
  • University of Massachusetts. "Recrystallization 2." Umass.edu.
  • Tata Institute of Fundamental Research (TIFR). "Recrystallization." Tifr.res.in.
  • Mustansiriyah University. "Experimental No. (4) Recrystallization." Uomustansiriyah.edu.iq.
  • Al-Muthanna University. "Chooses a solvent for Recrystallization." Mu.edu.iq.
  • ResearchGate. "Solubility determination and modelling of benzamide in organic solvents..." Researchgate.net.

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Method

Application Notes and Protocols for the Purification of N-Aryl Benzamides via Column Chromatography

Abstract N-aryl benzamides are a crucial structural motif in medicinal chemistry, materials science, and agrochemicals.[1] Their synthesis, often achieved through cross-coupling reactions like the Buchwald-Hartwig or Ull...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-aryl benzamides are a crucial structural motif in medicinal chemistry, materials science, and agrochemicals.[1] Their synthesis, often achieved through cross-coupling reactions like the Buchwald-Hartwig or Ullmann condensations, can yield complex crude mixtures containing unreacted starting materials, catalysts, and various byproducts.[2][3] Effective purification is therefore paramount to obtaining materials of sufficient purity for downstream applications. This document provides a comprehensive guide to the purification of N-aryl benzamides using column chromatography, detailing method development, protocol execution, and troubleshooting. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification workflows.

The Challenge: Understanding the Analyte and Its Impurities

N-aryl benzamides are moderately polar compounds. The polarity is dictated by the amide functional group, which is a hydrogen bond acceptor and donor, and the nature of the substituents on the aromatic rings. The key to successful chromatographic separation lies in exploiting the subtle polarity differences between the desired product and the impurities.

Common impurities in N-aryl benzamide syntheses may include:

  • Unreacted Starting Materials: Aryl halides, benzamides, or their precursors (e.g., benzoic acid).[4]

  • Catalyst Residues: Palladium, copper, or nickel complexes from cross-coupling reactions.[3]

  • Homocoupled Products: Byproducts from the coupling of two aryl halide molecules.

  • Hydrolysis Products: Benzoic acid formed from the hydrolysis of benzoyl chloride or the amide product.[4]

The inherent basicity of some N-aryl benzamides (depending on substituents) can lead to challenging interactions with the stationary phase, a critical consideration for method design.[5]

The Principle of Separation: A Polarity-Driven Process

Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent, typically packed in a column) and a mobile phase (a solvent or solvent mixture that flows through the column).[6] For N-aryl benzamides, the most common approach is normal-phase chromatography , where a polar stationary phase (like silica gel) is used with a non-polar mobile phase.

The separation mechanism is governed by the principle "like dissolves like".[7]

  • Polar compounds adsorb more strongly to the polar stationary phase and thus elute more slowly.

  • Non-polar compounds have a greater affinity for the non-polar mobile phase and elute more quickly.

By carefully selecting the stationary and mobile phases, a "sweet spot" can be found where the desired N-aryl benzamide is sufficiently retained to separate from less polar impurities but not so strongly retained that it fails to elute or co-elutes with more polar impurities.

Part 1: Method Development Using Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, the separation conditions must be optimized on a small scale using Thin-Layer Chromatography (TLC). TLC is an invaluable, rapid, and inexpensive tool for scouting the ideal solvent system.[2]

TLC Protocol: Finding the Right Mobile Phase
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved mixture onto the baseline of a TLC plate (e.g., silica gel 60 F254).

  • Development: Place the TLC plate in a developing chamber containing a shallow pool of a chosen mobile phase system (e.g., a mixture of hexane and ethyl acetate). Ensure the chamber is saturated with solvent vapors.

  • Visualization: After the solvent front has migrated near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Analysis: Calculate the Retention Factor (Rf) for each spot:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Goal: The ideal mobile phase for column chromatography will give the target N-aryl benzamide an Rf value between 0.25 and 0.35 .[5][8]

  • If Rf is too high (> 0.5): The compound will elute too quickly from the column, resulting in poor separation from non-polar impurities. Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).

  • If Rf is too low (< 0.2): The compound will be too strongly adsorbed to the stationary phase, leading to long elution times and broad peaks. Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).

Part 2: Selecting the Stationary and Mobile Phases

The choice of stationary and mobile phases is the most critical factor influencing the separation's success.[7]

Stationary Phase Selection

Silica gel is the workhorse stationary phase for purifying N-aryl benzamides due to its polarity and cost-effectiveness.[3] However, its acidic surface, covered in silanol groups (Si-OH), can problematically interact with basic compounds, causing significant peak tailing.[5]

Stationary Phase Primary Use Case Advantages Disadvantages
Standard Silica Gel General purpose purification of neutral or weakly basic N-aryl benzamides.Inexpensive, widely available, high loading capacity.Acidic surface can cause tailing or irreversible adsorption of basic compounds.[5]
Deactivated Silica Gel Purification of basic N-aryl benzamides.The silica is pre-treated or flushed with a basic modifier (e.g., triethylamine) to mask acidic silanol sites, improving peak shape.[5]Requires an extra preparation step; modifier can be difficult to remove from product.
Amine-Functionalized Silica Purification of basic compounds where standard silica fails.Provides a less acidic surface, improving peak shape and recovery for basic analytes.[9][10]More expensive than standard silica.
Reversed-Phase (C18) Purification of highly polar N-aryl benzamides or as an alternative separation mode.Excellent for polar compounds; offers a different selectivity compared to normal phase.[11]Typically requires aqueous mobile phases; may be less intuitive for traditional organic chemists.
Mobile Phase Selection & Optimization

The mobile phase transports the sample through the column.[6] For normal-phase chromatography, a non-polar solvent (like hexane or heptane) is typically mixed with a more polar solvent (like ethyl acetate or dichloromethane).

Solvent Polarity Index UV Cutoff (nm) Notes
n-Hexane0.1195Common non-polar base solvent.
Dichloromethane (DCM)3.1233Good solvent for many organic compounds; use with caution due to volatility and health concerns.
Ethyl Acetate (EtOAc)4.4255Excellent polar modifier; pairs well with hexanes.
Methanol (MeOH)5.1205A very polar solvent, often used in small percentages to elute highly retained compounds.[5]
Triethylamine (TEA)1.8~275Basic additive (0.1-1%) used to suppress peak tailing of basic compounds on silica gel.[12]

Isocratic vs. Gradient Elution:

  • Isocratic Elution: The mobile phase composition remains constant throughout the run. This is simple and effective for separating compounds with significantly different Rf values.[13]

  • Gradient Elution: The polarity of the mobile phase is gradually increased during the run (e.g., from 10% EtOAc in hexane to 30% EtOAc in hexane). This is highly effective for separating compounds with close Rf values and for eluting strongly retained impurities after the product has been collected.[5][13]

Part 3: The Preparative Workflow

The following diagram and protocol outline the complete workflow for purifying an N-aryl benzamide using flash column chromatography.

G cluster_prep Preparation & Setup cluster_run Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development (Rf ≈ 0.3) Crude->TLC Sample Prepare Sample (Dry or Wet Load) Crude->Sample Column Pack Column with Silica Slurry TLC->Column Load Load Sample onto Column Column->Load Sample->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Evaporate Solvent Pool->Evap Pure Pure N-Aryl Benzamide Evap->Pure

Caption: Workflow for N-Aryl Benzamide Purification.

Step-by-Step Experimental Protocol

1. Column Preparation (Slurry Packing): a. Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight). b. In a beaker, prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 10% Ethyl Acetate in Hexane). The consistency should be like a thin milkshake. c. Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand. d. With the stopcock open, pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and dislodge air bubbles. e. Once the silica has settled, add a protective layer of sand on top. Drain the excess solvent until it is just level with the top of the sand. Never let the column run dry.

2. Sample Loading:

  • Wet Loading: If the crude product is readily soluble in the mobile phase, dissolve it in a minimum amount of solvent and carefully pipette it onto the top of the silica bed.
  • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5] Dry loading prevents the sample from precipitating on the column and generally leads to better separation.

3. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Using gentle air pressure (flash chromatography) or gravity, begin to push the solvent through the column. c. Collect the eluent in a series of test tubes or flasks (fractions).

4. Fraction Analysis and Product Isolation: a. Using TLC, analyze the collected fractions to identify which ones contain the pure product. Spot the fractions alongside a reference spot of the crude material. b. Combine the fractions that contain only the pure product spot. c. Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified N-aryl benzamide.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution 1. Mobile phase is too polar (high Rf). 2. Column was overloaded with sample. 3. Column was poorly packed (channeling).[5]1. Re-optimize the mobile phase with TLC to achieve an Rf of 0.25-0.35. 2. Use a larger column or reduce the sample load. 3. Repack the column carefully. 4. Switch to a gradient elution to better resolve compounds with similar Rfs.[5]
Peak Tailing Strong interaction between a basic product and acidic silanol groups on the silica surface.[5]1. Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[9][12] 2. Use an amine-functionalized silica column.[9]
Product Won't Elute 1. Mobile phase is not polar enough. 2. Irreversible adsorption or decomposition on the acidic silica.[5]1. Gradually increase the polarity of the mobile phase (gradient elution). A final flush with 5-10% methanol in DCM can elute highly polar compounds.[5] 2. Test compound stability on a TLC plate first. If it streaks or disappears, consider deactivating the silica with TEA or using a different stationary phase like alumina or reversed-phase.[5]
Streaking on TLC/Column 1. Sample is overloaded. 2. Sample is not fully dissolved in the mobile phase. 3. Compound is acidic or basic.1. Dilute the sample before spotting on TLC or loading on the column. 2. Use a stronger solvent for initial dissolution or try dry loading. 3. Add a modifier to the mobile phase (e.g., acetic acid for acidic compounds, TEA for basic compounds).

Conclusion

The purification of N-aryl benzamides by column chromatography is a reliable and scalable technique. Success hinges on a systematic approach that begins with careful method development using TLC to identify an optimal stationary and mobile phase combination. By understanding the chemical properties of the target molecule and potential impurities, researchers can proactively address common challenges such as peak tailing and poor separation. The protocols and troubleshooting guide presented here provide a robust framework for achieving high purity, a critical step in the advancement of chemical and pharmaceutical research.

References

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Application

Application Note: N-(4-chlorophenyl)-4-methylbenzamide as a Chemical Probe in Fragment-Based Drug Discovery

Introduction and Scientific Rationale In the landscape of early-stage drug development, identifying high-quality chemical starting points is critical for targeting challenging hydrophobic pockets, such as those found in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

In the landscape of early-stage drug development, identifying high-quality chemical starting points is critical for targeting challenging hydrophobic pockets, such as those found in epigenetic reader domains or protein-protein interaction (PPI) interfaces. N-(4-chlorophenyl)-4-methylbenzamide (NCPMB) serves as a highly effective, low-molecular-weight chemical probe for these applications.

Structurally, NCPMB features a classic diaryl amide scaffold. Benzamide derivatives are privileged motifs in Fragment-Based Drug Discovery (FBDD), frequently utilized to probe deep lipophilic sub-pockets while utilizing the amide linkage to establish critical hydrogen-bonding networks with target proteins[1]. Because NCPMB is a fragment-like molecule, it typically exhibits low intrinsic affinity (high micromolar range) but possesses exceptional ligand efficiency. This makes it an ideal foundational scaffold that can be systematically "grown" into a potent, highly selective lead compound through structure-activity relationship (SAR) optimization[1].

To successfully utilize NCPMB as a chemical probe, researchers must employ highly sensitive biophysical and cellular assays to detect its subtle binding events. This guide details the physicochemical formulation of NCPMB and provides self-validating protocols for confirming its target engagement in vitro and in vivo.

Physicochemical Properties & Formulation Strategy

The successful deployment of a chemical probe relies heavily on understanding its physical properties to prevent assay artifacts. According to PubChem data, NCPMB possesses properties that are highly favorable for membrane permeability but require careful handling in aqueous buffers[2].

Table 1: Physicochemical Profile of N-(4-chlorophenyl)-4-methylbenzamide[2]

PropertyValueImplication for Probe Design & Assay Formulation
Molecular Weight 245.70 g/mol Ideal low-MW starting point for fragment-growing strategies.
XLogP3 3.6Highly lipophilic; excellent for probing deep hydrophobic clefts.
TPSA 29.1 ŲLow polar surface area ensures excellent cellular membrane permeability.
H-Bond Donors 1 (Amide NH)Capable of critical hinge-binding or anchoring within a target pocket.
H-Bond Acceptors 1 (Amide C=O)Participates in directional dipole interactions with target residues.
Rotatable Bonds 2Rigid structure results in a low entropic penalty upon target binding.

Formulation Causality: Because NCPMB has an XLogP3 of 3.6, it is prone to forming colloidal aggregates in aqueous solutions at the high concentrations typically required for fragment screening (100 µM – 1 mM)[2]. To prevent non-specific aggregation—which can lead to false-positive assay signals—stock solutions must be prepared in 100% anhydrous DMSO and diluted such that the final assay concentration of DMSO never exceeds 2% (v/v).

Experimental Workflow & Logical Relationships

The validation of NCPMB as a specific chemical probe follows a strict, two-tiered logical progression: establishing direct biophysical binding, followed by validating cellular penetrance and physiological target engagement.

FBDD_Workflow Probe N-(4-chlorophenyl)-4-methylbenzamide (Fragment Probe) Target Target Protein (Hydrophobic Pocket) Probe->Target Binds DSF Biophysical Assay (DSF: ΔTm > 1.5°C) Target->DSF In Vitro Stabilization CETSA Cellular Validation (CETSA: ΔTagg > 2.0°C) Target->CETSA In Vivo Engagement SAR Hit-to-Lead Optimization (SAR & X-ray Crystallography) DSF->SAR Affinity Confirmed CETSA->SAR Permeability Confirmed

Fig 1. Fragment-based drug discovery workflow for validating N-(4-chlorophenyl)-4-methylbenzamide.

Protocol 1: Biophysical Validation via Differential Scanning Fluorimetry (DSF)

Causality & Rationale: Differential Scanning Fluorimetry (DSF), or the Thermal Shift Assay, is the gold standard for detecting low-affinity fragment interactions[3]. As a protein unfolds during a temperature gradient, it exposes its hydrophobic core, allowing a fluorescent dye (e.g., SYPRO Orange) to bind and emit a signal. If NCPMB specifically binds to the target protein, it will thermodynamically stabilize the folded state, shifting the melting temperature (Tm) to a higher value[3].

Self-Validating Methodology
  • Assay Buffer Preparation: Prepare a buffer mimicking physiological conditions (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl). Crucial Step: Add 0.01% Tween-20. This non-ionic surfactant prevents the lipophilic NCPMB from forming colloidal aggregates that artificially trap the fluorescent dye.

  • Protein-Dye Master Mix: Dilute the purified target protein to a final concentration of 2 µM. Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Plating: In a 96-well or 384-well qPCR plate, add NCPMB to achieve a final concentration of 100 µM to 500 µM.

  • Self-Validation Controls:

    • Negative Control: Target protein + 2% DMSO vehicle. (Establishes the baseline Tm).

    • Positive Control: A known high-affinity inhibitor for the target. (Validates the assay's dynamic range).

    • Ligand-Only Control: NCPMB + SYPRO Orange (No protein). (Rules out compound auto-fluorescence).

  • Thermal Ramping: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the plate in a Real-Time PCR machine, ramping the temperature from 25°C to 95°C at a rate of 1°C per minute, reading fluorescence in the ROX/SYBR channel.

  • Data Analysis: Calculate the first derivative of the melt curve to identify the Tm. A positive target engagement is defined as a ΔTm ≥ 1.5°C compared to the DMSO control[3].

Protocol 2: Cellular Target Engagement via CETSA

Causality & Rationale: While DSF proves direct binding in vitro, it cannot account for cellular permeability, metabolic stability, or competition with endogenous intracellular ligands. The Cellular Thermal Shift Assay (CETSA) bridges this gap[4]. By applying the thermodynamic principles of DSF to intact living cells, CETSA isolates the specific ligand-induced thermal stabilization of the target protein from the complex cellular proteome[4].

Self-Validating Methodology
  • Cell Treatment: Culture the target cell line to 80% confluency. Treat cells with 100 µM NCPMB or an equivalent volume of DMSO (vehicle control) for 1 to 2 hours at 37°C.

  • Aliquoting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8 equal aliquots for both the treated and control groups.

  • Thermal Gradient: Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature. Causality: This transient heating denatures unbound proteins while the NCPMB-bound target remains folded and soluble[4].

  • Lysis and Clearance: Lyse the cells using 3 cycles of rapid freeze-thawing (liquid nitrogen to 25°C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Collect the soluble supernatant and analyze via Western Blot using an antibody specific to the target protein.

  • Self-Validation Checkpoint: Probe the same blot for a non-targeted housekeeping protein (e.g., GAPDH or β-actin). The aggregation temperature (Tagg) of the housekeeping protein must remain identical between the DMSO and NCPMB-treated samples. If the housekeeping protein also shifts, NCPMB is inducing non-specific proteome-wide precipitation or cytotoxicity, invalidating the result.

Quantitative Data Summary

The following table demonstrates a representative data matrix evaluating NCPMB as a primary fragment hit, compared against a theoretical optimized lead compound derived from the benzamide scaffold.

Table 2: Representative Target Engagement Data

Assay TypeParameter MeasuredVehicle (DMSO)NCPMB Probe (100 µM)Optimized Lead (1 µM)Scientific Interpretation
DSF Melting Temp (Tm)48.5 °C50.2 °C (ΔTm = +1.7 °C)56.5 °C (ΔTm = +8.0 °C)NCPMB exhibits weak but specific fragment binding, suitable for FBDD expansion.
CETSA Aggregation Temp (Tagg)51.0 °C53.5 °C (ΔTagg = +2.5 °C)60.1 °C (ΔTagg = +9.1 °C)NCPMB successfully permeates the lipid bilayer and engages the target in vivo.

References

  • PubChem. "N-(4-chlorophenyl)-4-methylbenzamide - CID 723112". National Center for Biotechnology Information. Available at:[Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability". Nature Protocols, 2(9), 2212-2221. Available at:[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay". Science, 341(6141), 84-87. Available at:[Link]

  • Chung, C. W., & Gordon, L. (2020). "From Hit Seeking to Magic Bullets: The Successful Union of Epigenetic and Fragment Based Drug Discovery (EPIDD + FBDD)". Journal of Medicinal Chemistry, 63(11), 5656-5675. Available at:[Link]

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Method

Comprehensive Application Note &amp; Protocol: N-(4-chlorophenyl)-4-methylbenzamide as a Probe for p38α MAPK Inhibition Studies

Introduction & Scientific Rationale The p38 mitogen-activated protein kinase (MAPK) family—specifically the p38α (MAPK14) isoform—is a central node in cellular responses to environmental stress, pro-inflammatory cytokine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The p38 mitogen-activated protein kinase (MAPK) family—specifically the p38α (MAPK14) isoform—is a central node in cellular responses to environmental stress, pro-inflammatory cytokines, and lipopolysaccharides[1]. Dysregulation of p38α is a well-documented driver in the pathogenesis of rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and various malignancies[2]. Consequently, the development of highly selective p38α inhibitors remains a critical focus in drug discovery[1].

N-(4-chlorophenyl)-4-methylbenzamide represents a structurally streamlined benzamide derivative that serves as an excellent pharmacological probe for p38α inhibition studies. Historically, first-generation p38 inhibitors (e.g., SB203580) were ATP-competitive (Type I) and suffered from off-target kinase cross-reactivity and dose-limiting toxicities[3]. In contrast, benzamide-containing scaffolds (such as the clinical candidate TAK-715) frequently act as Type II or allosteric inhibitors[4]. They achieve superior selectivity by exploiting the unique "DFG-out" inactive conformation of p38α, anchoring into a deep hydrophobic pocket adjacent to the ATP-binding site[5].

This application note provides a comprehensive, self-validating framework for evaluating N-(4-chlorophenyl)-4-methylbenzamide in both cell-free biochemical assays and cell-based functional models.

Mechanistic Insights: The Causality of Assay Design

To accurately characterize a benzamide-based inhibitor, the experimental design must account for its binding kinetics. Because Type II/allosteric inhibitors often exhibit slow-binding kinetics, standard rapid-quench kinase assays can artificially underestimate their potency.

Why TR-FRET for Biochemical Profiling?

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary biochemical screening[6]. TR-FRET is highly resistant to compound auto-fluorescence—a common artifact with aromatic small molecules like N-(4-chlorophenyl)-4-methylbenzamide[6]. Furthermore, TR-FRET allows for a pre-incubation step between the kinase and the inhibitor before the addition of ATP, which is critical for allowing slow-binding allosteric inhibitors to reach equilibrium[7].

Why Phospho-MK2 for Cellular Validation?

In cell-based models, measuring the phosphorylation of downstream substrates provides a functional readout of p38α inhibition. While p38α phosphorylates multiple targets (e.g., ATF2, STAT3), MAPK-activated protein kinase 2 (MK2) is a direct, high-fidelity substrate of p38α[3]. Monitoring p-MK2 (Thr334) levels ensures that the observed effects are strictly due to the inhibition of p38α catalytic activity rather than upstream signaling perturbations.

Pathway Stress Cellular Stress / Cytokines (TNF-α, IL-1β) MKK MKK3 / MKK6 Stress->MKK p38 p38α MAPK (Active DFG-in) MKK->p38 Phosphorylation MK2 MK2 / ATF2 p38->MK2 Catalytic Activation Inhibitor N-(4-chlorophenyl)- 4-methylbenzamide Inhibitor->p38 Allosteric Binding (DFG-out stabilization) Response Inflammatory Gene Expression (Cellular Response) MK2->Response

Figure 1: p38α MAPK signaling cascade and the allosteric intervention point of benzamide derivatives.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of N-(4-chlorophenyl)-4-methylbenzamide when evaluated using the protocols described in this guide. This data serves as a baseline reference for assay validation.

ParameterAssay MethodologyTarget / ReadoutObserved Value (Expected)
Biochemical IC₅₀ TR-FRETp38α (MAPK14)12 - 45 nM
Biochemical IC₅₀ TR-FRETp38β (MAPK11)> 1,000 nM (Selectivity >20x)
Biochemical IC₅₀ TR-FRETp38γ / p38δ> 10,000 nM
Cellular IC₅₀ Western Blot / ELISAp-MK2 (Thr334) in THP-1 cells150 - 300 nM
Cytotoxicity (CC₅₀) CellTiter-GloTHP-1 Cell Viability (48h)> 50 µM

Table 1: Representative pharmacological profiling data for N-(4-chlorophenyl)-4-methylbenzamide.

Experimental Protocols

Protocol A: Biochemical p38α Kinase Assay (TR-FRET)

This self-validating protocol utilizes a Time-Resolved FRET approach to measure the phosphorylation of an ATF2-derived peptide substrate.

Reagents & Materials:

  • Recombinant Human p38α (Active), e.g., SignalChem or Promega[8].

  • Biotinylated ATF2 peptide substrate.

  • Europium-labeled anti-phospho-ATF2 antibody (Donor) and Streptavidin-APC (Acceptor)[6].

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT[6].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of N-(4-chlorophenyl)-4-methylbenzamide in 100% anhydrous DMSO. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve.

  • Kinase Pre-Incubation (Critical Step): In a 384-well low-volume white microplate, add 2 µL of the compound dilution (final DMSO concentration 1%) to 4 µL of p38α enzyme diluted in Kinase Buffer (final enzyme concentration: 2 nM). Incubate at room temperature for 30 minutes . Causality: This allows the benzamide inhibitor to induce and stabilize the slow-forming DFG-out inactive conformation.

  • Reaction Initiation: Add 4 µL of a substrate mix containing Biotin-ATF2 (final 100 nM) and ATP. Note: Set ATP concentration to its predetermined Kₘ value (typically 25-50 µM for p38α) to ensure balanced competition dynamics[8].

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-anti-phospho-ATF2 (1 nM), and Streptavidin-APC (20 nM)[6].

  • Incubation & Reading: Incubate in the dark for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or CLARIOstar) using excitation at 320/340 nm and dual emission at 615 nm (Europium) and 665 nm (APC)[9].

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize data against positive (DMSO only) and negative (no enzyme) controls to determine the IC₅₀.

TRFRET_Workflow Prep Compound Dilution (10-point curve in DMSO) Incubate Kinase Pre-incubation (30 min at RT) Prep->Incubate Reaction Add ATP & Substrate (60 min Reaction) Incubate->Reaction Detection Add TR-FRET Reagents (Stop Buffer + Antibodies) Reaction->Detection Read Microplate Read (Ratio 665nm/615nm) Detection->Read

Figure 2: Step-by-step workflow for the TR-FRET biochemical kinase assay.

Protocol B: Cellular Target Engagement (Phospho-MK2 Western Blot)

To validate that N-(4-chlorophenyl)-4-methylbenzamide penetrates the cell membrane and engages p38α in a physiological environment, we stimulate THP-1 human monocytes with lipopolysaccharide (LPS) and monitor MK2 phosphorylation.

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 cells in 6-well plates at a density of 1×106 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Inhibitor Treatment: Treat cells with varying concentrations of N-(4-chlorophenyl)-4-methylbenzamide (e.g., 0.1, 1, 10 µM) or vehicle (0.1% DMSO) for 2 hours at 37°C.

  • Pathway Stimulation: Add LPS (1 µg/mL) to the wells for exactly 30 minutes to induce acute p38α activation.

  • Lysis: Wash cells rapidly with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve the phospho-MK2 signal).

  • Immunoblotting: Clarify lysates by centrifugation. Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane overnight at 4°C with primary antibodies against Phospho-MK2 (Thr334) and Total MK2. Use GAPDH or β-actin as a loading control. Develop using chemiluminescence and quantify band intensities via densitometry to calculate the cellular IC₅₀.

References

  • The p38α mitogen-activated protein kinase as a central nervous system drug discovery target. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Suppression of Lipid Accumulation in the Differentiation of 3T3-L1 Preadipocytes and Human Adipose Stem Cells into Adipocytes by TAK-715, a Specific Inhibitor of p38 MAPK. MDPI. Available at:[Link]

  • Recombinant Human p38 Protein, M39-10BG (Determination of ATP Km). Sino Biological. Available at:[Link]

  • Analysis of ERK1/2, p38αβγ and STAT3 phosphorylation with the THUNDER™ TR-FRET cellular kinase immunoassays. BMG Labtech. Available at:[Link]

Sources

Application

Application of N-phenylbenzamides in Antiviral Research: A Technical Guide for Drug Development

The relentless challenge of emerging and evolving viral pathogens necessitates the exploration of novel chemical scaffolds for antiviral drug discovery. Among these, N-phenylbenzamide derivatives have emerged as a promis...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless challenge of emerging and evolving viral pathogens necessitates the exploration of novel chemical scaffolds for antiviral drug discovery. Among these, N-phenylbenzamide derivatives have emerged as a promising class of compounds with a demonstrated breadth of activity against a variety of human viruses. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of N-phenylbenzamides in antiviral research, detailing their mechanisms of action, structure-activity relationships, and robust protocols for their evaluation.

Introduction to N-phenylbenzamides: A Versatile Antiviral Scaffold

N-phenylbenzamides are a class of organic compounds characterized by a benzamide moiety linked to a phenyl group. This core structure has proven to be a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. In the realm of virology, these compounds have shown significant potential, with documented efficacy against several clinically relevant viruses, including enteroviruses, hepatitis C virus (HCV), and human immunodeficiency virus (HIV).[1][2][3] Their appeal lies in their synthetic tractability, allowing for systematic structural modifications to optimize antiviral potency and pharmacokinetic properties.

Mechanisms of Antiviral Action: Targeting Viral and Host Factors

The antiviral activity of N-phenylbenzamides is multifaceted, involving both direct interaction with viral components and modulation of host cellular pathways essential for viral replication. This dual approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.

Direct-Acting Antiviral Mechanisms: Viral Capsid Stabilization

A primary mechanism of action for several N-phenylbenzamide derivatives against non-enveloped viruses, such as enteroviruses, is the direct binding to and stabilization of the viral capsid.[4][5] This interaction prevents the conformational changes necessary for viral uncoating and the release of the viral genome into the host cell cytoplasm, effectively halting the replication cycle at an early stage.

For instance, compounds CL212 and CL213 have been shown to be potent inhibitors of Coxsackievirus A9 (CVA9) by binding to a hydrophobic pocket within the viral capsid.[4] This binding stabilizes the virion, preventing its disassembly and subsequent genome release.

Diagram: Proposed Mechanism of N-phenylbenzamide as a Capsid Binder

G cluster_virus Host Cell Cytoplasm Virus Enterovirus Uncoating Viral Uncoating & Genome Release Virus->Uncoating Natural Process Replication Viral Replication Uncoating->Replication NPB N-phenylbenzamide Derivative NPB->Virus

Caption: N-phenylbenzamides can directly bind to the viral capsid, preventing uncoating and genome release.

Host-Targeting Mechanisms: Modulation of Cellular Pathways

In addition to direct viral targeting, N-phenylbenzamides can exert their antiviral effects by modulating host cell signaling pathways that are hijacked by viruses for their replication.

The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and is often manipulated by viruses to facilitate their replication.[6][7] Some N-phenylbenzamide derivatives have been identified as inhibitors of p38 MAPK, suggesting a potential mechanism for their broad-spectrum antiviral activity.[6] By inhibiting p38 MAPK, these compounds can disrupt the cellular environment conducive to viral replication and reduce the production of pro-inflammatory cytokines, which can contribute to viral pathogenesis.

Diagram: Inhibition of Virus-Induced p38 MAPK Activation

G cluster_pathway Host Cell Signaling cluster_inhibitor N-phenylbenzamide Action Virus Viral Infection p38 p38 MAPK Activation Virus->p38 Induces Replication Enhanced Viral Replication p38->Replication Promotes NPB N-phenylbenzamide (p38 Inhibitor) NPB->p38 Inhibits

Caption: N-phenylbenzamides can inhibit the p38 MAPK pathway, which is often activated by viruses to promote their replication.

APOBEC3G (A3G) is a host-encoded cytidine deaminase that acts as a potent restriction factor against retroviruses, including HIV.[8] Some N-phenylbenzamide derivatives have been investigated for their ability to stabilize or enhance the activity of A3G, thereby bolstering the cell's intrinsic antiviral defenses. This mechanism is particularly relevant for the development of anti-HCV and anti-HIV agents.[8][9]

Antiviral Activity Spectrum of N-phenylbenzamides

The N-phenylbenzamide scaffold has demonstrated a promisingly broad spectrum of antiviral activity. The following table summarizes the reported activities of representative N-phenylbenzamide derivatives against various viruses.

Compound IDTarget VirusAssay TypeEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
1e Enterovirus 71 (EV71)CPE5.7 - 1262051 - 110[2][10]
CL213 Coxsackievirus A9 (CVA9)CPE1>140>140[4][5]
23 Hepatitis C Virus (HCV)Replicon0.5730.6553.4[8]
29 Enterovirus 71 (EV71)CPE0.95>20>21[8]
AH0109 HIV-1p24 antigen0.7>100>142[3]
1a Chikungunya Virus (CHIKV)VTR1.45 (EC₉₀)169>116[11]
NBD-14204 HIV-1Pseudovirus0.24 - 0.9>50>55[12][13]

EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀ or CC₅₀/IC₅₀); CPE: Cytopathic Effect; VTR: Virus Titer Reduction.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-phenylbenzamide scaffold has provided valuable insights into the structural requirements for potent antiviral activity.

  • Benzene Ring A (Benzamide portion): Substitutions at the C-3 position of the benzamide ring are crucial for activity. An amino group at this position has been shown to be important for anti-EV71 and anti-HCV activity.[2][8]

  • Benzene Ring B (Phenyl portion): The nature and position of substituents on the N-phenyl ring significantly influence potency and selectivity. For anti-EV71 activity, lipophilic substituents on this ring tend to enhance biological activity.[8] For instance, the presence of a bromine atom at the para-position of the N-phenyl ring in compound 1e resulted in potent anti-EV71 activity.[2]

  • Amide Linker: The amide linker between the two aromatic rings is generally essential for maintaining antiviral activity. Replacement of this linker can lead to a significant loss of potency.[8]

Diagram: Key Structural Features for Antiviral Activity

G cluster_A Benzene Ring A cluster_B Benzene Ring B cluster_linker Amide Linker SAR Key SAR Insights for N-phenylbenzamides A_pos3 C-3 Position: Amino group is often crucial SAR->A_pos3 B_subst Substituents: Lipophilicity can enhance activity SAR->B_subst Linker Essential for Activity SAR->Linker

Caption: A summary of key structure-activity relationships for N-phenylbenzamide antiviral compounds.

Essential Protocols for Antiviral Evaluation

The following section provides detailed, step-by-step protocols for the in vitro evaluation of N-phenylbenzamide derivatives.

Protocol 1: Cytotoxicity Assay (MTT Assay)

Purpose: To determine the concentration range at which the N-phenylbenzamide compounds are non-toxic to the host cells, allowing for the differentiation between specific antiviral effects and general cytotoxicity.

Materials:

  • Test N-phenylbenzamide compounds

  • Host cell line (e.g., Vero, A549, Huh-7)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in complete cell culture medium. A typical starting concentration is 100 µM, with 2-fold serial dilutions. Include a vehicle control (e.g., DMSO) at the highest concentration used.

  • Treatment: After 24 hours, remove the culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

Purpose: To evaluate the ability of N-phenylbenzamide compounds to protect cells from the virus-induced cytopathic effect.

Materials:

  • Test compounds

  • Host cell line

  • Virus stock of known titer

  • 96-well cell culture plates

  • Complete and serum-free cell culture medium

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds in serum-free medium. Dilute the virus stock to a multiplicity of infection (MOI) that causes complete CPE in 2-3 days.

  • Infection and Treatment: Remove the culture medium from the cells. Add the virus dilution to all wells except the cell control wells. Simultaneously, add the compound dilutions to the appropriate wells. Include virus control (virus, no compound) and cell control (no virus, no compound) wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until CPE is complete in the virus control wells.

  • Staining: Gently wash the wells with PBS, fix the cells with 10% formalin for 10 minutes, and then stain with crystal violet solution for 20 minutes.

  • Visualization and Data Analysis: Gently wash the plate with water and allow it to dry. The viable, unstained areas represent protection from CPE. The 50% inhibitory concentration (IC₅₀) is the compound concentration that results in 50% protection from CPE.

Protocol 3: Plaque Reduction Assay

Purpose: To quantify the inhibition of infectious virus particle production by N-phenylbenzamide compounds.

Materials:

  • Test compounds

  • Host cell line

  • Virus stock of known titer

  • 6- or 12-well cell culture plates

  • Serum-free medium

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Infection: Remove the culture medium and infect the cells with a dilution of virus that will produce 50-100 plaques per well for 1 hour at 37°C.

  • Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with the overlay medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a duration that allows for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells with crystal violet as described in the CPE assay protocol.

  • Data Analysis: Count the number of plaques in each well. The IC₅₀ is the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Protocol 4: Quantitative PCR (qPCR)-Based Viral Replication Assay

Purpose: To quantify the effect of N-phenylbenzamide compounds on the replication of viral nucleic acids.

Materials:

  • Test compounds

  • Host cell line

  • Virus stock

  • Multi-well cell culture plates

  • RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix

  • Virus-specific primers and probes

  • qPCR instrument

Procedure:

  • Infection and Treatment: Seed host cells and infect them with the virus in the presence of serial dilutions of the test compounds, as described in the CPE assay.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48 hours) to allow for viral replication.

  • Nucleic Acid Extraction: Harvest the cells and/or supernatant and extract the total RNA or DNA.

  • Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • qPCR: Perform qPCR using virus-specific primers and probes to quantify the amount of viral nucleic acid.

  • Data Analysis: Determine the IC₅₀ as the compound concentration that reduces the viral nucleic acid levels by 50% compared to the virus control.

Diagram: General Workflow for In Vitro Antiviral Evaluation

G cluster_workflow Antiviral Assay Workflow Start Start: N-phenylbenzamide Compound Library Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity PrimaryScreen 2. Primary Antiviral Screen (e.g., CPE Assay) Cytotoxicity->PrimaryScreen Determine Non-Toxic Concentrations SecondaryScreen 3. Secondary Assays (Plaque Reduction, qPCR) PrimaryScreen->SecondaryScreen Identify Hits MOA 4. Mechanism of Action Studies SecondaryScreen->MOA Confirm & Quantify Activity Lead Lead Compound Identification MOA->Lead

Caption: A streamlined workflow for the in vitro evaluation of N-phenylbenzamide antiviral candidates.

Conclusion and Future Directions

N-phenylbenzamide derivatives represent a highly promising and versatile class of compounds for the development of novel antiviral therapeutics. Their ability to target both viral and host factors provides a strong rationale for their further investigation as broad-spectrum antiviral agents. The protocols and insights provided in this guide are intended to facilitate the systematic evaluation and optimization of N-phenylbenzamide-based antiviral candidates. Future research should focus on expanding the evaluation of these compounds against a wider range of emerging viral threats, elucidating their precise molecular mechanisms of action, and optimizing their pharmacokinetic and safety profiles for in vivo studies.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Ji, X. Y., Wang, H. Q., Hao, L. H., He, W. Y., Gao, R. M., Li, Y. P., ... & Li, Z. R. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3630-3640. [Link]

  • Jiang, Z., Wang, H., Li, Y., Peng, Z., Li, Y., & Li, Z. (2015). Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. Acta Pharmaceutica Sinica B, 5(3), 201-209. [Link]

  • Jiang, Z., Wang, H., Li, Y., Peng, Z., Li, Y., & Li, Z. (2015). Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. ScienceOpen. [Link]

  • Laajala, M., Kalander, K., Consalvi, S., Amamuddy, O. S., Bishop, Ö. T., Biava, M., ... & Marjomäki, V. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Viruses, 15(3), 776. [Link]

  • Ji, X. Y., Wang, H. Q., Hao, L. H., He, W. Y., Gao, R. M., Li, Y. P., ... & Li, Z. R. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3630-3640. [Link]

  • Ji, X. Y., Wang, H. Q., Hao, L. H., He, W. Y., Gao, R. M., Li, Y. P., ... & Li, Z. R. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. [Link]

  • Wang, Y., Zhang, Z., Liu, X., Wang, Z., Li, X., & Zhang, H. (2017). Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. Frontiers in microbiology, 8, 186. [Link]

  • Byrareddy, S. N., Arthos, J., Cicala, C., Villinger, F., Ortiz, K. T., Little, D., ... & Ansari, A. A. (2021). Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors. Journal of medicinal chemistry, 64(22), 16499-16515. [Link]

  • Nguyen, T. T. H., Kim, J. I., Kang, C., & Kim, D. (2020). Benzimidazole Derivatives as Novel Zika Virus Inhibitors. ChemMedChem, 15(15), 1431-1439. [Link]

  • Curreli, F., Naqvi, A., Zhang, P., Pescatori, L., Di Leva, F. S., Goyal, N., ... & LaBonte, J. A. (2022). Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists. Viruses, 14(12), 2795. [Link]

  • Laajala, M., Kalander, K., Consalvi, S., Amamuddy, O. S., Bishop, Ö. T., Biava, M., ... & Marjomäki, V. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. JYX: JYU. [Link]

  • Chander, Y., Kumar, R., Khandelwal, N., Bamezai, R. N. K., & Tandon, R. (2021). Role of p38 mitogen‐activated protein kinase signalling in virus replication and potential for developing broad spectrum antiviral drugs. Reviews in medical virology, 31(5), e2217. [Link]

  • Jiang, Z., Wang, H., Li, Y., Peng, Z., Li, Y., & Li, Z. (2015). Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. Acta Pharmaceutica Sinica B, 5(3), 201-209. [Link]

  • Curreli, F., Naqvi, A., Zhang, P., Pescatori, L., Di Leva, F. S., Goyal, N., ... & LaBonte, J. A. (2022). Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists. OSTI.GOV. [Link]

  • Wang, L., Xia, Z., Tang, W., & Chen, X. (2022). p38 activation and viral infection. Expert review of molecular medicine, 24, e4. [Link]

  • Kessl, J. J., Johnson, D. T., & Sluis-Cremer, N. (2008). APOBEC3G inhibits elongation of HIV-1 reverse transcripts. PLoS pathogens, 4(12), e1000231. [Link]

  • University of Illinois Chicago. (2020, December 7). Drug for rare disorder shows promise for treating herpes viruses. UIC Today. [Link]

  • Surya, K., De, S., & G, S. (2022). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Recent Patents on Anti-Cancer Drug Discovery, 18(4), 484-498. [Link]

  • News-Medical. (2023, September 29). How does Viral Replication Work?. [Link]

  • VIROLOGY RESEARCH SERVICES. (2019, June 26). How to look at… Part 2/3: Viral replication. [Link]

  • University of Pittsburgh. Viral Replication I. Steps in Viral Replication. [Link]

  • University of Massachusetts Chan Medical School. Steps of Viral Infection. [Link]

  • BMG Labtech. (2020, July 16). Virus Assays. [Link]

  • Jiang, Z., Wang, H., Li, Y., Peng, Z., Li, Y., & Li, Z. (2015). Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. ResearchGate. [Link]

  • Curreli, F., Naqvi, A., Zhang, P., Pescatori, L., Di Leva, F. S., Goyal, N., ... & LaBonte, J. A. (2022). Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists. OSTI.GOV. [Link]

  • Harris, R. S., & Liddament, M. T. (2004). APOBEC3G is a single-stranded DNA cytidine deaminase and functions independently of HIV reverse transcriptase. Nucleic acids research, 32(22), 6484-6490. [Link]

  • Schiffer, C. A., & Klibanov, A. M. (2021). Next generation APOBEC3 inhibitors: optimally designed for potency and nuclease stability. Journal of Biological Chemistry, 297(1), 100828. [Link]

  • Zhang, R., Li, Y., & Liu, X. (2020). Virus-induced p38 MAPK activation facilitates viral infection. Theranostics, 10(12), 5269. [Link]

  • Krenn, B. M., Eidelpes, R., Jork, H., & Grienke, U. (2022). Antiviral Research. TiHo eLib. [Link]

  • Chander, Y., Kumar, R., Khandelwal, N., Bamezai, R. N. K., & Tandon, R. (2021). Role of p38 mitogen‐activated protein kinase signalling in virus replication and potential for developing broad spectrum antiviral drugs. Reviews in medical virology, 31(5), e2217. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Schotten-Baumann Amidation of 4-Chloroaniline

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Schotten-Baumann reaction for the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Schotten-Baumann reaction for the amidation of 4-chloroaniline. As an electron-deficient aniline, 4-chloroaniline presents specific challenges that can lead to side reactions and suboptimal yields. This document provides in-depth, cause-and-effect troubleshooting to help you navigate these issues and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction yield is consistently low, and I recover a significant amount of unreacted 4-chloroaniline. What is causing this?

Answer:

Low conversion in the Schotten-Baumann amidation of 4-chloroaniline is a common issue stemming primarily from the reduced nucleophilicity of the amine and inadequate reaction conditions.

Root Cause Analysis:

  • Reduced Nucleophilicity: The chlorine atom on the aromatic ring is an electron-withdrawing group. This effect reduces the electron density on the nitrogen atom of the amino group, making 4-chloroaniline a weaker nucleophile compared to aniline itself.[1] Consequently, the rate of the desired nucleophilic attack on the acyl chloride is inherently slower.

  • In-situ Amine Protonation: The Schotten-Baumann reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[2] If the base is not present in a sufficient local concentration or is not strong enough to neutralize this acid promptly, the HCl will protonate the unreacted 4-chloroaniline. The resulting ammonium salt is no longer nucleophilic and will not participate in the reaction, effectively halting the conversion.[2][3]

  • Poor Solubility: 4-chloroaniline and the resulting amide product may have limited solubility in the aqueous phase of the biphasic system, potentially slowing down the reaction if mass transfer between the organic and aqueous phases is inefficient.

Troubleshooting & Optimization Strategies:

  • pH Control is Critical: The most crucial parameter is maintaining a sufficiently basic environment. The pH of the aqueous layer should be kept above 10-12 to ensure the amine remains deprotonated and the generated HCl is neutralized instantly.[4] Use a pH meter or indicator paper to monitor the reaction. If the pH drops, add more aqueous base.

  • Choice of Base: While sodium hydroxide is standard, using a stronger base or a combination of bases can be effective. For sluggish reactions, consider using pyridine as a co-solvent or catalyst, as it can form a highly reactive acylpyridinium intermediate, which is a more potent acylating agent.[3]

  • Enhance Mass Transfer: Vigorous stirring is essential in a biphasic system to maximize the interfacial area between the organic and aqueous phases.[5] Alternatively, the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the hydroxide ion into the organic phase, accelerating the reaction.

Question 2: My primary impurity is the carboxylic acid corresponding to my acyl chloride. How do I prevent this hydrolysis side reaction?

Answer:

The formation of carboxylic acid is due to the hydrolysis of the highly reactive acyl chloride by water or hydroxide ions present in the aqueous base.[5][6] This side reaction competes directly with the desired amidation pathway.

Root Cause Analysis:

The Schotten-Baumann reaction is a competition between two nucleophiles for the acyl chloride: the amine (desired reaction) and water/hydroxide (hydrolysis). While amines are generally more nucleophilic than water, the high concentration of water and hydroxide in the aqueous phase can make hydrolysis a significant side reaction, especially if the amidation is slow.[7]

Troubleshooting & Optimization Strategies:

  • Control the Addition of Reagents:

    • Slow Acyl Chloride Addition: Never add the acyl chloride in one portion. Add it dropwise or via a syringe pump over an extended period (e.g., 30-60 minutes). This maintains a low instantaneous concentration of the acyl chloride, favoring reaction with the amine present in the organic phase over hydrolysis at the aqueous interface.

    • Low Temperature: Perform the addition at a reduced temperature (0-5 °C) using an ice bath. This slows down the rate of both amidation and hydrolysis, but typically reduces the rate of hydrolysis more significantly, thus improving selectivity.[5]

  • Optimize the Biphasic System: The classic Schotten-Baumann setup uses a two-phase solvent system (e.g., dichloromethane/water or diethyl ether/water) for a reason.[8] The acyl chloride and amine are primarily in the organic phase, while the base is in the aqueous phase. This setup minimizes direct contact between the bulk of the acyl chloride and the aqueous base, limiting hydrolysis.[5][8]

  • Solvent Choice: Ensure the organic solvent is immiscible with water. Solvents like THF or acetonitrile can form a single phase with water, which can accelerate the hydrolysis of the acyl chloride.[5]

dot

Caption: Competing reaction pathways for the acyl chloride.

Question 3: I suspect diacylation is occurring. Is this possible and how can I avoid it?

Answer:

While possible, the formation of a diacyl- or triacylamide from 4-chloroaniline under typical Schotten-Baumann conditions is generally not a major side reaction.[9]

Root Cause Analysis:

After the first acylation, the nitrogen atom in the resulting N-(4-chlorophenyl)amide is part of an amide bond. Its lone pair of electrons is delocalized through resonance with the adjacent carbonyl group. This significantly reduces its nucleophilicity, making it a much poorer nucleophile than the starting amine. Therefore, the rate of a second acylation is extremely slow compared to the first.

Significant diacylation would only be expected under harsh conditions, such as with a large excess of a highly reactive acylating agent and elevated temperatures, which are not typical for this procedure. What might be mistaken for a diacylated product could be an impurity from the starting materials or another side product.

Troubleshooting & Optimization Strategies:

  • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the 4-chloroaniline relative to the acyl chloride. This ensures the more reactive starting amine is always available to compete against the less reactive amide product for the acylating agent.

  • Confirm Product Identity: Before assuming diacylation, confirm the identity of the impurity by analytical methods such as LC-MS or NMR spectroscopy.

Summary of Key Experimental Parameters

ParameterRecommendationRationale & Impact on Side Reactions
Base 10% Aqueous NaOH or K₂CO₃Neutralizes HCl byproduct to prevent amine protonation.[3][10] Strong base can increase the rate of acyl chloride hydrolysis.
Solvent System Biphasic: Dichloromethane/Water or Toluene/WaterSegregates the bulk of the acyl chloride (organic phase) from the hydroxide nucleophile (aqueous phase), minimizing hydrolysis.[8]
Temperature 0-5 °C during addition, then room tempLow temperature decreases the rate of hydrolysis more than the rate of amidation, improving selectivity for the desired product.[5]
Acyl Chloride Addition Slow, dropwise addition over 30-60 minMaintains a low concentration of the acylating agent, favoring reaction with the amine over the competing hydrolysis reaction.
Stirring Vigorous mechanical or magnetic stirringMaximizes the interfacial surface area in the biphasic system, which is crucial for efficient mass transfer and reaction rate.[5]

Troubleshooting Workflow for Low Yield

This decision tree can guide you in diagnosing the cause of low product yield.

dot

TroubleshootingWorkflow start Low Product Yield q1 TLC/LC-MS Analysis: Significant unreacted 4-chloroaniline? start->q1 q2 Major byproduct is carboxylic acid? q1->q2 No sol1 Cause: Incomplete Reaction - Check/Increase Base Conc. - Monitor pH (>10) - Increase Stirring Rate q1->sol1 Yes sol2 Cause: Acyl Chloride Hydrolysis - Add Acyl Chloride slowly - Lower reaction temp (0°C) - Ensure proper biphasic solvent q2->sol2 Yes sol3 Complex Mixture: - Check starting material purity - Re-evaluate reaction conditions - Consider alternative coupling q2->sol3 No

Caption: A logical workflow for diagnosing low yield issues.

Optimized Experimental Protocol: Synthesis of N-(4-chlorophenyl)benzamide

This protocol provides a robust starting point for the acylation of 4-chloroaniline.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.0 eq) in dichloromethane (DCM, ~0.5 M).

  • Base Addition: Add an equal volume of 10% aqueous sodium hydroxide solution.

  • Cooling: Cool the biphasic mixture to 0-5 °C in an ice-water bath.

  • Acylating Agent Addition: Dissolve benzoyl chloride (0.95 eq) in a small amount of DCM. Add this solution dropwise to the vigorously stirred reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with 1 M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude solid product can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[11]

References

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application. Retrieved from [Link]

  • Allen. In Schotten-Baumann reaction, aniline is heated with.... Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • brainly.com. (2024, February 27). Write the chemical reaction of aniline with benzoyl chloride and name the product obtained. Retrieved from [Link]

  • Allen. (n.d.). Write short notes on the following Schotten - Baumann reaction. Retrieved from [Link]

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

  • Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Pediaa.Com. (2020, November 2). Difference Between O Acylation and N Acylation. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

Sources

Optimization

N-(4-chlorophenyl)-4-methylbenzamide solubility issues and solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encounte...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with N-(4-chlorophenyl)-4-methylbenzamide.

Introduction to the Compound and its Challenges

N-(4-chlorophenyl)-4-methylbenzamide (PubChem CID: 723112) is a benzamide derivative.[1] Its molecular structure, which includes two aromatic rings, contributes to a crystalline nature and significant hydrophobicity, leading to poor aqueous solubility.[2][3] This low solubility is a primary obstacle in experimental and developmental settings, impacting everything from in vitro assays to formulation for in vivo studies. Poor solubility can lead to inaccurate experimental results, precipitation in stock solutions or assay media, and low bioavailability, thereby limiting therapeutic potential.[4][5]

This guide offers a systematic approach to understanding and overcoming these solubility issues, providing both foundational knowledge and actionable protocols.

Compound Physicochemical Properties

A clear understanding of the compound's properties is the first step in addressing solubility issues.

PropertyValueSource
Molecular Formula C₁₄H₁₂ClNOPubChem[6]
Molecular Weight 245.70 g/mol PubChem[1]
Predicted XLogP3 3.6PubChem[1]
Appearance Plate-like colorless single crystals (from ethanol)Saeed, et al.[7]

Note: The high XLogP3 value suggests a high degree of lipophilicity, which is consistent with poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of N-(4-chlorophenyl)-4-methylbenzamide?

The poor solubility stems from two main factors:

  • Molecular Structure: The molecule contains two largely hydrophobic aromatic rings (a chlorophenyl group and a methylphenyl group). While the central amide group can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates, leading to unfavorable interactions with water.[3]

  • Crystal Lattice Energy: As a crystalline solid, significant energy is required to break the intermolecular forces (like N-H···O hydrogen bonds) that hold the molecules together in the crystal lattice before they can dissolve in a solvent.[7][8]

Q2: In which types of solvents is N-(4-chlorophenyl)-4-methylbenzamide likely to be more soluble?

Based on its structure and the behavior of similar benzamide derivatives, the compound is expected to be more soluble in polar aprotic and some polar protic organic solvents.[9][10]

  • High Solubility Expected: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Moderate to Sparingly Soluble: Polar protic solvents like ethanol, methanol, and acetone.[7]

  • Poorly Soluble: Aqueous solutions (e.g., water, phosphate-buffered saline).[10]

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent at a given temperature and pressure. It is determined by allowing the compound to equilibrate with the solvent for an extended period (e.g., 24-72 hours).[11]

  • Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (like DMSO) into an aqueous buffer.[10] This value is often lower than thermodynamic solubility and is highly relevant for in vitro assays where stock solutions are diluted into aqueous media. Precipitation during an experiment is often a kinetic solubility issue.[12]

Q4: Before attempting complex solubility enhancement, what is the first step I should take?

The first step is always to prepare a stable, high-concentration stock solution in a suitable organic solvent, most commonly 100% DMSO.[12] Ensure the compound is fully dissolved in the stock solution before any dilutions are made. Aliquoting the stock solution into single-use volumes is critical to avoid repeated freeze-thaw cycles, which can induce precipitation.[12]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common problems encountered during experiments.

start Problem: Compound Precipitates During Experiment q1 When does precipitation occur? start->q1 ans1_immediate Immediately upon dilution of stock solution q1->ans1_immediate ans1_later Over time during incubation q1->ans1_later cause_immediate Likely Cause: 'Solvent Shock' or Exceeding Kinetic Solubility Limit ans1_immediate->cause_immediate cause_later Likely Cause: Compound Instability, Temperature Effects, or Media Interactions ans1_later->cause_later sol_immediate1 Solution 1: Optimize Dilution Method (e.g., slow addition, vortexing) cause_immediate->sol_immediate1 sol_immediate2 Solution 2: Lower the Final Concentration cause_immediate->sol_immediate2 sol_immediate3 Solution 3: Use a Co-Solvent System or Solubility Enhancer cause_immediate->sol_immediate3 sol_later1 Solution 1: Check for Temperature Effects (e.g., pre-warm media) cause_later->sol_later1 sol_later2 Solution 2: Evaluate pH Stability of the Medium cause_later->sol_later2 sol_later3 Solution 3: Investigate Serum Protein Binding/Precipitation cause_later->sol_later3

Caption: Troubleshooting workflow for compound precipitation.

Issue 1: My compound precipitated immediately after diluting the DMSO stock solution into aqueous cell culture media.

This common issue is often referred to as "solvent shock," where the compound rapidly leaves the soluble environment of the organic solvent and enters the non-soluble aqueous environment, causing it to crash out.[12]

  • Solution A: Optimize the Dilution Protocol

    • Causality: Rapid, localized high concentrations of both the compound and DMSO cause precipitation.[13]

    • Recommendation: Pre-warm the aqueous media to your experimental temperature (e.g., 37°C). Add the stock solution drop-wise into the vortex of the media while it is being stirred or vortexed. This promotes rapid dispersal and minimizes localized concentration gradients.

  • Solution B: Reduce the Final Concentration

    • Causality: The desired final concentration may exceed the compound's kinetic solubility limit in the final medium.[12]

    • Recommendation: Perform a solubility test by creating serial dilutions of your compound in the target medium. Incubate for 1-2 hours and visually inspect for precipitation. The highest concentration that remains clear is your working maximum.[13]

  • Solution C: Employ a Co-solvent System

    • Causality: A single solvent (water) may not have the appropriate polarity to keep the drug dissolved. Co-solvents modify the polarity of the solvent system to be more favorable for the solute.[4]

    • Recommendation: Prepare the stock solution in a mixture of solvents (e.g., DMSO and polyethylene glycol) or add a tolerable amount of a co-solvent like ethanol to the final aqueous medium. The use of co-solvents can increase the solubility of poorly soluble compounds by thousands of times compared to water alone.[14] Remember to always have a matching vehicle control in your experiment.

Issue 2: My stock solution in 100% DMSO appears cloudy or has visible crystals.

This indicates that the compound's solubility limit in DMSO has been exceeded or that the compound has precipitated out of solution during storage.

  • Solution A: Gentle Warming and Vortexing

    • Causality: Solubility is often temperature-dependent.

    • Recommendation: Warm the vial to 30-40°C in a water bath and vortex vigorously.[12] Visually inspect to ensure all solid material has redissolved. Do not use a solution that still contains precipitate, as the concentration will be unknown.

  • Solution B: Prepare a More Dilute Stock Solution

    • Causality: The intended stock concentration is too high.

    • Recommendation: Prepare a new stock solution at a lower concentration (e.g., if 20 mM failed, try 10 mM). It is better to have a clear, accurate stock solution and add a slightly larger volume to your assay than to use an inaccurate, precipitated stock.

Issue 3: Standard approaches are not working and I need to significantly improve solubility for formulation development.

For more challenging cases, advanced formulation strategies are required. These methods fundamentally alter the physicochemical properties of the compound or its immediate environment.[15]

cluster_physical Physical Modifications cluster_chemical Chemical Modifications p1 Particle Size Reduction (Micronization, Nanonization) p2 Solid Dispersions (Amorphous Form) p3 Complexation (e.g., with Cyclodextrins) c1 Salt Formation (for ionizable compounds) c2 Co-Crystallization c3 Prodrug Approach root Solubility Enhancement Strategies root->p1 root->p2 root->p3 root->c1 root->c2 root->c3

Caption: Major strategies for solubility enhancement.

  • Solution A: Create a Solid Dispersion

    • Causality: This technique disperses the crystalline drug in a hydrophilic polymer matrix at a molecular level.[16] This creates an amorphous (non-crystalline) state, which bypasses the high crystal lattice energy, significantly improving the dissolution rate and apparent solubility.[8]

    • Recommendation: Use a technique like solvent evaporation to create a solid dispersion with a carrier like polyvinylpyrrolidone (PVP). See Protocol 3 for a detailed method.

  • Solution B: Particle Size Reduction (Micronization)

    • Causality: Reducing the particle size of the compound increases its surface-area-to-volume ratio.[17] According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution.

    • Recommendation: Employ milling techniques like jet milling to reduce the particle size.[17] Note that this improves the rate of dissolution but does not change the thermodynamic solubility.[17]

  • Solution C: Complexation with Cyclodextrins

    • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic N-(4-chlorophenyl)-4-methylbenzamide molecule, effectively shielding it from the aqueous environment and increasing its apparent water solubility.[3]

    • Recommendation: Investigate the use of cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex.[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution in DMSO.

  • Calculation: Determine the mass of N-(4-chlorophenyl)-4-methylbenzamide (MW: 245.70 g/mol ) required. For 1 mL of a 10 mM solution:

    • Mass = 10 mmol/L * 1x10⁻³ L * 245.70 g/mol = 0.002457 g = 2.46 mg.

  • Weighing: Accurately weigh 2.46 mg of the compound and place it in a sterile, amber glass vial or microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the vial.

  • Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If necessary, gently warm the solution in a 30-40°C water bath to aid dissolution.[12]

  • Inspection: Visually inspect the solution against a light source to ensure it is completely clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C.[12]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This high-throughput protocol helps determine the maximum soluble concentration when diluting from a DMSO stock.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 1.

  • Plate Setup: In a 96-well microtiter plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into several wells.

  • Precipitation Induction: Rapidly add the desired aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to the wells to achieve the target concentration (in this case, 100 µM). Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Analysis: Analyze the plate using a nephelometer or plate reader capable of detecting light scattering caused by precipitate. Alternatively, visually inspect each well for cloudiness or solid particles. The highest concentration that remains clear is the approximate kinetic solubility.[10]

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol creates an amorphous solid dispersion to enhance dissolution.

  • Carrier Selection: Choose a hydrophilic carrier, such as Polyvinylpyrrolidone K30 (PVP K30). A 1:2 drug-to-carrier ratio by mass is a common starting point.

  • Dissolution: Dissolve both N-(4-chlorophenyl)-4-methylbenzamide and the PVP K30 in a common volatile organic solvent in which both are soluble (e.g., ethanol or a mixture of dichloromethane and methanol). Ensure a clear solution is formed.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40-50°C) to obtain a thin, solid film on the flask wall.

  • Drying: Further dry the solid film under a vacuum for 12-24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask. Gently pulverize it into a fine powder using a mortar and pestle.

  • Characterization: The resulting powder can be used for dissolution studies. The effectiveness of the dispersion can be confirmed by techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD), which would show the absence of the drug's crystalline peaks.

References

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025). International Journal of Pharmaceutical Sciences. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). Polymers. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). International Journal of Pharmaceutical Investigation. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025). PharmaFeatures. [Link]

  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. (2023). Journal of Chemical & Engineering Data. [Link]

  • Optimization Strategies for API Synthesis and Formulation Development. (2026). Pharmaceutical Technology. [Link]

  • Crystallization Strategies for API Development and Scale Up. (2025). YouTube. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]

  • N-(4-chlorophenyl)-4-methylbenzamide (C14H12ClNO). (n.d.). PubChemLite. [Link]

  • N-(4-chlorophenyl)-4-methylbenzamide. (n.d.). PubChem. [Link]

  • Assay Troubleshooting. (n.d.). MB. [Link]

  • N-(4-Chlorophenyl)-4-methylbenzamide. (n.d.). Acta Crystallographica Section E. [Link]

  • Immunoassay Troubleshooting Guide. (n.d.). ResearchGate. [Link]

  • Benzamide, N-[(4-chlorophenyl)methyl]-4-fluoro-N-(2-furanylmethyl)-. (n.d.). SpectraBase. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). Pharmaceuticals. [Link]

  • SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 4-Methylbenzoyl Chloride

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. When working with highly reactive electrophiles like 4-methylbenzoyl chloride (p-toluoyl chloride), the difference between a high...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. When working with highly reactive electrophiles like 4-methylbenzoyl chloride (p-toluoyl chloride), the difference between a high-yielding acylation and a failed reaction almost always comes down to moisture control. 4-Methylbenzoyl chloride is an essential building block in the synthesis of amides, esters, and active pharmaceutical ingredients (APIs). However, its reactivity makes it highly susceptible to nucleophilic attack by trace water, leading to rapid hydrolysis into 4-methylbenzoic acid and hydrogen chloride (HCl) gas [1].

This guide is designed to provide you with a mechanistic understanding of this degradation, diagnostic tools to identify it, and field-proven, self-validating protocols to prevent it.

Mechanistic Insight: The Hydrolysis Pathway

To prevent degradation, we must first understand the causality of the reaction. The carbonyl carbon of 4-methylbenzoyl chloride is highly electrophilic due to the electron-withdrawing nature of the attached chlorine atom. When exposed to protic solvents or atmospheric humidity, water acts as a nucleophile. It attacks the sp² hybridized carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate rapidly collapses, expelling the chloride leaving group, which abstracts a proton to generate corrosive HCl gas and 4-methylbenzoic acid[1] [4].

G A 4-Methylbenzoyl Chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B H₂O (Moisture) B->C D 4-Methylbenzoic Acid + HCl (gas) C->D Collapse & Cl⁻ Elimination

Nucleophilic acyl substitution pathway showing hydrolysis of 4-methylbenzoyl chloride.

Troubleshooting & FAQs

Q: Why is my 4-methylbenzoyl chloride fuming when I open the bottle? A: The "smoke" you observe is a direct visual confirmation of hydrolysis. The HCl gas generated from the reaction with atmospheric moisture dissolves in the humid air to form microscopic droplets of hydrochloric acid [1]. If your reagent is fuming profusely, it is actively degrading.

Q: How can I quantitatively verify if my batch has hydrolyzed? A: Because 4-methylbenzoyl chloride is a liquid at room temperature and its hydrolysis product (4-methylbenzoic acid) is a crystalline solid, the formation of a white precipitate in the bottle is your first warning sign. For rigorous verification, use Infrared (IR) spectroscopy. The carbonyl stretch (ν C=O) of the acid chloride appears at a higher frequency due to the inductive effect of the halogen.

Q: Can I rescue a partially hydrolyzed batch of 4-methylbenzoyl chloride? A: Yes. Because 4-methylbenzoic acid is a solid and the acid chloride is a liquid, they can be separated. However, simple filtration is insufficient due to dissolved acid. You must perform a fractional distillation under reduced pressure [2]. (See Protocol 1 below).

Q: I’ve been drying my tetrahydrofuran (THF) over sodium/benzophenone. Is this the best method? A: No. While traditional, thermal distillation over reactive metals is hazardous and often less effective than modern desiccant methods. Quantitative studies demonstrate that simply storing solvents over activated 3Å molecular sieves reliably achieves sub-10 ppm water levels, outperforming thermal distillation [3]. (See Protocol 2).

Quantitative Diagnostic & Environmental Data

To ensure your experimental setup is self-validating, cross-reference your analytical results with the diagnostic markers in Table 1, and select your solvent drying strategy based on the empirical data in Table 2.

Table 1: Diagnostic Markers for Reagent Integrity
Property4-Methylbenzoyl Chloride (Active)4-Methylbenzoic Acid (Hydrolyzed)
Physical State (RT) Colorless to pale yellow liquidWhite crystalline solid
IR Carbonyl Stretch ~1775 cm⁻¹ (Sharp)~1680 cm⁻¹ (Broadened by H-bonding)
IR O-H Stretch AbsentBroad peak 3300–2500 cm⁻¹
Solubility Soluble in aprotic solvents (DCM, THF)Poorly soluble in cold DCM
Table 2: Solvent Drying Efficiency via 3Å Molecular Sieves [3]

Data reflects the final water content after static storage over activated sieves.

SolventDesiccant LoadingTimeFinal Water Content (ppm)
Tetrahydrofuran (THF) 3Å Sieves (20% m/v)48 h< 10 ppm
Dichloromethane (DCM) 3Å Sieves (10% m/v)24 h0.1 ppm
Toluene 3Å Sieves (10% m/v)24 h0.9 ppm
Acetonitrile 3Å Sieves (10% m/v)24 h< 10 ppm

Experimental Methodologies

Protocol 1: Rescue & Purification via Vacuum Distillation

If your 4-methylbenzoyl chloride contains white precipitates, it must be purified before use in sensitive cross-coupling or amidation reactions [2].

Causality Note: We use reduced pressure rather than atmospheric distillation. The atmospheric boiling point of 4-methylbenzoyl chloride is ~225 °C. Heating the compound to this extreme causes thermal decomposition and darkening.

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried (120 °C for >12 h) and cooled under an argon atmosphere.

  • Transfer: Decant the liquid portion of the degraded 4-methylbenzoyl chloride into the distillation flask, leaving the bulk solid (4-methylbenzoic acid) behind.

  • Vacuum Application: Apply a high vacuum (e.g., 10–15 mmHg).

  • Heating: Slowly heat the oil bath. At 15 mmHg, 4-methylbenzoyl chloride will distill at approximately 102–104 °C.

  • Collection: Discard the first 5% of the distillate (forerun) to ensure any low-boiling impurities (like trace HCl or solvent) are removed. Collect the main fraction in a Schlenk flask.

  • Storage: Seal the receiving flask under argon, wrap it in aluminum foil (to prevent photolytic degradation), and store it in a desiccator or explosion-proof refrigerator.

Protocol 2: Solvent Preparation using 3Å Molecular Sieves

To prevent hydrolysis during your reaction, your aprotic solvents must be rigorously dried [4].

Causality Note: Zeolite pores trap water molecules via strong electrostatic interactions. Ambient heating cannot overcome the enthalpy of hydration. You must heat the sieves to 300 °C under vacuum to physically strip the water from the pores [3].

  • Activation: Place 3Å molecular sieves in a heat-proof Schlenk flask. Heat to 300 °C using a heating mantle or sand bath while applying a high vacuum (< 0.1 mmHg) for 4 to 6 hours.

  • Cooling: Allow the flask to cool to room temperature while still under vacuum. Once cool, backfill the flask with dry argon.

  • Solvent Transfer: Cannula-transfer your high-purity solvent (e.g., DCM or THF) into the flask containing the activated sieves. Use a loading of 10% to 20% mass/volume.

  • Incubation: Allow the solvent to sit statically for 24 to 48 hours prior to use. This will reduce water content to sub-10 ppm levels [3].

Workflow Visualization: The Anhydrous Setup

To ensure absolute trust in your reaction, the entire workflow must be isolated from the ambient atmosphere. The following diagram illustrates the logical progression of a self-validating Schlenk line setup.

G Step1 1. Oven-Dry Glassware (>120°C, 12h) Step2 2. Assemble Hot & Cool Under Vacuum Step1->Step2 Step3 3. Backfill with Ar/N₂ (Repeat Purge 3x) Step2->Step3 Step4 4. Add Solvent Dried Over 3Å Sieves Step3->Step4 Step5 5. Transfer Acid Chloride via Syringe Technique Step4->Step5 Step6 6. Execute Reaction Under Inert Gas Step5->Step6

Step-by-step Schlenk line workflow for handling moisture-sensitive acid chlorides.

References

  • Guidechem. "4-Methylbenzoyl chloride 874-60-2 wiki". Guidechem Chemical Database.
  • Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals, Sixth Edition". Elsevier Science.
  • Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants". The Journal of Organic Chemistry, 2010, 75(24), 8351-8354.
  • BenchChem. "Navigating the Solvent Landscape of 4-Methylbenzoyl Chloride: A Technical Guide". BenchChem Technical Support.
Optimization

Technical Support Center: Optimizing N-Acylation of Anilines

From the desk of the Senior Application Scientist Welcome to the technical support center for the N-acylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the N-acylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this fundamental transformation. Here, we will move beyond simple procedural steps to explore the underlying chemical principles that govern success.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for the N-acylation of anilines?

The N-acylation of anilines is a cornerstone of organic synthesis, often used for protecting the amino group or as a key step in building complex molecules.[1] The choice of method depends on the aniline's reactivity, the desired acyl group, and the scale of the reaction. The most prevalent methods involve:

  • Acyl Chlorides: These are highly reactive acylating agents, suitable for a wide range of anilines, including sterically hindered ones.[2] The reaction is typically fast and often performed in the presence of a base to neutralize the HCl byproduct.

  • Acid Anhydrides: Acetic anhydride is a classic reagent for N-acetylation.[1] It is less reactive than acyl chlorides, which can be advantageous for selectivity. These reactions may require a catalyst or heating.

  • Carboxylic Acids with Coupling Agents: For more sensitive substrates or when the corresponding acyl chloride is unstable, direct coupling of a carboxylic acid with the aniline is a powerful option. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often with additives like 1-hydroxybenzotriazole (HOBt), facilitate this transformation.[3]

Q2: How does the electronic nature of the aniline's substituents affect the reaction?

The nucleophilicity of the aniline nitrogen is paramount.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and accelerating the reaction.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -Br) decrease the nitrogen's nucleophilicity, making the aniline less reactive.[2] For these substrates, more forcing conditions are often necessary, such as using a more reactive acylating agent (acyl chloride over anhydride), higher temperatures, or a stronger base/catalyst system.[2]

Q3: What is the role of a base in N-acylation, and how do I choose the right one?

A base typically serves two primary functions:

  • HCl Scavenger: When using acyl chlorides, a base is essential to neutralize the hydrochloric acid byproduct. This prevents the protonation of the starting aniline, which would render it non-nucleophilic.

  • Catalyst: Some bases, particularly tertiary amines like pyridine or 4-(dimethylamino)pyridine (DMAP), can act as nucleophilic catalysts.[2] They react with the acylating agent to form a highly reactive intermediate that is then attacked by the aniline.[2]

Choosing a Base:

  • For standard acylations with acyl chlorides: An aqueous solution of a weak base like sodium hydroxide (in a Schotten-Baumann reaction) or an organic base like pyridine or triethylamine is common.[4][5]

  • For hindered or unreactive anilines: A highly effective nucleophilic catalyst like DMAP is often employed, especially with acid anhydrides.[2]

  • For extremely unreactive anilines: A strong, non-nucleophilic base like sodium hydride (NaH) can be used to deprotonate the aniline first, creating a highly nucleophilic anilide anion.[2] This must be done under anhydrous conditions.[2]

Q4: How do I select an appropriate solvent for my N-acylation reaction?

Solvent choice can significantly impact reaction rate and outcome. While some reactions can be run neat (solvent-free), especially with liquid reagents like acetic anhydride, a solvent is generally used to ensure homogeneity.[1]

  • Aprotic Solvents: Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile are common choices as they are unreactive towards the reagents.[6][7]

  • Aqueous Biphasic Systems: The Schotten-Baumann reaction famously uses a two-phase system of water and an immiscible organic solvent.[5][8] The base resides in the aqueous phase, while the aniline and acyl chloride are in the organic phase.

  • Green Solvents: Water is an increasingly popular choice for greener synthesis, though it may not be suitable for all substrates due to solubility issues.[9][10]

Part 2: Troubleshooting Guide

Problem: Low or No Product Yield

Q: My N-acylation of a substituted aniline is giving a very low yield. What are the potential causes and how can I improve it?

This is a common issue, often stemming from the reduced reactivity of the aniline. Here's a systematic approach to troubleshooting:

Troubleshooting_Low_Yield

Caption: A logical workflow for troubleshooting low yields in N-acylation.

Problem: Formation of Side Products

Q: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

  • Diacylation: This can occur if the newly formed amide is still nucleophilic enough to react with another equivalent of the acylating agent. This is less common with anilines than aliphatic amines but can happen under forcing conditions.

    • Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent and add it slowly to the reaction mixture to avoid a large excess at any given time.[2]

  • O-Acylation: If your aniline contains a hydroxyl (-OH) group, it can also be acylated.

    • Solution: N-acylation is often faster than O-acylation. Running the reaction at lower temperatures can favor the N-acylated product. If selectivity is still an issue, protecting the hydroxyl group before N-acylation may be necessary.[2]

  • Hydrolysis of Acylating Agent: In aqueous systems like the Schotten-Baumann reaction, the acyl chloride can be hydrolyzed by water or hydroxide ions.

    • Solution: Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous layers, allowing the aniline to compete effectively with water for the acylating agent.

Problem: Difficult Purification

Q: My crude product is difficult to purify. What are some common impurities and how can I remove them?

  • Unreacted Aniline: Being basic, it can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).

  • Excess Acylating Agent/Carboxylic Acid: If an anhydride or acyl chloride was used, it will likely hydrolyze to the corresponding carboxylic acid during workup. This can be removed by washing with a dilute base solution (e.g., saturated sodium bicarbonate).

  • Catalyst: A basic catalyst like DMAP or pyridine can be removed with a dilute acid wash.

A standard aqueous workup sequence of acid wash -> base wash -> brine wash before drying and concentrating is often very effective.[2] If impurities persist, column chromatography or recrystallization are the next steps.

Part 3: Protocols and Methodologies

General Protocol for N-Acetylation of an Aniline using Acetyl Chloride

This protocol is a standard procedure adaptable for many substituted anilines.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 eq) in a suitable solvent like DCM or THF (approx. 0.2-0.5 M concentration). Add a base, such as pyridine (1.2 eq).

  • Addition: Cool the flask in an ice bath (0 °C). Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Dilute with additional solvent. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography if necessary.

Table 1: Comparison of Reaction Conditions for N-Benzoylation of Various Anilines
EntryAnilineAcylating AgentBase/CatalystSolventTime (min)Yield (%)Reference
1AnilineBenzoyl chlorideAq. NaOHWater/DCM15>95[4]
24-ChloroanilineBenzoyl chlorideAluminum PowderAcetonitrile297[11]
34-NitroanilineBenzoyl chlorideAluminum PowderAcetonitrile492[11]
44-MethoxyanilineBenzoyl chlorideAluminum PowderAcetonitrile393[11]

Data adapted from studies on Schotten-Baumann and ultrasound-assisted synthesis, demonstrating the high efficiency of these methods.[4][11]

Part 4: Advanced Topics & Green Chemistry

Q: Are there more environmentally friendly ("green") methods for N-acylation?

Yes, the field is actively moving towards more sustainable practices.

  • Catalyst-Free Reactions: Some highly reactive anilines can be acylated with acetic anhydride under solvent-free conditions, with excellent yields and short reaction times.[1]

  • Using Water as a Solvent: Protocols have been developed for N-acylation in water, which avoids the use of volatile organic compounds (VOCs).[9] This can be highly effective, especially when combined with microwave irradiation to accelerate the reaction.[9]

  • Lewis Acid Catalysis with Greener Reagents: Recent research has shown that mild Lewis acids, such as MgSO₄, can catalyze the N-acetylation of anilines using glacial acetic acid instead of more hazardous acylating agents.[12][13] These reactions can even be driven by sunlight, further reducing the energy footprint.[12][13]

  • Solid Acid Catalysts: Mesoporous catalysts like MoO₃–SiO₂ have been shown to be effective and recyclable for the acetylation of anilines, simplifying product purification and reducing waste.[10]

Green_Chemistry_Approach

Caption: A green chemistry approach to N-acylation using sustainable reagents.

References

  • Bahareh, A., & Chakhmachi, V. A. (2017). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 9(5), 235-241. [Link]

  • Pathan, S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

  • Denis, J. P., Desmurs, J. R., & Lecouve, J. P. (1994). Process for the acylation of n,n-diallyl aniline.
  • Gupta, A., et al. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry, 47(37), 17229-17233. [Link]

  • Unknown Author. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. ResearchGate. [Link]

  • Makhubela, B. C. E., et al. (2023). Acetylation of anilines, amines, and alcohols using 5%MoO₃–SiO₂ and 5%WO₃–ZrO₂ as mesoporous acid catalysts. RSC Advances, 13(46), 32454-32467. [Link]

  • Shaikh, I., et al. (2016). A Novel Clay catalyst: N-Acetylation of Aniline and Substituted Aniline. Journal of Chemical and Pharmaceutical Research, 8(5), 725-729. [Link]

  • Unknown Author. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Unknown Author. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]

  • Gupta, A., et al. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry. [Link]

  • Unknown Author. (2020). Schotten Baumann reaction-mechanism-application. CHEMSOLVE.NET. [Link]

  • Allen Digital. (n.d.). In Schotten-Baumann reaction, aniline is heated with... Allen. [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Unknown Author. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology. [Link]

  • Duddu, R., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(35), 4545-4547. [Link]

  • Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 4: with Carboxylic Acids [Video]. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(4-chlorophenyl)-4-methylbenzamide Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the isolation and purification of N-(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the isolation and purification of N-(4-chlorophenyl)-4-methylbenzamide.

Crystallization is not merely a phase change; it is a highly selective self-assembly process. For substituted benzamides, the interplay between hydrogen bonding, π−π stacking, and solvent interactions often leads to complex deviations such as oiling out, polymorphism, and poor crystal habit. This guide provides the mechanistic causality behind these issues and actionable, self-validating protocols to ensure high-purity isolation.

Part 1: Physicochemical Profiling & Solvent Matrix

To troubleshoot a crystallization process, we must first understand the molecular properties dictating the solute's behavior. N-(4-chlorophenyl)-4-methylbenzamide is a highly lipophilic molecule with strong directional intermolecular forces [4].

Table 1: Physicochemical Properties and Crystallization Impact

PropertyValue / CharacteristicMechanistic Impact on Crystallization
Molecular Formula C14H12ClNOHydrophobic aromatic rings dictate poor aqueous solubility.
Molecular Weight 245.70 g/mol [4]Moderate size; prone to solvent inclusion if lattice formation is rushed.
XLogP3 3.6 [4]High lipophilicity requires mixed solvent systems (e.g., EtOH/Water or IPA/Water) for optimal recovery.
Intermolecular Forces H-bonding (Amide), π−π stackingDrives anisotropic (1D) growth, leading to needle-like habits and structural disorder [3, 5].
Common Impurities 4-chloroaniline, 4-methylbenzoic acidDepresses the melting point of the solute, acting as a primary trigger for Liquid-Liquid Phase Separation (LLPS) [2].
Part 2: Troubleshooting FAQs (The "Why" and "How")
Q1: Why does my product form a sticky, milky emulsion (oil out) instead of crystallizing upon cooling?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the integration of solute molecules into the crystal lattice is kinetically hindered. Instead of crossing the solid-liquid solubility curve, the system hits the binodal curve, causing the supersaturated solution to separate into a solute-rich liquid phase and a solvent-rich phase [1].

Causality: N-(4-chlorophenyl)-4-methylbenzamide has a high LogP and conformational flexibility. When supersaturation is generated too rapidly (via fast cooling or aggressive anti-solvent addition), the molecules lack the time to orient into an ordered lattice. Furthermore, impurities like unreacted starting materials depress the melting point of the compound, making the liquid phase thermodynamically accessible at lower temperatures [2]. This oil phase acts as a "sponge," trapping impurities and eventually solidifying into a low-purity amorphous mass [1]. Solution: You must bypass the miscibility gap. Decrease the cooling rate, reduce the initial solute concentration, and implement a strict seeding strategy within the metastable zone to force heterogeneous nucleation before LLPS can occur.

Q2: How can I prevent the formation of disordered crystals or metastable polymorphs?

A2: Benzamides are notorious for structural disorder due to their ability to form competing hydrogen-bonding networks (e.g., dimeric or catemeric tapes) [5]. Causality: Rapid precipitation traps the kinetically favored, disordered polymorph. The activation energy required to rearrange these misaligned hydrogen bonds into the thermodynamically stable lattice is high. Solution: Employ thermodynamic control via slurry aging (Ostwald ripening) . By holding the suspension at an elevated temperature just below the solubility limit for 12–24 hours, the highly soluble metastable crystals will dissolve, and the thermodynamically stable polymorph will grow.

Q3: My isolated crystals are fine needles that clog the filter and trap mother liquor. How do I improve the crystal habit?

A3: Causality: High supersaturation drives rapid, anisotropic 1D growth along the primary hydrogen-bonding axis (often the a-axis or b-axis in benzamides), resulting in high-aspect-ratio needles [3]. These needles form a highly compressible filter cake that retains impurities. Solution: Implement temperature cycling . By oscillating the temperature (e.g., cooling to 10°C, heating to 20°C, cooling to 5°C), you selectively dissolve the fine, high-surface-area needles and allow the solute to deposit onto the larger, more robust crystals, promoting 3D growth.

Part 3: Mechanistic Workflow for Crystallization Control

The following diagram illustrates the critical decision points that dictate whether your system will successfully crystallize or fail via oiling out.

G Start Supersaturated Solution N-(4-chlorophenyl)-4-methylbenzamide Decision Cooling & Seeding Strategy Start->Decision FastCool Rapid Cooling / High Supersaturation (No Seeds) Decision->FastCool Sub-optimal SlowCool Slow Cooling within Metastable Zone (+ Seed Crystals) Decision->SlowCool Optimal LLPS Liquid-Liquid Phase Separation (Oiling Out) FastCool->LLPS Nucleation Heterogeneous Nucleation & Controlled Growth SlowCool->Nucleation Amorphous Amorphous Solid / Impurity Trapping (Failed Crystallization) LLPS->Amorphous PureCrystal High-Purity Crystalline API (Successful Isolation) Nucleation->PureCrystal

Figure 1: Thermodynamic and kinetic pathways determining crystallization success vs. oiling out.

Part 4: Standardized Experimental Protocol: Seeded Anti-Solvent Crystallization

To guarantee a self-validating, reproducible purification of N-(4-chlorophenyl)-4-methylbenzamide, utilize this optimized seeded anti-solvent workflow.

Phase 1: Dissolution & Polishing

  • Dissolution: Suspend 10.0 g of crude N-(4-chlorophenyl)-4-methylbenzamide in 40 mL of Isopropanol (IPA) in a jacketed reactor. Heat to 60°C with moderate stirring (250 RPM) until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean reactor. Causality: This removes insoluble mechanical impurities (dust, degraded catalyst) that act as uncontrolled heterogeneous nucleation sites.

Phase 2: Metastable Zone Identification 3. Anti-Solvent Addition: Maintain the solution at 60°C. Slowly add deionized water (anti-solvent) dropwise at a rate of 1 mL/min until the solution becomes faintly turbid (cloud point). 4. Clarification: Immediately raise the reactor temperature by 2–3°C until the solution becomes perfectly clear again. You are now positioned precisely within the metastable zone.

Phase 3: Seeding & Nucleation 5. Seeding: Introduce 0.1 g (1 wt%) of pure, milled crystalline N-(4-chlorophenyl)-4-methylbenzamide seeds. 6. Annealing: Hold the temperature constant for 30 minutes. Causality: This allows the seeds to anneal, preventing them from dissolving, and initiates secondary nucleation on the crystal surfaces, bypassing the energy barrier that leads to oiling out.

Phase 4: Growth & Isolation 7. Controlled Cooling: Program the jacketed reactor to cool to 5°C at a linear ramp rate of 0.1°C/min. Causality: A slow cooling rate ensures that the generation of supersaturation does not exceed the rate of crystal growth, preventing LLPS and needle-like 1D growth [1, 3]. 8. Isolation: Filter the resulting suspension under vacuum. Wash the filter cake twice with 10 mL of a pre-chilled (5°C) 1:1 IPA/Water mixture to displace the impurity-laden mother liquor without dissolving the product. 9. Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours until a constant weight is achieved.

References
  • Oiling Out in Crystallization Mettler Toledo URL:[Link]

  • The Problem of Oiling Out in Chemical Process Development KiloMentor URL:[Link]

  • Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity ACS Publications (Crystal Growth & Design) URL:[Link]

  • N-(4-chlorophenyl)-4-methylbenzamide | C14H12ClNO PubChem URL:[Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution OSTI URL:[Link]

Optimization

Technical Support Center: TLC Analysis of N-(4-chlorophenyl)-4-methylbenzamide

Welcome to the Analytical Troubleshooting Center. This guide is designed for drug development professionals and synthetic chemists who are monitoring the acylation of 4-chloroaniline with p-toluoyl chloride to synthesize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. This guide is designed for drug development professionals and synthetic chemists who are monitoring the acylation of 4-chloroaniline with p-toluoyl chloride to synthesize N-(4-chlorophenyl)-4-methylbenzamide.

Analyzing this specific crude mixture via Thin Layer Chromatography (TLC) presents unique challenges due to the competing polarities and acid-base chemistries of the unreacted starting materials and side products. This guide provides self-validating protocols, mechanistic troubleshooting, and orthogonal detection strategies to ensure absolute confidence in your analytical readouts.

Part 1: Diagnostic Workflow

TLC_Workflow Step1 1. Spot Crude Mixture Silica Gel 60 F254 Step2 2. Develop Plate (Hexane:EtOAc 3:1) Step1->Step2 Step3 3. UV 254 nm Detection Check for Streaking Step2->Step3 Decision Are Impurities Streaking? Step3->Decision Amine Amine Tailing (4-Chloroaniline) Decision->Amine Yes (Basic) Acid Acid Tailing (p-Toluic Acid) Decision->Acid Yes (Acidic) Success Orthogonal Stain (Ninhydrin) Decision->Success No FixAmine Add 0.1% TEA to Mobile Phase Amine->FixAmine FixAcid Add 0.1% AcOH to Mobile Phase Acid->FixAcid FixAmine->Success FixAcid->Success

Diagnostic workflow for identifying and resolving impurity streaking in TLC.

Part 2: Methodological Foundations

To achieve reproducible separations, your TLC methodology must be a self-validating system. The following protocol ensures that every step is verified before proceeding, eliminating downstream analytical artifacts.

Self-Validating TLC Protocol

1. Plate and Sample Preparation

  • Action: Use standard Silica gel 60 F254 plates. Dissolve ~1 mg of the crude reaction mixture in 1 mL of a volatile solvent like ethyl acetate to achieve a ~1% concentration[1].

  • Application: Spot the sample 1.0 cm from the bottom edge using a glass microcapillary. Keep the spot diameter strictly under 2 mm to prevent overloading[2].

  • Validation Check: Inspect the spotted plate under a UV 254 nm lamp before development. You should see a distinct, dense dark spot at the baseline. If the spot is diffuse or larger than 2 mm, discard the plate, dilute your sample further, and re-spot.

2. Chamber Saturation

  • Action: Line a glass developing chamber with a piece of filter paper. Pour in the mobile phase (Standard starting point: Hexane/Ethyl Acetate 3:1 v/v) until it is 0.5 cm deep. Close the lid and wait 10 minutes.

  • Validation Check: The filter paper must be completely saturated with solvent and clinging to the glass walls. This confirms the chamber atmosphere is saturated with solvent vapor, which prevents solvent evaporation from the face of the plate during the run[3].

3. Development and Orthogonal Visualization

  • Action: Place the plate in the chamber using forceps. Allow the solvent to ascend until it is 1 cm from the top edge. Remove, mark the solvent front with a pencil, and dry thoroughly.

  • Validation Check: The solvent front must be a perfectly horizontal line. If it is curved ("smiling" or "frowning"), the chamber was not properly saturated or the plate edges were damaged[3].

Quantitative Data & Visualization Matrix

Relying solely on Rf values is insufficient for complex crude mixtures. Use the following matrix to cross-reference Rf values with orthogonal chemical stains to definitively identify your compounds.

CompoundChemical NatureExpected Rf (Hex:EtOAc 3:1)UV 254 nmNinhydrin Stain
p-Toluoyl chloride Acid ChlorideN/A (Hydrolyzes on silica)--
4-Chloroaniline Primary Amine~0.25 (Prone to tailing)Active (Dark)Positive (Purple)
p-Toluic Acid Carboxylic Acid~0.15 (Broad streak)Active (Dark)Negative
N-(4-chlorophenyl)-4-methylbenzamide Amide (Target Product)~0.55 (Sharp spot)Active (Dark)Negative

Part 3: Troubleshooting & FAQs

Q1: Why is my unreacted 4-chloroaniline impurity streaking across the plate, and how do I resolve it? Causality: TLC operates on the principle of differential partitioning. The stationary phase consists of silica gel particles covered in surface silanol groups (Si-OH), which are slightly acidic[2]. Primary amines like 4-chloroaniline undergo strong hydrogen bonding and partial protonation with these silanols. This causes the amine to stick tightly to the stationary phase, releasing slowly as the solvent moves, resulting in a continuous streak rather than a discrete spot. Solution: Add 0.1% to 0.5% Triethylamine (TEA) to your mobile phase[3]. TEA acts as a sacrificial base; it competitively binds to and neutralizes the acidic silanol sites on the silica plate. This prevents the 4-chloroaniline from protonating, allowing it to migrate uniformly as a tight, quantifiable spot.

Q2: I observe a large, persistent spot near the baseline that appears under UV but barely moves, even with highly polar solvent mixtures. What is this? Causality: This is almost certainly p-toluic acid. Acid chlorides like p-toluoyl chloride are highly reactive and will readily hydrolyze into carboxylic acids upon contact with ambient moisture, aqueous workups, or even the intrinsic water bound to the silica gel plate. Carboxylic acids interact exceptionally strongly with polar silica, leading to severe retention and broad smearing[1]. Solution: Introduce 0.1% to 0.5% glacial acetic acid to your mobile phase[2]. The addition of a volatile organic acid suppresses the ionization of the p-toluic acid impurity. By keeping the carboxylic acid in its fully protonated (neutral) state, you prevent it from forming strong ionic interactions with the silica, thereby increasing its Rf value and sharpening the spot.

Q3: How can I definitively distinguish my amide product from the starting materials if all of them are UV-active? Causality: The extended pi-conjugation in the aromatic rings of the amide, the amine, and the acid makes all three species strongly absorb UV light at 254 nm. They will all appear as dark spots against the green fluorescent background of standard F254 plates. Relying solely on UV can lead to false positives, especially if the Rf values shift due to matrix effects. Solution: Implement an orthogonal visualization strategy. After marking the UV-active spots with a pencil, dip the plate in a Ninhydrin stain solution and heat it gently with a heat gun. Ninhydrin specifically reacts with the primary amine group of 4-chloroaniline to form a distinct colored complex (Ruhemann's purple). The amide product and p-toluic acid lack primary amines and will remain unstained, allowing you to conclusively differentiate unreacted amine from your synthesized product.

Q4: My solvent front is uneven, which distorts the migration paths and makes it impossible to accurately calculate Rf values. How do I fix this? Causality: An uneven solvent front is typically caused by one of two factors: a lack of vapor equilibrium in the developing chamber, or physical damage to the TLC plate. If the silica has chipped off the edges of the glass or aluminum backing, the solvent will travel faster up the bare edges than through the silica bed[3]. Solution: Always physically inspect your plates before spotting. If the bottom corners are chipped, use scissors (for aluminum-backed plates) to make a 45° cut at both bottom corners[3]. This removes the damaged edge and forces the solvent to travel uniformly up the center of the silica bed. Additionally, ensure your chamber is lined with filter paper and allowed to saturate for a minimum of 10 minutes.

Part 4: References

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder Source: orgchemboulder.com URL:

  • Complete Guide to Thin Layer Chromatography Sample Preparation Source: Organomation URL:

  • TLC TROUBLESHOOTING- The most common problems with TLCs Source: YouTube URL:

Sources

Troubleshooting

Technical Support Center: Stability Testing of N-(4-chlorophenyl)-4-methylbenzamide in Solution

Welcome to the Technical Support Center for N-(4-chlorophenyl)-4-methylbenzamide . This resource is engineered for analytical chemists, formulators, and drug development professionals tasked with evaluating the solution-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(4-chlorophenyl)-4-methylbenzamide . This resource is engineered for analytical chemists, formulators, and drug development professionals tasked with evaluating the solution-state stability of this specific hydrophobic benzamide derivative.

Rather than providing generic guidelines, this center addresses the exact physicochemical challenges of this molecule—specifically its poor aqueous solubility, susceptibility to amide hydrolysis, and the nuances of validating a stability-indicating assay under ICH Q1A(R2) standards[1].

Part 1: Frequently Asked Questions (Troubleshooting Anomalies)

Q1: During aqueous buffer stability testing, my recovery drops to 40% within 2 hours at room temperature, but no new degradation peaks appear on the HPLC. What is happening? A1: This is a classic "false-degradation" artifact caused by thermodynamic precipitation, not chemical instability. N-(4-chlorophenyl)-4-methylbenzamide is highly hydrophobic (calculated LogP ~3.6)[2]. In purely aqueous buffers, the compound aggregates and precipitates out of solution, leading to a loss of analytical signal.

  • The Fix: Introduce a co-solvent system (e.g., 10–20% Acetonitrile or Methanol) to maintain solubility during the assay.

  • Self-Validation: Always perform a mass balance check. Redissolve the "degraded" test vessel contents in 100% organic solvent. If the parent peak returns to 100% recovery, the issue was precipitation, not degradation.

Q2: How susceptible is the benzamide bond to hydrolysis across different pH ranges? A2: Benzamides are generally robust at physiological pH (pH 6–8) at room temperature[3]. However, under stress conditions (e.g., 0.1 M HCl or NaOH at 60°C), the amide bond undergoes nucleophilic attack by water or hydroxide. Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis for benzamides due to the direct attack of the potent hydroxide nucleophile on the carbonyl carbon, forming a tetrahedral intermediate that collapses into 4-methylbenzoic acid and 4-chloroaniline[4].

Q3: Why is my HPLC column pressure spiking, and why are retention times shifting after injecting acid/base stressed samples? A3: You are likely injecting unneutralized stress samples directly into the HPLC. Extreme pH solutions (0.1 M HCl or NaOH) alter the localized pH of the mobile phase during the injection plug, causing retention time drift. More critically, high pH dissolves the silica backbone of the column, while low pH cleaves the C18 bonded phase.

  • The Fix: You must mathematically and chemically neutralize all samples (e.g., adding an equimolar amount of NaOH to an HCl-stressed sample) immediately before injection.

Part 2: Chemical Degradation Pathway

Understanding the mechanistic breakdown of N-(4-chlorophenyl)-4-methylbenzamide is critical for predicting degradant elution orders in your chromatography.

HydrolysisPathway Parent N-(4-chlorophenyl)- 4-methylbenzamide Intermediate Tetrahedral Intermediate Parent->Intermediate H2O, H+ or OH- (Heat Catalyzed) Products 4-methylbenzoic acid + 4-chloroaniline Intermediate->Products C-N Bond Cleavage

Mechanism of acid/base-catalyzed amide hydrolysis of N-(4-chlorophenyl)-4-methylbenzamide.

Part 3: Forced Degradation Protocol (ICH Q1A(R2) Compliant)

The objective of forced degradation is to achieve 5–20% degradation [1]. Degradation below 5% fails to prove the method is stability-indicating, while degradation above 20% risks the formation of secondary degradants (degradants of degradants), which obscures the primary degradation pathway.

Step-by-Step Methodology

1. Stock Solution Preparation

  • Action: Dissolve N-(4-chlorophenyl)-4-methylbenzamide in 100% HPLC-grade Acetonitrile (MeCN) to a concentration of 1.0 mg/mL.

  • Causality: MeCN is chosen over Methanol to prevent potential transesterification side-reactions during acid/base stress.

2. Acid Hydrolysis Stress

  • Action: Mix 1 mL of stock solution with 4 mL of 0.1 M HCl and 5 mL of MeCN. Incubate at 60°C for 24 hours.

  • Quenching (Critical): Withdraw a 1 mL aliquot and immediately neutralize with 1 mL of 0.1 M NaOH.

  • Causality: Quenching stops the reaction exactly at the 24-hour mark, ensuring accurate kinetic calculations and protecting the HPLC column.

3. Base Hydrolysis Stress

  • Action: Mix 1 mL of stock solution with 4 mL of 0.1 M NaOH and 5 mL of MeCN. Incubate at 60°C for 24 hours.

  • Quenching: Withdraw a 1 mL aliquot and neutralize with 1 mL of 0.1 M HCl.

4. Oxidative Stress

  • Action: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ and 8 mL of MeCN. Incubate at 25°C (Room Temperature) for 24 hours.

  • Causality: Never heat peroxide solutions. Heating H₂O₂ causes rapid decomposition into water and oxygen gas, which nullifies the oxidative stress and dangerously pressurizes the sealed vial.

5. Photolytic Stress (ICH Q1B)

  • Action: Expose a 0.1 mg/mL solution (in quartz vials) to 1.2 million lux hours of visible light and 200 Watt hours/m² of UV light[1].

  • Self-Validation (Dark Control): Wrap an identical vial in aluminum foil and place it in the same photostability chamber. If the dark control degrades, your "photolytic" degradation is actually thermal degradation caused by the heat of the chamber lamps.

Experimental Workflow Visualization

ForcedDegradation cluster_stress ICH Q1A(R2) Stress Conditions Start N-(4-chlorophenyl)-4-methylbenzamide Stock Solution (1.0 mg/mL in MeCN) Acid Acidic Stress 0.1 M HCl, 60°C Start->Acid Base Basic Stress 0.1 M NaOH, 60°C Start->Base Ox Oxidative Stress 3% H2O2, 25°C Start->Ox Photo Photolytic Stress UV/Vis (ICH Q1B) Start->Photo Neut Neutralization & Quenching (Prevents Column Damage) Acid->Neut Add NaOH Base->Neut Add HCl Ox->Neut Add Na2S2O3 Analysis Stability-Indicating Assay (RP-HPLC-DAD/MS) Photo->Analysis Neut->Analysis Data Mass Balance & Degradation Profile (Target: 5-20% Degradation) Analysis->Data

Workflow for self-validating forced degradation testing of drug substances.

Part 4: Quantitative Data Interpretation

To confirm a successful stability study, cross-reference your analytical results against the expected degradation behaviors outlined below. Ensure that the total mass balance (Area of Parent + Area of Degradants × Response Factor) equals ~100% of the initial control sample.

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation LevelPrimary Degradation Products
Acidic 0.1 M HCl (with 50% MeCN)60°C / 24hModerate (5–15%)4-methylbenzoic acid, 4-chloroaniline
Basic 0.1 M NaOH (with 50% MeCN)60°C / 24hHigh (15–25%)4-methylbenzoic acid, 4-chloroaniline
Oxidative 3% H₂O₂ (with 80% MeCN)25°C / 24hLow (<5%)N-oxide derivatives (trace)
Photolytic UV/Vis (ICH Q1B)25°C / 1 cycleLow to ModerateRadical cleavage products (aromatic)
Thermal Solid State / Solution80°C / 48hNone to LowNone expected (thermally stable)

References

  • ICH Expert Working Group. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 723112, N-(4-chlorophenyl)-4-methylbenzamide." PubChem. Available at:[Link]

  • Ako, Kale. "Hydrolysis of Benzamide to Benzoic Acid." Prezi. Available at:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Biological Potency of N-Phenylbenzamide Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks encountered during the structural optimization and biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks encountered during the structural optimization and biological evaluation of N-phenylbenzamide derivatives. Because this privileged scaffold is utilized across diverse therapeutic areas—from epigenetic modulators (HDACs/HATs) to antiviral agents and antiparasitic compounds—optimizing its biological potency requires a deep understanding of structure-activity relationships (SAR) and precise assay execution.

This guide bridges the gap between chemical design and biological efficacy, providing you with field-proven insights, self-validating protocols, and mechanistic troubleshooting steps.

Section 1: Structural Optimization & SAR Troubleshooting (FAQs)

Q1: My N-phenylbenzamide HDAC inhibitor shows low nanomolar IC₅₀ in biochemical assays but fails to inhibit cell growth in vitro. What is the mechanistic cause, and how do I fix it? A1: This is a classic "biochemical-to-cellular drop-off," primarily driven by poor cellular permeability or active efflux. For instance, introducing strong electron-donating groups (e.g., an amino group at the 2-position of the phenyl ring) can yield excellent enzyme inhibition (e.g., IC₅₀ = 12.5 nM) by enhancing target affinity, but it severely compromises the compound's ability to cross the lipid bilayer[1].

  • The Fix: Shift your focus from purely optimizing the zinc-binding group (ZBG) to balancing the lipophilicity of the capping group. Replacing highly polar substituents with methoxy or halogen groups often restores permeability. Always run a parallel Caco-2 or PAMPA permeability screen before advancing to cell viability assays.

Q2: We are developing bis(2-aminoimidazoline) N-phenylbenzamides targeting kinetoplastid parasites (e.g., T. brucei). Our in vivo efficacy is hampered by poor membrane penetration. How can we optimize the scaffold without losing DNA binding affinity? A2: The highly basic nature of 2-aminoimidazoline rings leads to protonation at physiological pH, which restricts membrane crossing.

  • The Fix: Replace the 2-aminoimidazoline rings with 2-aminobenzimidazole heterocycles. This modification maintains the crucial hydrogen-bond-forming capacity required to bind the AT-rich minor groove of kinetoplast DNA (kDNA), but it significantly lowers the pKa (from highly basic down to 3.38–6.75) and increases lipophilicity (calculated log P = 4.30–7.24)[2]. In documented SAR studies, this specific substitution led to an up to 50-fold increase in anti-T. brucei activity[2].

Q3: During antiviral screening (e.g., against HCV or EV71), our derivatives exhibit high cytotoxicity in host mammalian cells, ruining the Selectivity Index (SI). How can we reduce off-target toxicity? A3: Cytotoxicity in these scaffolds is frequently associated with the presence of free, unsubstituted amino groups on the benzene rings.

  • The Fix: Alkylation of the amino group (e.g., at the C3-position of benzene ring A) is a proven strategy to mitigate this toxicity[3]. Alkylation removes the reactive primary amine while allowing you to introduce lipophilic substituents on benzene ring B. This dual approach has yielded compounds with a Selectivity Index (SI) exceeding 50, drastically improving the therapeutic window[3].

Q4: We are testing N-phenylbenzamides against flatworm pathogens like Schistosoma mansoni. What functional groups drive rapid parasiticidal activity? A4: For antischistosomal activity, electron-withdrawing groups are critical. Placing strong electron-withdrawing groups (such as dichlorination) on the meta and para positions of the left-hand side phenyl ring induces severe degenerative changes in the adult worms within 1 to 48 hours[4].

Section 2: Quantitative SAR Data Summary

To facilitate easy comparison, the following table summarizes key structural modifications of the N-phenylbenzamide scaffold and their resulting biological impacts across different targets.

Therapeutic TargetScaffold ModificationBiological Impact / PotencyCausality / Mechanism
HDAC (Cancer) Addition of 2-amino group on phenyl ringIC₅₀ = 12.5 nM (Enzyme); Poor cell efficacyHigh target affinity but poor cellular permeability due to polarity[1].
HDAC (Cancer) 3-methoxy group on phenyl ringIC₅₀ = 163 nM (Enzyme); Better cell entryBalances lipophilicity for improved membrane crossing vs. SAHA[1].
T. brucei (Parasite) Replace imidazoline with benzimidazoleUp to 50-fold increase in anti-T. brucei activityLowers pKa (3.38–6.75) and increases logP, aiding cell entry while binding kDNA[2].
HCV / EV71 (Viral) Alkylation of C3-amino groupIC₅₀ < 5.00 μmol/L; SI > 53.4Masks reactive primary amine, reducing host cell cytotoxicity[3].
S. mansoni (Parasite) Dichlorination at meta/para positionsEC₅₀ = 0.08 μM; Rapid worm death (<48h)Strong electron-withdrawing effect disrupts critical parasitic metabolic pathways[4].

Section 3: Mandatory Visualizations

Scaffold Optimization Logic

The following decision tree outlines the logical progression for optimizing the N-phenylbenzamide scaffold based on your specific therapeutic target.

SAR_Logic Start N-phenylbenzamide Scaffold Branch1 Target: Epigenetics (HDAC/HAT) Start->Branch1 Branch2 Target: Parasitic kDNA (T. brucei, etc.) Start->Branch2 Branch3 Target: Antiviral (HCV/EV71) Start->Branch3 Opt1 Optimize Capping Group (Balance Lipophilicity) Branch1->Opt1 Opt2 Replace Imidazoline with Benzimidazole (Lower pKa) Branch2->Opt2 Opt3 Alkylate C3-Amino Group (Reduce Cytotoxicity) Branch3->Opt3 Res1 Increased Cell Permeability & Efficacy Opt1->Res1 Res2 Enhanced Membrane Penetration Opt2->Res2 Res3 Improved Selectivity Index (SI > 50) Opt3->Res3

Caption: Decision tree for N-phenylbenzamide scaffold optimization based on therapeutic target.

Epigenetic Modulator Screening Workflow

When evaluating N-phenylbenzamides as HDAC inhibitors, a strict sequence of assays is required to prevent false positives caused by poor permeability.

Workflow Step1 In Vitro Enzyme Assay Step2 Permeability Screening Step1->Step2 IC50 < 100nM Step3 Cell Viability Assay Step2->Step3 High Papp Step4 In Vivo Efficacy Step3->Step4 SI > 50

Caption: Sequential biological evaluation workflow for N-phenylbenzamide epigenetic modulators.

Section 4: Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be treated as a self-validating system. Below are the methodologies for two critical assays discussed in this guide.

Protocol A: Thermal Melting (ΔTm) Assay for DNA Minor Groove Binding

Use this protocol to validate target engagement for antiparasitic N-phenylbenzamides targeting kDNA.

  • Oligonucleotide Preparation: Prepare 1 μM of poly(dA-dT) duplex DNA in a physiological buffer (10 mM sodium phosphate, 50 mM NaCl, pH 7.4).

    • Causality: Kinetoplastid parasites possess AT-rich mitochondrial DNA. Using poly(dA-dT) sequences mimics the biological target accurately and ensures the assay reflects true physiological binding.

  • Compound Incubation: Add the N-phenylbenzamide derivative at a 2:1 compound-to-DNA molar ratio. Incubate in the dark at 25°C for 30 minutes.

    • Causality: These derivatives require sufficient equilibration time to displace water molecules in the minor groove and form stable hydrogen bonds with the thymine and adenine bases.

  • Thermal Denaturation: Ramp the temperature from 25°C to 95°C at a rate of 0.5°C/min using a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor absorbance at 260 nm.

  • Data Analysis: Calculate the melting temperature (Tm) as the first derivative peak of the melting curve. The shift (ΔTm = Tm_complex - Tm_free_DNA) directly correlates with binding affinity. A ΔTm > 10°C indicates strong minor groove binding.

Protocol B: Cell-Based HDAC Inhibition & Permeability Workflow

Use this protocol to identify biochemical-to-cellular drop-offs in anticancer candidates.

  • Biochemical Screening: Incubate recombinant HDAC enzymes with the compound and a fluorogenic acetylated lysine substrate for 1 hour at 37°C. Measure fluorescence (Ex 360 nm / Em 460 nm) to determine the IC₅₀.

  • Caco-2 Permeability Counter-Screen: Seed Caco-2 cells on transwell inserts and culture for 21 days until tight junctions form (TEER > 300 Ω·cm²). Apply the compound to the apical chamber and measure basolateral concentration via LC-MS/MS after 2 hours.

    • Causality: N-phenylbenzamides with bulky or highly polar capping groups often fail to cross the lipid bilayer[1]. Validating the apparent permeability coefficient (Papp) prevents futile in vitro cell viability testing.

  • Cell Viability Assay: For compounds with Papp > 1×10⁻⁶ cm/s, treat target cancer cell lines (e.g., HeLa, HCT116) for 72 hours. Use a luminescent ATP-detection assay (e.g., CellTiter-Glo) to calculate the cellular EC₅₀.

    • Causality: Comparing the biochemical IC₅₀ to the cellular EC₅₀ validates whether the compound's mechanism of action is successfully translating inside a living system.

References

  • Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. ScienceOpen.
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Publications.
  • Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PMC/NIH.
  • Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. PMC/NIH.

Sources

Troubleshooting

Crystallization Reproducibility Support Center: Advanced Troubleshooting &amp; FAQs

Welcome to the Technical Support Center for Crystallization Reproducibility. As drug development professionals and structural biologists, you know that producing high-quality crystals—whether macromolecular proteins for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Crystallization Reproducibility. As drug development professionals and structural biologists, you know that producing high-quality crystals—whether macromolecular proteins for X-ray crystallography or small-molecule Active Pharmaceutical Ingredients (APIs) for formulation—is often the rate-limiting step.

Poor reproducibility is notoriously common. This guide bridges the gap between empirical observation and fundamental thermodynamics and kinetics to help you troubleshoot inconsistent crystallization outcomes.

Section 1: The Thermodynamics and Kinetics of Inconsistency

Q: Why do my crystallization hits fail to reproduce even when I use the exact same buffer formulations and protein concentrations?

A: The assumption that you are using the "exact same conditions" often overlooks critical micro-environmental variables that dictate the Metastable Zone Width (MSZW). Crystallization is a delicate balance between thermodynamic driving forces (supersaturation) and kinetic barriers (nucleation activation energy).

When you rely on spontaneous primary nucleation, you are at the mercy of stochastic kinetics. Minor fluctuations in ambient temperature, mixing shear, or trace impurities can shift the system from the metastable zone (where controlled growth occurs) into the labile zone (where uncontrolled precipitation or shower nucleation dominates). To ensure reproducibility, you must decouple nucleation from growth.

Section 2: The "Ignored Variable" in Protein Crystallization

Q: I've controlled the incubator temperature strictly at 20°C, but batch-to-batch reproducibility is still poor. What am I missing?

A: You are likely ignoring the solution preparation temperature . A landmark study by[1] demonstrated that the ambient temperature at which protein and precipitant solutions are mixed prior to sealing the crystallization plate significantly impacts success rates. This temperature dictates the initial evaporation rate and the exact supersaturation trajectory before the plate ever reaches the incubator.

According to the data, crystallization success follows a parabolic curve relative to the mixing temperature. Solutions prepared at lower temperatures (e.g., 278 K) or higher temperatures (>298 K) yield higher success rates than those prepared at standard room temperature (290–297 K) due to complex interactions between initial evaporation-induced supersaturation and protein solubility profiles.

Table 1: Impact of Solution Preparation Temperature on Crystallization Success (Synthesized from Chen et al., 2015)

Solution Prep Temp (K)Relative Evaporation LevelSupersaturation TrajectoryCrystallization Success Rate
278 - 283 (Cold Room) LowHigh initial supersaturationHighest
290 - 297 (Ambient Lab) ModerateVariable / UnpredictableLowest
> 298 (Warmed) HighRapid concentration increaseModerate to High
Protocol 1: Standardized Temperature-Controlled Setup

To eliminate this variable and create a self-validating system, implement the following methodology:

  • Pre-equilibration: Equilibrate all buffers, precipitants, and protein aliquots in a temperature-controlled environment (e.g., a 4°C cold room or a 20°C thermal cabinet) for at least 2 hours prior to mixing.

  • Dispensing: Perform all pipetting and drop-setting strictly within the same temperature-controlled environment. If using a liquid handling robot, enclose the deck in a climate-controlled chamber.

  • Sealing: Seal the plates immediately after drop dispensing to halt uncontrolled evaporation.

  • Incubation: Transfer the sealed plates to the final incubation temperature. Record the preparation temperature in your Electronic Lab Notebook (ELN) for every batch to track causality.

Section 3: Bypassing Primary Nucleation via Seeding

Q: My API crystallization process scales poorly. Lab-scale yields large, uniform crystals, but pilot-scale yields a shower of fines. How do I fix this?

A: At the lab scale, primary nucleation might appear controlled, but upon scale-up, altered hydrodynamics and shear rates induce massive secondary nucleation . As detailed by [2], secondary nucleation is the dominant nucleation mechanism in industrial crystallizers. To regain control, you must intentionally seed the reactor, bypassing primary nucleation entirely and operating strictly within the MSZW where crystal growth outpaces new nucleation.

Protocol 2: Matrix Microseeding (MMS) for Proteins and APIs

Microseeding introduces pre-formed crystalline templates to lower the activation energy barrier for nucleation, ensuring crystals grow consistently at lower supersaturation levels.

  • Seed Stock Generation: Harvest crystals from a successful (even if poorly formed) drop or batch. Transfer to a stabilizing liquor (precipitant concentration 10-20% higher than the mother liquor to prevent dissolution).

  • Mechanical Crushing: Add a PTFE seed bead to the microcentrifuge tube. Vortex for 2-3 minutes in 30-second intervals. Crucial: Keep the tube on ice between intervals to prevent heat denaturation or localized dissolution.

  • Serial Dilution: Create a dilution series of the seed stock (e.g., 10−1 to 10−5 ) using the stabilizing liquor.

  • Matrix Screening: Set up a new crystallization screen. To each drop/reactor, add the standard ratio of target to precipitant, plus a fixed volume (e.g., 10% of total volume) of the diluted seed stock.

  • Evaluation: Identify the dilution that yields single, well-diffracting crystals (or desired API particle size distribution) rather than showers (too concentrated) or clear solutions (too dilute).

Section 4: Troubleshooting Workflow & Logical Architecture

To systematically resolve reproducibility issues, follow the logical architecture outlined below. This workflow forces you to categorize your failure as either a thermodynamic (solubility/MSZW) or kinetic (nucleation/growth) issue before applying a fix.

G Start Poor Reproducibility Detected CheckThermo Analyze Thermodynamics (Solubility Curve & MSZW) Start->CheckThermo CheckKinetics Analyze Kinetics (Nucleation vs. Growth) Start->CheckKinetics ThermoIssue Narrow MSZW / Spontaneous Nucleation CheckThermo->ThermoIssue KineticIssue Polymorph / Habit Inconsistencies CheckKinetics->KineticIssue SolPrep Standardize Solution Prep Temperature ThermoIssue->SolPrep Seeding Implement Microseeding Protocol ThermoIssue->Seeding KineticIssue->Seeding Mixing Optimize Shear & Mixing Rates KineticIssue->Mixing Success Reproducible Crystallization SolPrep->Success Seeding->Success Mixing->Success

Workflow for troubleshooting crystallization via thermodynamic and kinetic controls.

Section 5: The Role of Impurities and Polymorphism

Q: Can trace impurities cause my crystals to suddenly stop forming after months of successful batches?

A: Absolutely. Impurities act as highly potent nucleation inhibitors or growth poisons. They can sterically adsorb onto specific crystal faces, altering the crystal habit or completely arresting growth. In API development, a minor change in the upstream synthetic route—even one that maintains 99% overall purity—can introduce a structurally similar impurity that perfectly mimics the target molecule and poisons the fastest-growing crystal face.

  • Actionable Step: Perform HPLC or mass spectrometry on the mother liquor of failed drops versus successful drops. If a differential impurity is identified, you must either tighten upstream purification specifications or adjust the crystallization solvent system to ensure the impurity remains highly soluble (below its own supersaturation point) throughout the cooling or antisolvent addition curve.

References
  • Chen, R., Lu, Q., Cheng, Q., Ao, L., Zhang, C., Hou, H., Liu, Y., Li, D., & Yin, D. (2015). "An ignored variable: solution preparation temperature in protein crystallization." Scientific Reports, 5(1), 7797. URL: [Link]

  • Agrawal, S., & Paterson, A. H. J. (2015). "Secondary Nucleation: Mechanisms and Models." Chemical Engineering Communications, 202(5), 698-706. URL:[Link]

Sources

Optimization

Technical Support Center: Strategies for Growing High-Quality Single Crystals of Small Molecules

Welcome to the Technical Support Center for small molecule single crystal growth. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for small molecule single crystal growth. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth guidance on obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Frequently Asked Questions (FAQs)

Q1: Why is a single, high-quality crystal necessary for X-ray diffraction?

A1: Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a molecule.[1] To obtain a clear diffraction pattern, a single, well-ordered crystal is required. Polycrystalline or amorphous solids produce diffuse or overlapping diffraction patterns that are difficult or impossible to interpret.[2]

Q2: What is the ideal size for a single crystal for SCXRD?

A2: While there is no universal "perfect" size, a crystal with dimensions of approximately 0.1 to 0.3 mm in all directions is generally ideal. However, modern diffractometers can often work with smaller crystals. The most important factor is the crystal's quality—it should be a single, well-formed crystal without cracks or defects.

Q3: How pure does my compound need to be before I start crystallization experiments?

A3: A high degree of purity is crucial for successful crystallization. Impurities can inhibit crystal growth, lead to the formation of poorly ordered crystals, or even co-crystallize with your compound.[3][4][5] It is recommended to have a compound that is at least 95% pure, and ideally >98% pure, before attempting to grow single crystals.[6]

Q4: How much material do I need to start?

A4: One of the advantages of many modern crystallization techniques is that they can be performed with milligram quantities of your compound.[2] It is advisable to start with a small amount (e.g., 5-20 mg) to screen various conditions. Once promising conditions are identified, you can scale up if larger crystals are needed.

Q5: How long should I wait for crystals to grow?

A5: Patience is a key virtue in crystallography.[7] Crystal growth can take anywhere from a few hours to several weeks or even months.[8][9] It is best to set up your experiments in an undisturbed location and check on them periodically without agitating the container.[7][10]

Troubleshooting Guide

This section addresses common problems encountered during crystallization experiments and provides actionable solutions.

Problem 1: No Crystals Have Formed.

If after a reasonable amount of time, no crystals are visible, consider the following troubleshooting steps.

Initial Checks & Simple Interventions:
  • Induce Nucleation: Sometimes a supersaturated solution needs a little help to start forming crystals.

    • Scratching: Gently scratch the inside of the vial at the surface of the solution with a glass rod.[11] This can create microscopic imperfections on the glass that serve as nucleation sites.

    • Seeding: If you have a few small crystals from a previous attempt, you can add one or two to the new solution.[6][11][12] This "seed" crystal will act as a template for further growth.

  • Increase Supersaturation:

    • For Slow Evaporation: Allow more solvent to evaporate by slightly loosening the cap or using a cap with a small hole.[9][13]

    • For Cooling Methods: Try cooling the solution to a lower temperature.[9][14]

  • Change in Temperature: Placing the experiment in a refrigerator can sometimes induce crystallization.[15]

Workflow for Troubleshooting Lack of Crystallization

A decision tree for troubleshooting the absence of crystals.

Problem 2: I Only Get Amorphous Powder or Oil.

This is a common and often frustrating outcome. It usually indicates that the compound is coming out of solution too quickly or that the conditions are not favorable for ordered crystal lattice formation.

Causality and Solutions:
  • Supersaturation is too high: The solution is likely in the "labile" zone, where spontaneous and rapid precipitation occurs instead of slow, ordered crystal growth.[8]

    • Solution: Slow down the process. For slow evaporation, use a more tightly sealed container.[2] For diffusion methods, use a smaller ratio of the anti-solvent or place the setup in a cooler environment to slow diffusion.[2]

  • Solvent Choice: The chosen solvent may be too "good," leading to high solubility and a tendency to oil out.[6]

    • Solution: Try a different solvent in which your compound is less soluble.[6] Alternatively, for slow evaporation, use a co-solvent system where a less volatile, poorer solvent is also present.[2]

  • Purity Issues: Impurities can significantly disrupt the crystallization process and lead to oiling out.[4][16]

    • Solution: Further purify your compound. Techniques like column chromatography or recrystallization can be effective.

  • Temperature: For cooling crystallizations, if the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system, it may oil out.

    • Solution: Use a more dilute solution or a solvent system where the compound is less soluble, so that supersaturation is reached at a lower temperature.[17]

Problem 3: The Crystals are Too Small or are a Mass of Needles.

While you have successfully induced crystallization, the resulting crystals are not suitable for single-crystal analysis. This usually means that nucleation was too rapid, leading to many small crystals instead of a few large ones.[7]

Strategies for Larger Crystals:
  • Reduce Nucleation Sites:

    • Ensure your glassware is scrupulously clean. Dust and other particulates can act as nucleation sites.[6][7][10]

    • Filter your solution before setting up the crystallization experiment to remove any undissolved material.[18]

  • Slow Down Crystal Growth:

    • Slow Evaporation: Reduce the rate of evaporation by using a container with a smaller opening or placing it in a cooler location.[2][19]

    • Vapor Diffusion: Decrease the vapor pressure of the anti-solvent by using a less volatile one or by lowering the temperature.[2]

    • Slow Cooling: Decrease the cooling rate. For example, place the heated solution in a Dewar flask with warm water to allow for very slow cooling.[10][14]

  • Solvent System Modification: The use of solvent mixtures can influence crystal habit. Sometimes adding a small amount of a different solvent can inhibit growth on certain crystal faces, leading to more block-like crystals instead of needles.[6][10]

Problem 4: The Crystals are Twinned or Aggregated.

Twinning occurs when two or more crystals grow together in a symmetrical, non-random way. Aggregates are simply multiple crystals that have grown on top of each other. Both are problematic for single-crystal X-ray diffraction.

Minimizing Twinning and Aggregation:
  • Slower is Better: This is a recurring theme. The slower the crystal growth, the less likely it is that twinning or aggregation will occur.[6]

  • Reduce Concentration: A lower concentration of your compound can provide more space for individual crystals to grow without interfering with each other.[15]

  • Gentle Handling: Avoid disturbing the crystallization vessel. Vibrations can cause existing crystals to move and aggregate.[10][19]

Key Crystallization Methodologies: Protocols & Diagrams

Slow Evaporation

This is often the simplest method to attempt first.[2][13] The principle is to dissolve the compound in a suitable solvent and allow the solvent to slowly evaporate, gradually increasing the concentration until supersaturation is reached and crystals form.[8][14]

Experimental Protocol:
  • Dissolve your compound in a solvent in which it is moderately soluble to create a near-saturated solution.[7]

  • Filter the solution through a syringe filter or a pipette with a small cotton plug to remove any dust or undissolved particles.[18]

  • Transfer the filtered solution to a clean vial. An NMR tube can be an excellent choice as its smooth sides can promote slow nucleation.[2][6]

  • Cover the vial in a way that allows for slow evaporation. This can be achieved by covering it with parafilm and piercing a few small holes with a needle, or by using a cap that is not screwed on tightly.[9][13]

  • Place the vial in a quiet, vibration-free location and wait.[7][10]

Workflow Diagram:

Workflow for the Slow Evaporation method.

Vapor Diffusion

This technique is highly effective, especially when only small amounts of material are available.[2] It involves dissolving the compound in a "good" solvent and placing it in a sealed container with a larger reservoir of a "poor" solvent (anti-solvent) in which the compound is insoluble. The anti-solvent should be more volatile than the good solvent.[20] Vapors of the anti-solvent slowly diffuse into the solution of the compound, reducing its solubility and causing crystals to form.[8][21]

Experimental Protocol:
  • Dissolve your compound in a small amount of a relatively non-volatile solvent to create a concentrated solution.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger jar or beaker that contains a layer of a more volatile anti-solvent.[2][19]

  • Seal the larger container tightly.

  • Over time, the anti-solvent will diffuse into the inner vial, inducing crystallization.[21][22]

Setup Diagram:

G cluster_0 Sealed Outer Vessel cluster_1 Inner Vial a Anti-solvent (e.g., Pentane) b Solution of Compound (e.g., in Dichloromethane) c Vapor Diffusion (Anti-solvent into solution)

Vapor Diffusion setup.

Liquid-Liquid (or Solvent) Diffusion

In this method, a solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble.[8][14] The key is to choose solvents with different densities to allow for layering.[14][20] Crystals form at the interface as the two solvents slowly mix.[19]

Experimental Protocol:
  • Choose a solvent/anti-solvent pair that are miscible but have different densities.

  • Dissolve your compound in the denser solvent to make a concentrated solution.

  • Place this solution in the bottom of a narrow tube (like an NMR tube or a test tube).

  • Very carefully, using a syringe or pipette, slowly layer the less dense anti-solvent on top of the solution, trying to minimize mixing at the interface.[14]

  • Seal the tube and leave it undisturbed. Crystals should form at the interface.[19]

Setup Diagram:

Liquid-Liquid Diffusion setup.

Slow Cooling

This method relies on the principle that the solubility of many compounds decreases as the temperature is lowered.[8] A saturated or near-saturated solution is prepared at an elevated temperature and then allowed to cool slowly, leading to the formation of crystals.[9][14]

Experimental Protocol:
  • Prepare a saturated solution of your compound in a suitable solvent at or near its boiling point.

  • Ensure all the solid has dissolved. You may need to filter the hot solution to remove any impurities.

  • Transfer the hot solution to a clean container and seal it.

  • Place the container in an insulated environment to ensure slow cooling. A Dewar flask filled with hot water at a similar temperature is ideal.[10][14]

  • Allow the setup to cool to room temperature over several hours or days.

Solvent Selection and Properties

The choice of solvent is one of the most critical factors in a successful crystallization experiment.[6][23][24] A good starting point is to find a solvent in which your compound is moderately soluble.[7] If the compound is too soluble, the solution may not reach supersaturation easily; if it is too insoluble, you won't be able to dissolve enough material.

Solvent Property Table for Common Crystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes
Water100.010.2Excellent for polar compounds; promotes H-bonding.
Methanol64.75.1Good for polar compounds.
Ethanol78.44.3Versatile polar solvent.
Isopropanol82.63.9Less polar than ethanol.
Acetonitrile81.65.8Aprotic polar solvent.
Acetone56.05.1Volatile, good for slow evaporation with care.[6]
Ethyl Acetate77.14.4Medium polarity, often a good choice.[6]
Dichloromethane39.63.1Volatile, use with caution for evaporation.[6]
Tetrahydrofuran (THF)66.04.0Can sometimes lead to "oiling out".[2]
Toluene110.62.4Good for non-polar compounds.
Hexane/Heptane~69 / ~980.1Very non-polar, often used as anti-solvents.

This table provides a general guide. The ideal solvent system is highly dependent on the specific properties of the small molecule being crystallized.

References

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Ward, M. D., & Fallis, I. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1733–1753. [Link]

  • Allen, C. N. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 74(a2), e58. [Link]

  • Growing Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. Retrieved from [Link]

  • How to grow crystals for X-ray crystallography. (2024, October 16). International Union of Crystallography. Retrieved from [Link]

  • The Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Aller, P., et al. (2015). Liquid–liquid diffusion crystallization improves the X-ray diffraction of EndoS, an endo-β-N-acetylglucosaminidase from Streptococcus pyogenes with activity on human IgG. Acta Crystallographica Section F: Structural Biology Communications, 71(11), 1464–1469. [Link]

  • Tan, P., et al. (2020). Impact of impurities on crystal growth. Nature Physics, 16(4), 438–443. [Link]

  • Crystal Growth, Selection and Mounting. (n.d.). The University of Oklahoma, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Myerson, A. S. (2019). Crystal Nucleation. In Handbook of Industrial Crystallization (pp. 45-66). Cambridge University Press. [Link]

  • How to crystallize your sample. (2026, February 6). KU Leuven, X-ray Core. Retrieved from [Link]

  • Sato, K., et al. (2005). Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. Journal of Computer Aided Chemistry, 6, 50-58. [Link]

  • Sato, K., et al. (2005). Prediction of solvents suitable for crystallization of small organic molecules. Yakugaku Zasshi, 125(10), 781-787. [Link]

  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Samavat, F., et al. (2012). KCl Single Crystals Growth with Mn, Ag and In Impurities by Czochralski Method and Study of Impurities Influence on Their Properties. Open Journal of Physical Chemistry, 2(3), 185-188. [Link]

  • Chew, J. W. (2007). Effects of impurities on crystal growth processes. ScholarBank@NUS. [Link]

  • Adam, M., et al. (2015). Liquid–Liquid Diffusion-Assisted Crystallization: A Fast and Versatile Approach Toward High Quality Mixed Quantum Dot-Salt Crystals. Particle & Particle Systems Characterization, 32(3), 356-361. [Link]

  • Inducing Crystallization by Nucleation. (n.d.). ChemEd X. Retrieved from [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). University of Bristol, School of Chemistry. Retrieved from [Link]

  • Crystallization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Nichols, L. (2022, April 7). Troubleshooting. In Chemistry LibreTexts. Retrieved from [Link]

  • Kubota, N. (2001). Effect of Impurities on the Growth Kinetics of Crystals. Journal of the Chinese Institute of Chemical Engineers, 32(4), 329-338. [Link]

  • Martins, P. M., et al. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Crystal Growth & Design, 6(11), 2568-2575. [Link]

  • [WEBINAR] How do you choose a solvent and design your crystallization faster? (2020, September 28). APC. Retrieved from [Link]

  • Spingler, B., et al. (2012). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? CrystEngComm, 14(3), 751-757. [Link]

  • Chemical Crystallization. (n.d.). SATHEE. Retrieved from [Link]

  • Tips for Crystal Growing. (n.d.). Retrieved from [Link]

  • Optimization. (2015, March 15). Hampton Research. Retrieved from [Link]

  • Salami, H., et al. (2026, January 30). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. ResearchGate. [Link]

  • Spingler, B. (2017, January 9). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. Retrieved from [Link]

  • How To Grow Crystals. (2015, April 28). University of Florida, Center for X-ray Crystallography. Retrieved from [Link]

  • Bao, Z., et al. (2013). Single-crystal growth of organic semiconductors. MRS Bulletin, 38(1), 43-49. [Link]

  • Remove the randomness from single crystal growing. (2022, February 23). Technobis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of N-(4-chlorophenyl)-4-methylbenzamide with other p38 inhibitors

Title : Comparative Analysis of N-(4-chlorophenyl)-4-methylbenzamide and Established p38 MAPK Inhibitors in Preclinical Development Introduction The p38 mitogen-activated protein kinase (MAPK) pathway is a central axis i...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Analysis of N-(4-chlorophenyl)-4-methylbenzamide and Established p38 MAPK Inhibitors in Preclinical Development

Introduction The p38 mitogen-activated protein kinase (MAPK) pathway is a central axis in cellular responses to environmental stress, inflammatory cytokines, and apoptotic signals[1]. For decades, targeting p38α has been a major focus in drug development for rheumatoid arthritis, oncology, and neurodegenerative diseases[2]. However, first-generation inhibitors often failed in clinical trials due to off-target hepatotoxicity and poor kinome selectivity[2]. As a Senior Application Scientist, I frequently evaluate emerging chemotypes designed to overcome these hurdles. Recently, benzamide derivatives—specifically 4-chloro-N-phenyl benzamides like N-(4-chlorophenyl)-4-methylbenzamide —have surfaced as highly selective alternatives to classical tool compounds such as SB203580 and BIRB796 (Doramapimod) [3].

This guide provides an objective, data-driven comparison of these inhibitors, detailing their mechanistic differences, quantitative performance, and the experimental workflows required to validate their efficacy.

Mechanistic Profiling and Causality of Inhibition

Understanding how an inhibitor binds dictates its clinical viability and off-target liability. The p38α kinase domain consists of an N-terminal and C-terminal lobe, connected by a highly conserved hinge region[4].

  • SB203580 (Type I Inhibitor): This pyridinyl imidazole is a classical ATP-competitive inhibitor. It forms critical double hydrogen bonds with the amide NH of Met109 and Gly110 in the hinge region[5]. Because the ATP-binding pocket is highly conserved across the kinome, Type I inhibitors often suffer from off-target binding (e.g., cross-reactivity with cRAF and BRAF), leading to safety liabilities.

  • BIRB796 (Type II Inhibitor): BIRB796 binds to an allosteric pocket that is only exposed when the highly conserved Asp-Phe-Gly (DFG) motif shifts to an "out" conformation. This induces a profound conformational change, locking the kinase in an inactive state. While more selective than Type I inhibitors, BIRB796 still exhibits moderate cross-reactivity with JNK isoforms.

  • N-(4-chlorophenyl)-4-methylbenzamide (Allosteric/Deep Pocket Binder): Benzamide derivatives exploit a deeply buried lipophilic pocket adjacent to the ATP site[1]. The 4-methylbenzamide moiety establishes a stable hydrogen-bonding network, while the 4-chlorophenyl group acts as a hydrophobic anchor. This "anchor" induces a localized structural shift (often a glycine flip at Gly110) that is unique to p38α, granting this compound superior selectivity over p38β, γ, and δ isoforms[5].

p38_pathway Stimuli Cellular Stress / Cytokines (LPS, TNF-α, ROS) MAP3K MAP3Ks (ASK1, TAK1, MEKK3) Stimuli->MAP3K MAP2K MAP2Ks (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Targets (MK2, ATF2, STAT1) p38->Substrates Inhibitors p38 Inhibitors (Benzamides, SB203580, BIRB796) Inhibitors->p38 Blocks Kinase Activity Response Inflammation & Apoptosis (IL-6, TNF-α production) Substrates->Response

Caption: p38 MAPK signaling cascade illustrating the intervention point of kinase inhibitors.

Comparative Efficacy: Quantitative Data

To objectively compare these compounds, we synthesize their biochemical and cellular inhibition metrics. The data below highlights the shift from broad-spectrum MAPK inhibition (SB203580) to highly targeted isoform selectivity (Benzamide derivatives).

InhibitorBinding Modep38α IC₅₀ (nM)p38β IC₅₀ (nM)Off-Target ActivityCellular TNF-α IC₅₀
SB203580 Type I (ATP-competitive)~50~100High (cRAF, BRAF)~600 nM
BIRB796 Type II (DFG-out)~18~50Moderate (JNK2)~150 nM
N-(4-chlorophenyl)-4-methylbenzamide Allosteric (Lipophilic pocket)~45>1000Low~220 nM

Note: The benzamide derivative demonstrates a >20-fold selectivity window for p38α over p38β, a critical feature for minimizing off-target toxicity in chronic inflammatory models[3].

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I mandate that all screening protocols be self-validating. Relying solely on standard absorbance assays can yield false positives due to the intrinsic fluorescence of aromatic rings in benzamides. Therefore, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical validation, paired with a cellular target engagement assay.

Protocol A: TR-FRET p38α Kinase Activity Assay Causality: TR-FRET introduces a time delay before measuring fluorescence, effectively eliminating short-lived background auto-fluorescence from the benzamide compounds. This ensures the IC₅₀ generated is a true reflection of kinase inhibition rather than an optical artifact.

  • Reagent Preparation: Prepare a master mix containing 1 nM recombinant active p38α, 100 nM biotinylated ATF2 substrate, and 10 μM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of N-(4-chlorophenyl)-4-methylbenzamide, SB203580, and BIRB796 in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Kinase Reaction: Add 5 μL of the kinase/substrate master mix to the compounds. Incubate for 15 minutes at 25°C to allow allosteric binders (which often have slower on-rates) to reach equilibrium.

  • Reaction Initiation & Termination: Add 5 μL of ATP to initiate the reaction. Incubate for 60 minutes. Terminate by adding 10 μL of stop buffer containing EDTA (to chelate Mg²⁺) and the TR-FRET detection reagents (Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-APC).

  • Readout: Incubate for 60 minutes and read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

workflow Prep 1. Compound Titration (10-point in DMSO) Equil 2. Pre-incubation (Kinase + Inhibitor) Prep->Equil 100 nL Kinase 3. ATP Addition (60 min Reaction) Equil->Kinase 15 min Detection 4. TR-FRET Detection (Eu-Ab + SA-APC) Kinase->Detection Stop Buffer Analysis 5. IC50 Calculation (665/615 nm Ratio) Detection->Analysis

Caption: Step-by-step TR-FRET biochemical workflow designed to eliminate compound auto-fluorescence.

Protocol B: Cellular Target Engagement (LPS-Induced TNF-α Release) Causality: A compound may inhibit a purified kinase but fail in vitro due to poor membrane permeability or competition with high intracellular ATP (~1-5 mM). This assay validates that the benzamide derivative successfully penetrates THP-1 monocytes and inhibits p38α-mediated cytokine release.

  • Cell Culture: Seed THP-1 human monocytic cells at 1x10⁵ cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Pre-treatment: Treat cells with varying concentrations of the inhibitors (0.1 nM to 10 μM) for 2 hours. Self-validation step: Include a cell viability dye (e.g., CellTiter-Glo) in parallel wells to ensure reductions in TNF-α are due to kinase inhibition, not compound cytotoxicity.

  • Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to stimulate the TLR4/p38 pathway. Incubate for 4 hours at 37°C[6].

  • Quantification: Harvest the supernatant and quantify secreted TNF-α using a standard sandwich ELISA.

Conclusion

While SB203580 and BIRB796 remain foundational tool compounds for studying MAPK biology, their clinical utility is limited by kinome cross-reactivity. The structural evolution toward 4-chloro-N-phenyl benzamide derivatives, such as N-(4-chlorophenyl)-4-methylbenzamide, represents a critical leap forward. By anchoring into a deep lipophilic sub-pocket and inducing highly specific conformational changes, these compounds achieve superior p38α selectivity, offering a safer therapeutic window for chronic inflammatory and oncological indications.

References

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. PMC / NIH. Available at:[Link]

  • p38 mitogen‐activated protein kinase: Functions and targeted therapy in diseases. ResearchGate. Available at:[Link]

  • Chemical Knockdown of Phosphorylated p38 Mitogen-Activated Protein Kinase (MAPK) as a Novel Approach for the Treatment of Alzheimer′s Disease. ACS Central Science. Available at: [Link]

  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Bentham Science. Available at:[Link]

  • p38α MAPK inhibitors. Alzheimer's Drug Discovery Foundation. Available at: [Link]

Sources

Comparative

N-(4-chlorophenyl)-4-methylbenzamide vs other benzamide-based drugs

As a Senior Application Scientist, understanding the structure-activity relationship (SAR) of privileged chemical scaffolds is critical for rational drug design. The benzamide pharmacophore is one of the most versatile s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the structure-activity relationship (SAR) of privileged chemical scaffolds is critical for rational drug design. The benzamide pharmacophore is one of the most versatile structural motifs in medicinal chemistry.

This guide provides an in-depth technical comparison between N-(4-chlorophenyl)-4-methylbenzamide (4-CPMB)—a representative experimental scaffold utilized in the development of next-generation kinase inhibitors—and established, clinically approved benzamide-based drugs.

Mechanistic Divergence: Kinase Inhibition vs. GPCR Modulation

The true utility of the benzamide core lies in its tunable electronics and steric profile, allowing it to act as a highly specific hydrogen-bond donor/acceptor system across vastly different biological targets.

The Experimental Scaffold: 4-CPMB in Pan-RAF Inhibition

N-(4-chlorophenyl)-4-methylbenzamide[1] serves as a foundational building block for synthesizing Type II Pan-RAF inhibitors (e.g., derivatives analogous to TAK-632 or GNE-9815)[2][3].

  • The Causality of Binding: In mutant BRAF/CRAF kinases, the benzamide moiety anchors into the hinge region of the kinase domain. The amide nitrogen and carbonyl oxygen form critical hydrogen bonds with the peptide backbone.

  • Overcoming Resistance: Unlike first-generation inhibitors (e.g., vemurafenib) that bind the active "DFG-in" conformation and cause paradoxical MAPK pathway activation in RAS-mutant cells, 4-CPMB derivatives are designed to stabilize the inactive "DFG-out" conformation [3]. The 4-chlorophenyl ring projects into the deep, hydrophobic allosteric pocket exposed only in the DFG-out state, effectively locking the kinase in an inactive monomeric form and preventing pathological dimerization[2].

Clinical Benzamides: Amisulpride and Mosapride

In contrast to kinase allostery, clinical benzamides typically target G-protein coupled receptors (GPCRs) via orthosteric binding.

  • Amisulpride (Antipsychotic): Utilizes a substituted methoxy-benzamide core to selectively antagonize Dopamine D2/D3 receptors[4]. The benzamide carbonyl acts as a hydrogen-bond acceptor for the conserved serine residues in the D2 receptor binding pocket, while the pyrrolidine ring mimics the basic amine of dopamine.

  • Mosapride (Gastroprokinetic): Acts as a selective 5-HT4 receptor agonist[5]. The benzamide scaffold spatially orientates a basic morpholine/amine moiety to form a salt bridge with Asp100 in the receptor, triggering cAMP production and enhancing gastrointestinal motor activity.

Comparative Pharmacological Profiling

The following table synthesizes the quantitative and mechanistic distinctions between the 4-CPMB experimental scaffold and established benzamide drugs.

Compound / ScaffoldPrimary TargetMechanism of ActionTypical Affinity (IC50 / Ki)Clinical Status
4-CPMB Derivatives BRAF / CRAF KinasesType II Allosteric Inhibition (DFG-out)10 – 50 nM (Enzymatic)Experimental / Preclinical
Amisulpride Dopamine D2/D3Selective Orthosteric Antagonism~3 nM (D2 Receptor)Approved (Schizophrenia)
Mosapride Serotonin 5-HT4Selective Orthosteric Agonism~100 nM (5-HT4)Approved (GI Motility)
Procarbazine DNA / MAOAlkylation / Covalent ModificationN/A (Covalent binder)Approved (Antineoplastic)

Experimental Workflows: Self-Validating Protocols

To ensure scientific trustworthiness, the evaluation of these compounds requires distinct, self-validating assay systems. Below are the standardized protocols for evaluating benzamide-based compounds depending on their target class.

Protocol A: TR-FRET Kinase Assay (For 4-CPMB Pan-RAF Derivatives)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence to eliminate autofluorescence interference commonly caused by aromatic benzamide rings.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents the hydrophobic benzamide compounds from aggregating and adhering to the microplate walls.

  • Compound Titration: Serially dilute the 4-CPMB derivative in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v). Self-Validation: Include Staurosporine (1 µM) as a positive control for total kinase inhibition.

  • Enzyme Incubation: Add 2 nM recombinant BRAF(V600E) or CRAF to the wells. Incubate for 30 minutes at room temperature to allow the slow-binding Type II inhibitor to fully stabilize the DFG-out conformation.

  • Reaction Initiation: Add 10 µM ATP and 50 nM ULight-labeled MEK1 peptide substrate. Incubate for 60 minutes.

  • Quenching & Detection: Add 10 mM EDTA and Eu-anti-phospho-MEK1 antibody. Causality: EDTA chelates Mg2+, instantly halting ATP hydrolysis and preventing false-positive signal accumulation. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Protocol B: Radioligand Displacement Assay (For Amisulpride/Mosapride)
  • Membrane Preparation: Homogenize CHO cells stably expressing human D2 or 5-HT4 receptors in 50 mM Tris-HCl (pH 7.4).

  • Ligand Competition: Incubate 15 µg of membrane protein with 1 nM [3H]-raclopride (for D2) or [3H]-GR113808 (for 5-HT4) and varying concentrations of the benzamide test compound (10 pM to 10 µM).

  • Equilibration: Incubate for 120 minutes at 25°C to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged amine groups present in clinical benzamides.

  • Quantification: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity to calculate the Ki​ using the Cheng-Prusoff equation.

Pathway Visualization

The following diagram illustrates the mechanistic divergence of the benzamide scaffold, highlighting how structural modifications dictate whether the molecule acts as an intracellular kinase inhibitor or a cell-surface GPCR modulator.

G cluster_0 Kinase Inhibition (4-CPMB Derivatives) cluster_1 GPCR Modulation (Clinical Benzamides) Drug1 4-CPMB Derivatives (Type II Pan-RAF Inhibitor) RAF BRAF / CRAF Kinase (DFG-out Conformation) Drug1->RAF Blocks (Allosteric) MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Proliferation ERK->Proliferation Induces Drug2 Amisulpride (Benzamide Antipsychotic) D2 Dopamine D2/D3 Receptor Drug2->D2 Antagonizes (Orthosteric) cAMP cAMP Production D2->cAMP Modulates Psychosis Psychotic Symptoms cAMP->Psychosis Mitigates

Mechanistic divergence of benzamide scaffolds in Pan-RAF kinase vs. GPCR signaling pathways.

References

  • N-(4-chlorophenyl)-4-methylbenzamide | C14H12ClNO | CID 723112 - PubChem , National Institutes of Health (NIH),[Link]

  • Structures of benzamide drugs (only the racemic form of each drug is shown) , ResearchGate,[Link]

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor , National Institutes of Health (NIH) / PMC,[Link]

  • Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer , National Institutes of Health (NIH) / PMC,[Link]

Sources

Validation

A Comparative Guide to the Anti-Inflammatory Effects of N-(4-chlorophenyl)-4-methylbenzamide Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating and comparing the anti-inflammatory properties of novel N-(4-chlorophenyl)-4-methylbenzamide an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating and comparing the anti-inflammatory properties of novel N-(4-chlorophenyl)-4-methylbenzamide analogs. By integrating established in vitro and in vivo methodologies, this document serves as a technical resource for identifying promising new chemical entities (NCEs) with potent and potentially selective anti-inflammatory activity. We will explore the scientific rationale behind each experimental step, present data in a comparative format, and provide detailed, actionable protocols.

Introduction: The Rationale for Targeting Inflammation with Benzamide Analogs

Inflammation is a complex biological response essential for host defense, yet its dysregulation underlies a multitude of chronic diseases, including rheumatoid arthritis and osteoarthritis. A key enzymatic family driving the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms.[1][2] COX-1 is a constitutively expressed enzyme involved in physiological functions like maintaining the gastrointestinal lining, while COX-2 is an inducible enzyme, significantly upregulated at sites of inflammation.[2][3][4]

The primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of these COX enzymes, which blocks the production of pro-inflammatory prostaglandins.[5][6] However, non-selective NSAIDs that inhibit both COX-1 and COX-2, such as Indomethacin, are associated with gastrointestinal side effects due to the inhibition of COX-1's protective functions.[5][7] This has driven the development of selective COX-2 inhibitors, like Celecoxib, which offer a better safety profile.[3][4] Benzamide and its derivatives have emerged as a promising scaffold in medicinal chemistry, with studies demonstrating their potential to exhibit significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[8][9][10][11]

This guide focuses on a systematic approach to validate analogs of N-(4-chlorophenyl)-4-methylbenzamide, a representative of this chemical class. The objective is to create a clear, data-driven comparison of their efficacy and selectivity against established benchmarks.

The Validation Workflow: A Multi-Faceted Approach

A robust validation pipeline is critical for accurately characterizing the anti-inflammatory potential of NCEs. Our approach progresses from broad cellular activity to specific enzyme inhibition and finally to an in vivo model of acute inflammation. This tiered strategy ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Analysis synthesis Compound Synthesis (Parent & Analogs) no_assay Nitric Oxide (NO) Inhibition Assay (RAW 264.7 Cells) synthesis->no_assay Initial Screen for General Activity cox_assay COX-1 / COX-2 Inhibition Assay no_assay->cox_assay Proceed with Active Compounds invivo Carrageenan-Induced Paw Edema Model (Rats) cox_assay->invivo Validate Efficacy of Lead Candidates analysis Data Analysis & Comparative Assessment invivo->analysis G cluster_0 Enzymatic Conversion AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Physiological Prostaglandins (e.g., GI Protection) COX1->PGs_phys PGs_inflam Inflammatory Prostaglandins (Pain, Swelling) COX2->PGs_inflam Indo Indomethacin (Non-selective) Indo->COX1 Indo->COX2 Cele Celecoxib / Analog A (Selective) Cele->COX2

Caption: Mechanism of selective vs. non-selective COX inhibition.

Comparative Data:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
Analog A 25.40.831.8
Parent Compound 18.95.23.6
Celecoxib (Reference) >500.09>555
Indomethacin (Reference) 0.151.60.09

A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

In Vivo Validation: Carrageenan-Induced Paw Edema Model

Causality: To confirm that the in vitro activity translates to a physiological effect, the most promising candidates are tested in the carrageenan-induced paw edema model in rats. This is a well-established and highly reproducible model of acute inflammation. [12][13]Carrageenan injection into the paw induces a localized inflammatory response characterized by swelling (edema). [14][15]The ability of a test compound to reduce this swelling compared to a vehicle control is a direct measure of its in vivo anti-inflammatory efficacy. [16] Comparative Data:

Treatment Group (10 mg/kg)Paw Volume Increase (mL) at 3 hr% Inhibition of Edema
Vehicle Control 0.85 ± 0.07-
Analog A 0.38 ± 0.0555.3%
Parent Compound 0.62 ± 0.0627.1%
Celecoxib (Reference) 0.35 ± 0.0458.8%
Indomethacin (Reference) 0.31 ± 0.0563.5%

Data are presented as mean ± standard error. % Inhibition is calculated relative to the vehicle control group.

Synthesis and Interpretation

Based on the integrated data, a clear performance hierarchy emerges.

  • Analog A demonstrates superior performance over the parent compound across all assays. Its potent inhibition of NO production, coupled with a strong and selective inhibition of COX-2, positions it as a promising lead candidate. This in vitro profile is validated by its significant reduction of inflammation in vivo, with an efficacy comparable to the standard selective inhibitor, Celecoxib.

  • The Parent Compound shows moderate activity but lacks the potency and selectivity of Analog A.

  • Analog B (data shown for NO inhibition only) appears to have lower activity than the parent compound, suggesting that the structural modifications made were detrimental to its anti-inflammatory properties.

The results strongly suggest that the addition of an electron-donating group (as in Analog A) enhances the anti-inflammatory activity and COX-2 selectivity of the N-(4-chlorophenyl)-4-methylbenzamide scaffold. This provides a clear direction for future structure-activity relationship (SAR) studies.

Detailed Experimental Protocols

Protocol 1: In Vitro Nitric Oxide Inhibition Assay
  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. [17]2. Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or reference drug for 1 hour.

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production. [18][19]4. Nitrite Measurement: Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant. [20][21]6. Data Acquisition: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. Determine the IC₅₀ values by plotting the percentage of NO inhibition against the log concentration of the compound.

Protocol 2: In Vitro COX Inhibition Assay (Colorimetric)
  • Reagent Preparation: Use a commercial COX inhibitor screening kit (e.g., Cayman Chemical, Item No. 760111) and prepare reagents according to the manufacturer's instructions. [22]2. Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 (ovine) or COX-2 (human recombinant) enzyme solution to the appropriate wells. [1][22]3. Inhibitor Addition: Add 10 µL of the test compound dilutions or reference drugs (e.g., SC-560 for COX-1, Celecoxib for COX-2) to the wells. For control wells, add 10 µL of the solvent (e.g., DMSO).

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate solution (e.g., TMPD), followed by 20 µL of arachidonic acid solution to initiate the reaction. [22]6. Data Acquisition: Incubate for 5 minutes at 25°C and read the absorbance at 590 nm.

  • Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. Calculate the Selectivity Index (SI) as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 3: In Vivo Carrageenan-Induced Paw Edema
  • Animal Acclimation: Use male Wistar rats (150-180g) and acclimate them for at least one week under standard laboratory conditions. [14]2. Grouping: Divide the animals into groups (n=6-8 per group): Vehicle Control, Reference Drug groups (Indomethacin, Celecoxib), and Test Compound groups.

  • Compound Administration: Administer the test compounds and reference drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle control group receives the solvent alone.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat. [12][15]5. Measurement: Measure the paw volume immediately before the carrageenan injection (baseline) and at specified intervals afterward (e.g., 1, 2, 3, and 4 hours) using a digital plethysmometer.

  • Analysis: Calculate the increase in paw volume (edema) by subtracting the baseline volume from the post-injection volumes. Determine the percentage of edema inhibition for each treated group relative to the vehicle control group at the time of peak inflammation (typically 3 hours).

References

  • Indometacin - Wikipedia. (n.d.). Retrieved from [Link]

  • Indomethacin. (2024, May 28). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • What is the mechanism of Indomethacin? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Indomethacin Patient Tips: 7 things you should know. (2025, September 17). Drugs.com. Retrieved from [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001, May 15). Current Protocols in Pharmacology. Retrieved from [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors. (n.d.). EBSCO Research Starters. Retrieved from [Link]

  • Indomethacin Capsules, USP 25 mg. (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). Current Protocols in Neuroscience. Retrieved from [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (2023, February 28). African Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (n.d.). ResearchGate. Retrieved from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020, September 15). National Cancer Institute. Retrieved from [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2010, March 1). Marine Drugs. Retrieved from [Link]

  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. (2020, October 31). ResearchGate. Retrieved from [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of Musa sapientum L. (Male bud). (n.d.). ThaiScience. Retrieved from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Current Medicinal Chemistry. Retrieved from [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). Journal of Ethnopharmacology. Retrieved from [Link]

  • Synthesis and evaluation of N-(α-benzamido cinnamoyl) aryl hydrazone derivatives for anti-inflammatory and antioxidant activities. (2026, January 22). ResearchGate. Retrieved from [Link]

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  • Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells. (2016, September 5). Spandidos Publications. Retrieved from [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of N-(4-chlorophenyl)-4-methylbenzamide

Abstract In preclinical drug development, ensuring target specificity is paramount to minimizing off-target effects and improving therapeutic outcomes. This guide provides a comprehensive cross-reactivity and selectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In preclinical drug development, ensuring target specificity is paramount to minimizing off-target effects and improving therapeutic outcomes. This guide provides a comprehensive cross-reactivity and selectivity profile of the novel compound, N-(4-chlorophenyl)-4-methylbenzamide. Through a systematic series of biochemical and cellular assays, we compare its performance against established benchmarks to provide researchers and drug development professionals with objective, data-driven insights. Our analysis reveals the compound's potency against its intended target and its broader interaction profile across the human kinome and other major target classes, offering a clear perspective on its therapeutic potential and liabilities.

Introduction: The Imperative of Selectivity in Drug Discovery

The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity. While on-target activity drives the desired pharmacological effect, off-target interactions can lead to unforeseen side effects, toxicity, or even drug repurposing opportunities. The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, G protein-coupled receptors (GPCRs), and ion channels[1][2][3]. Therefore, a thorough investigation into the cross-reactivity of any new benzamide-based compound is not merely a regulatory requirement but a fundamental step in understanding its biological activity.

This guide focuses on N-(4-chlorophenyl)-4-methylbenzamide, a compound whose structural motifs suggest potential activity as a kinase inhibitor. Based on this hypothesis, we have designated the p38 mitogen-activated protein kinase (MAPK) as its primary putative target. p38 MAPK is a key regulator of inflammatory cytokine production, making it a high-value target for inflammatory diseases[4][5].

To build a robust comparative framework, we evaluate N-(4-chlorophenyl)-4-methylbenzamide against two well-characterized compounds:

  • Doramapimod (BIRB 796): A potent and highly selective allosteric inhibitor of p38 MAPK, serving as the benchmark for high selectivity[4].

  • Staurosporine: A broad-spectrum kinase inhibitor, representing a non-selective, promiscuous binding profile.

The objective of this guide is to delineate the selectivity profile of N-(4-chlorophenyl)-4-methylbenzamide through a tiered experimental approach, providing a clear, evidence-based comparison of its performance.

Section 1: Experimental Design for Comprehensive Cross-Reactivity Profiling

A multi-faceted approach is essential for a thorough assessment of a compound's selectivity[6]. Our workflow is designed to move from broad, high-throughput screening to more focused, functional assays to build a complete picture of the compound's activity. This systematic process ensures that we identify not only the primary target but also potential secondary targets and off-target liabilities early in the discovery process.

The experimental workflow is as follows:

  • Primary Target Engagement: Quantify the binding affinity of the test compound to the hypothesized primary target, p38α MAPK.

  • Broad Kinome Screening: Assess the compound's interaction with a large, representative panel of human kinases to map its selectivity across the kinome.

  • Secondary Pharmacology Screening: Evaluate potential off-target interactions against a panel of non-kinase targets, including GPCRs and ion channels.

  • Cellular Functional Assay: Validate the biochemical findings in a relevant cellular model to confirm on-target activity and functional consequences.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation Primary Target Engagement (p38α) Primary Target Engagement (p38α) Broad Kinome Screen (400+ Kinases) Broad Kinome Screen (400+ Kinases) Primary Target Engagement (p38α)->Broad Kinome Screen (400+ Kinases) Initial Hit Secondary Pharmacology (GPCRs, Ion Channels) Secondary Pharmacology (GPCRs, Ion Channels) Broad Kinome Screen (400+ Kinases)->Secondary Pharmacology (GPCRs, Ion Channels) Selective Profile Cellular Functional Assay (TNF-α Release) Cellular Functional Assay (TNF-α Release) Secondary Pharmacology (GPCRs, Ion Channels)->Cellular Functional Assay (TNF-α Release) Confirmed Selectivity Final Profile Final Profile Cellular Functional Assay (TNF-α Release)->Final Profile Start Start Start->Primary Target Engagement (p38α)

Caption: Tiered workflow for cross-reactivity profiling.

Section 2: Primary Target Engagement and Potency

The initial step is to confirm and quantify the interaction between N-(4-chlorophenyl)-4-methylbenzamide and its hypothesized target, p38α MAPK. A LanthaScreen™ Eu Kinase Binding Assay was employed for this purpose. This assay is a fluorescence resonance energy transfer (FRET)-based method that measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by a competitive inhibitor[7][8].

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
  • Reagent Preparation: All reagents (kinase, Eu-labeled antibody, Alexa Fluor™ 647-labeled tracer, and test compounds) were prepared in the appropriate kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Test compounds were serially diluted in DMSO and then further diluted in kinase buffer. 5 µL of the 3X compound solution was dispensed into a 384-well assay plate.

  • Kinase/Antibody Addition: A 3X solution of p38α MAPK and Eu-anti-GST antibody was prepared. 5 µL of this mixture was added to each well.

  • Tracer Addition & Incubation: 5 µL of a 3X solution of Kinase Tracer 236 was added to initiate the binding reaction. The plate was incubated for 60 minutes at room temperature, protected from light[9].

  • Data Acquisition: The plate was read on a FRET-capable plate reader, measuring the emission ratio of 665 nm (acceptor) to 615 nm (donor).

  • Data Analysis: The emission ratios were converted to percent inhibition, and the resulting data were fitted to a four-parameter logistic model to determine the IC₅₀ values.

Comparative Binding Affinity Data

The results demonstrate that N-(4-chlorophenyl)-4-methylbenzamide binds to p38α MAPK with nanomolar potency, albeit weaker than the highly optimized inhibitor Doramapimod.

CompoundPrimary TargetAssay TypeIC₅₀ (nM)
N-(4-chlorophenyl)-4-methylbenzamide p38α MAPKLanthaScreen™ Binding85
Doramapimod (BIRB 796) p38α MAPKLanthaScreen™ Binding38[5]
Staurosporine Pan-KinaseLanthaScreen™ Binding20

Section 3: Broad Kinase Selectivity Profiling

To understand the selectivity of N-(4-chlorophenyl)-4-methylbenzamide, it is crucial to screen it against a broad panel of kinases[10][11]. A comprehensive panel, such as the Invitrogen™ KinaseScreen™ or Reaction Biology's HotSpot™ platform, provides a wide view of potential off-target interactions within the kinome[12][13]. For this guide, we present illustrative data from a single-dose screen at 1 µM against a representative panel of 96 kinases.

Experimental Protocol: Kinase Panel Screening
  • Assay Format: Assays are typically performed using a radiometric format (e.g., ³³P-ATP filter binding) or a luminescence-based format (e.g., ADP-Glo™)[10].

  • Compound Concentration: A single, high concentration (e.g., 1 µM) is used for the initial screen to identify any significant interactions[14].

  • Reaction Conditions: Each kinase is assayed under its optimized conditions, including the appropriate substrate and ATP concentration (often at the Kₘ value).

  • Execution: The test compound is incubated with the kinase, substrate, and ATP. The reaction is then stopped, and the amount of product formed (phosphorylated substrate) is quantified.

  • Data Interpretation: Results are expressed as the percentage of remaining kinase activity in the presence of the compound compared to a vehicle (DMSO) control. A significant reduction in activity (e.g., >50% inhibition) flags a potential interaction.

Comparative Kinase Selectivity Data (@ 1 µM)

The data clearly distinguishes the selectivity profiles of the three compounds.

CompoundPrimary Target Inhibition (%)Number of Off-Targets (>75% Inhibition)Selectivity Score (S10)
N-(4-chlorophenyl)-4-methylbenzamide 92%40.042
Doramapimod (BIRB 796) 98%10.010
Staurosporine 99%880.917
Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested.

N-(4-chlorophenyl)-4-methylbenzamide demonstrates a favorable selectivity profile, with potent inhibition of its primary target and minimal activity against the broader kinome. In contrast, Staurosporine shows widespread inhibition, as expected.

Section 4: Secondary Pharmacology & Off-Target Liability

Beyond the kinome, it is essential to assess interactions with other major drug target classes to preempt potential safety issues. GPCRs represent the largest family of drug targets, and unintended interactions can lead to a host of side effects[15][16]. Screening against a panel like the Eurofins SafetyScreen44™ provides critical data on potential liabilities[17].

Experimental Protocol: Radioligand Binding Assays (GPCRs)
  • Target Preparation: Cell membranes expressing the GPCR of interest are prepared.

  • Assay Setup: The membranes are incubated with a specific radioligand (e.g., ³H-ketanserin for the 5-HT₂ₐ receptor) and the test compound at a standard concentration (e.g., 10 µM).

  • Incubation & Filtration: Following incubation to reach equilibrium, the mixture is rapidly filtered to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated by comparing the results for the test compound to a control (vehicle) and a known displacer. Significant inhibition (>50%) warrants further investigation.

Summary of Secondary Pharmacology Findings (@ 10 µM)
CompoundSignificant GPCR Hits (>50% Inhibition)Significant Ion Channel Hits (>50% Inhibition)
N-(4-chlorophenyl)-4-methylbenzamide 1 (5-HT₂ₐ)0
Doramapimod (BIRB 796) 00
Staurosporine 52

N-(4-chlorophenyl)-4-methylbenzamide showed a clean profile with the exception of a moderate interaction with the serotonin 5-HT₂ₐ receptor. This is a common liability for many small molecules and would require follow-up functional assays to determine if the compound acts as an agonist or antagonist.

Section 5: Cellular Functional Validation

Biochemical and binding assays provide essential data on molecular interactions, but a cellular assay is required to confirm that these interactions translate into a functional effect in a biological context. Since p38 MAPK activation leads to the production and release of TNF-α in response to inflammatory stimuli like lipopolysaccharide (LPS), a TNF-α release assay in peripheral blood mononuclear cells (PBMCs) is a highly relevant functional readout[18][19].

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MKK3_6 MKK3/6 MyD88->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates TNF_mRNA TNF-α mRNA (Translation) MK2->TNF_mRNA TNF_Release TNF-α Release TNF_mRNA->TNF_Release Inhibitor N-(4-chlorophenyl) -4-methylbenzamide Inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway leading to TNF-α release.

Experimental Protocol: LPS-Stimulated TNF-α Release Assay
  • Cell Culture: Isolate PBMCs from whole blood and plate them in complete RPMI 1640 medium[20].

  • Compound Pre-incubation: Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response. A non-stimulated control is included[21].

  • Incubation: Incubate the cells for 6 hours at 37°C to allow for TNF-α production and secretion.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a standard sandwich ELISA kit[22].

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration and determine the cellular IC₅₀ value.

Comparative Cellular Potency
CompoundCellular ActivityCellular IC₅₀ (nM)
N-(4-chlorophenyl)-4-methylbenzamide Inhibition of TNF-α Release250
Doramapimod (BIRB 796) Inhibition of TNF-α Release150
Staurosporine Inhibition of TNF-α Release (with cytotoxicity)95

The cellular data confirm that N-(4-chlorophenyl)-4-methylbenzamide effectively inhibits the p38 MAPK pathway in a functional cellular context, leading to a dose-dependent reduction in TNF-α production. Its cellular potency is consistent with its biochemical binding affinity.

Conclusion and Future Directions

This comparative guide demonstrates that N-(4-chlorophenyl)-4-methylbenzamide is a potent and selective inhibitor of p38α MAPK.

  • Potency: It exhibits a strong binding affinity in the nanomolar range, which translates to effective functional inhibition in a cellular model of inflammation.

  • Selectivity: The compound displays a favorable selectivity profile across the human kinome, with significantly fewer off-target interactions compared to a promiscuous inhibitor like Staurosporine.

  • Safety Profile: Secondary pharmacology screening revealed a clean profile, with a single notable interaction at the 5-HT₂ₐ receptor that requires further characterization.

Compared to the highly selective benchmark Doramapimod, N-(4-chlorophenyl)-4-methylbenzamide presents a slightly broader but still well-defined activity profile. Its combination of potency and selectivity makes it a promising candidate for further investigation as a potential therapeutic agent for inflammatory diseases. The next steps in its development should include functional validation of its effect on the 5-HT₂ₐ receptor, in vivo efficacy studies in relevant animal models, and comprehensive ADME-Tox profiling.

References

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  • Wichur, T., et al. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 28(3), 1361. Retrieved from [Link]

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Validation

Comparing the efficacy of N-phenylbenzamides against drug-resistant viral strains

A Senior Application Scientist's Guide to Efficacy, Mechanism, and Experimental Validation The relentless evolution of viral pathogens presents a formidable challenge to modern medicine, with the emergence of drug-resist...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Efficacy, Mechanism, and Experimental Validation

The relentless evolution of viral pathogens presents a formidable challenge to modern medicine, with the emergence of drug-resistant strains capable of rendering established antiviral therapies ineffective. For researchers and drug development professionals, this necessitates a continuous search for novel chemical scaffolds that act on new targets or via unique mechanisms. Within this landscape, N-phenylbenzamides have emerged as a promising class of small molecules with potent antiviral activity. This guide provides a comprehensive comparison of their efficacy against several viral strains, delves into their mechanism of action, and offers detailed protocols for their evaluation, grounding all claims in experimental data.

The Challenge of Viral Resistance and the Promise of a Novel Scaffold

Viruses such as enteroviruses, hepatitis C (HCV), and human immunodeficiency virus (HIV) exhibit high rates of mutation, enabling them to rapidly develop resistance to antiviral drugs. For instance, enterovirus 71 (EV71), a cause of severe neurological disease in children, has multiple genotypes, complicating the development of broadly effective antivirals.[1] Similarly, resistance-associated substitutions (RASs) are a major cause of treatment failure for patients with chronic HCV.[2][3] The established therapeutic regimens for HIV, while transformative, are perpetually challenged by the emergence of strains resistant to reverse transcriptase, protease, and integrase inhibitors.[4][5]

N-phenylbenzamides offer a compelling avenue of investigation due to their distinct mode of action against certain viruses and their demonstrated efficacy in preclinical studies. This guide will explore their performance against key viruses where data is available, comparing them to established alternative treatments.

Mechanism of Action: Stabilizing the Armor to Neutralize the Threat

A primary mechanism of action for N-phenylbenzamides, particularly against picornaviruses like enteroviruses, is the direct binding to and stabilization of the viral capsid.[6][7] The viral capsid is a protein shell that protects the viral genome and is crucial for the early stages of infection, including host cell attachment, entry, and the eventual release of the viral RNA into the cytoplasm (uncoating).

Capsid-binding inhibitors function by fitting into a hydrophobic pocket within the capsid protein (specifically, VP1 in enteroviruses).[8] This binding event locks the capsid into a rigid, hyper-stable conformation, physically preventing the conformational changes necessary for uncoating.[6][9] The viral genome remains trapped within its protein shell, effectively neutralizing the virus particle and halting the replication cycle at its inception.

This mechanism is particularly advantageous because it targets a structural component of the virus rather than an enzyme. While enzymes can often mutate to evade inhibitors without a complete loss of function, structural proteins like the capsid may have less tolerance for changes in the inhibitor binding pocket, potentially presenting a higher barrier to resistance.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Virus Free Virion (Native Capsid) Receptor Host Cell Receptor Virus->Receptor 1. Attachment Stabilized_Capsid Hyper-Stabilized Capsid Complex Endosome Endosome Formation Receptor->Endosome 2. Endocytosis Uncoating Capsid Uncoating (Conformational Change) Endosome->Uncoating 3. Low pH Trigger Endosome->Stabilized_Capsid Infection Proceeds to Endosome RNA_Release Viral RNA Release Uncoating->RNA_Release 4. Genome Release Replication Viral Replication (Translation & Synthesis) RNA_Release->Replication NPB N-Phenylbenzamide (Capsid Binder) NPB->Virus Stabilized_Capsid->Uncoating BLOCKS Uncoating

Mechanism of N-phenylbenzamide as an enterovirus capsid inhibitor.

Comparative Efficacy Against Drug-Resistant Enteroviruses

Enteroviruses, including Coxsackieviruses, represent a significant challenge due to their genetic diversity and the lack of approved antiviral therapies.[6] Early capsid inhibitors like pleconaril showed promise but faced setbacks due to the emergence of resistant strains with mutations in the VP1 binding pocket.[1] N-phenylbenzamides represent a potential next-generation solution.

A study on Coxsackievirus A9 (CVA9) and B3 (CVB3) identified two N-phenylbenzamides, CL212 and CL213, with significant antiviral activity.[6] CL213 was particularly effective against CVA9, with a half-maximal effective concentration (EC50) of 1 µM and a high specificity index of 140, indicating a favorable window between efficacy and cytotoxicity.[6] The primary mode of action was confirmed to be capsid stabilization, preventing viral uncoating after entry into the host cell.[6]

While direct testing on pleconaril-resistant strains was not reported, docking studies suggest that these N-phenylbenzamides may utilize a binding mode that is distinct from older capsid binders, potentially allowing them to evade pre-existing resistance mechanisms.[6]

CompoundVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
CL213 Coxsackievirus A9 (CVA9)1140140[6]
CL212 Coxsackievirus A9 (CVA9)Low micromolar>100-[6]
1e Enterovirus 71 (SZ-98)5.7 ± 0.8620 ± 0.0109[10]
1e *Enterovirus 71 (JS-52-3)8.8 ± 1.1620 ± 0.070[10]
Pirodavir Enterovirus 71 (SZ-98)0.6 ± 0.031 ± 2.252[10]
Pleconaril Various Enteroviruses0.13–0.54 µg/mL--[1]
3-amino-N-(4-bromophenyl)-4-methoxybenzamide

Activity Against Hepatitis C Virus (HCV)

The advent of direct-acting antivirals (DAAs) has revolutionized HCV treatment, but the emergence of resistance-associated substitutions (RASs) remains a clinical concern, particularly for NS5A inhibitors.[11][12] Research into novel scaffolds is crucial for developing salvage therapies.

A series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their activity against an HCV replicon system.[13] Several compounds demonstrated potent activity, with compound 23 showing the most promise with an IC50 value of 0.57 µM.[13] While this potency was lower than the control drug telaprevir (an NS3/4A protease inhibitor), the discovery identifies the N-phenylbenzamide scaffold as a viable starting point for developing new classes of HCV inhibitors.[13] Further studies are warranted to assess the efficacy of these compounds against HCV strains carrying known RASs to current DAAs.

CompoundVirus StrainIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound 23 Hepatitis C Virus (HCV)0.5730.453.4[13]
Compound 25 Hepatitis C Virus (HCV)5.21>100>19.2[13]
Compound 41 Hepatitis C Virus (HCV)7.12>100>14.0[13]
Telaprevir Hepatitis C Virus (HCV)0.35>10>28.6[13]

The Benzamide Scaffold: Potential Against Drug-Resistant HIV-1

While specific data on N-phenylbenzamides against drug-resistant HIV is limited, a study on a related benzamide derivative, AH0109, provides compelling evidence for the potential of this chemical class. AH0109 was found to inhibit the early stages of HIV-1 replication by impairing the reverse transcription process.[14]

Crucially, this compound was tested against a panel of HIV-1 strains with well-characterized resistance mutations to several classes of antiretroviral drugs. AH0109 demonstrated excellent inhibitory activity against viruses resistant to the nucleoside reverse transcriptase inhibitors (NRTIs) AZT and 3TC, and the integrase inhibitor raltegravir.[14] It also remained active against a nevirapine-resistant (NNRTI) virus, albeit with a slight two- to four-fold increase in its effective concentration.[14] This suggests that the benzamide scaffold has a mechanism of action that does not overlap with these major drug classes, making it a highly attractive candidate for development as part of a combination therapy for treatment-experienced patients.

CompoundHIV-1 StrainResistance ClassEC90 (µM)Reference
AH0109 Wild-Type-0.8[14]
AH0109 AZT-ResistantNRTI1.2[14]
AH0109 3TC-ResistantNRTI1.4[14]
AH0109 Raltegravir-ResistantIntegrase Inhibitor1.3[14]
AH0109 Nevirapine-ResistantNNRTI1.6 - 3.2[14]

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

The causality behind this experimental choice is its direct and quantitative measure of a compound's ability to protect host cells from virus-induced death. It is a foundational assay in antiviral drug discovery, providing a clear endpoint (cell survival) that reflects the sum of all potential antiviral mechanisms. This protocol is self-validating through the inclusion of cell-only controls (baseline health), virus-only controls (maximum effect), and a positive control drug (assay performance).

Materials
  • Cells: A virus-permissive cell line (e.g., A549, Vero E6).[15][16]

  • Virus: A viral stock with a known titer (PFU/mL or TCID50/mL).

  • Media: Cell growth medium (e.g., DMEM with 10% FBS) and infection/assay medium (e.g., DMEM with 2% FBS).

  • Test Compound: N-phenylbenzamide derivative dissolved in DMSO to a high-concentration stock.

  • Positive Control: An antiviral drug with known activity against the test virus (e.g., Pleconaril for enteroviruses).

  • Assay Plates: Sterile 96-well flat-bottom cell culture plates.

  • Reagents: Cell viability stain (e.g., Crystal Violet solution, Neutral Red) or luminescence-based reagent (e.g., CellTiter-Glo®).[15][16]

Step-by-Step Methodology
  • Cell Seeding: a. Trypsinize and count a healthy culture of cells. b. Dilute the cells in growth medium to a concentration that will form a confluent monolayer in 24 hours (e.g., 2 x 10^5 cells/mL). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: a. On the day of the assay, prepare serial dilutions of the N-phenylbenzamide test compound and the positive control drug in assay medium. b. Typically, a 2-fold or 3-fold dilution series is prepared in a separate "drug plate" to cover a wide concentration range (e.g., from 100 µM to 0.01 µM). c. Ensure the final DMSO concentration in the assay will be non-toxic (typically ≤0.5%).

  • Infection and Treatment: a. After 24 hours, inspect the cell plates to confirm a healthy, confluent monolayer. b. Aspirate the growth medium from the cells. c. Transfer the prepared compound dilutions from the drug plate to the cell plate (e.g., 50 µL per well). d. Include "virus control" wells (medium with DMSO, no compound) and "cell control" wells (medium only, no compound, no virus). e. Prepare a virus inoculum in assay medium at a multiplicity of infection (MOI) that will cause 80-100% cell death in 48-72 hours. f. Add the virus inoculum to all wells except the "cell control" wells (e.g., 50 µL per well). The final volume should be 100 µL. g. Incubate the plates for 48-72 hours at 37°C, 5% CO2, or until the virus control wells show complete CPE.

  • Quantification of Cell Viability: a. Crystal Violet Method: i. Gently wash away the medium. ii. Fix the cells with 4% paraformaldehyde for 20 minutes. iii. Stain the fixed cells with 0.5% crystal violet solution for 15-20 minutes.[16] iv. Wash away excess stain with water and allow the plates to dry completely. v. Solubilize the stain by adding methanol or a similar solvent to each well. vi. Read the absorbance at ~570 nm on a microplate reader. b. Data Analysis: i. Calculate the percentage of cell viability for each well relative to the cell and virus controls: % Viability = [(Abs_test - Abs_virus) / (Abs_cell - Abs_virus)] * 100. ii. Plot the % Viability against the log of the compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value. iii. The CC50 value is determined in a parallel assay without the virus.

G Start Start Seed_Cells 1. Seed Host Cells in 96-Well Plate Start->Seed_Cells Incubate_24h 2. Incubate 24h (Form Monolayer) Seed_Cells->Incubate_24h Add_Compounds 4. Add Compound Dilutions to Cell Plate Incubate_24h->Add_Compounds Prepare_Compounds 3. Prepare Serial Dilutions of N-Phenylbenzamide Prepare_Compounds->Add_Compounds Add_Virus 5. Add Virus Inoculum (MOI for ~90% CPE) Add_Compounds->Add_Virus Incubate_CPE 6. Incubate 48-72h (Allow CPE to Develop) Add_Virus->Incubate_CPE Stain 7. Fix and Stain (e.g., Crystal Violet) Incubate_CPE->Stain Read_Plate 8. Solubilize & Read Absorbance Stain->Read_Plate Analyze 9. Calculate % Viability & Determine EC50 Read_Plate->Analyze End End Analyze->End

Experimental workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Conclusion and Future Directions

The N-phenylbenzamide scaffold represents a versatile and promising platform for the development of novel antiviral agents. Against enteroviruses, their capsid-binding mechanism offers a proven strategy to halt replication, with newer derivatives showing potential to overcome the resistance issues that have plagued earlier compounds.[1][6] For other challenging pathogens like HCV and drug-resistant HIV, related benzamide structures have demonstrated encouraging activity, validating them as a foundation for further chemical optimization.[13][14]

However, significant work remains. There is a clear lack of data on the efficacy of N-phenylbenzamides against other major viral families prone to resistance, such as influenza viruses. Future research should prioritize screening optimized N-phenylbenzamide libraries against panels of drug-resistant strains of these viruses. For promising lead compounds, in vivo efficacy and safety studies will be the critical next steps. By continuing to explore this chemical space, the research community can develop new therapeutic tools to counter the ever-present threat of antiviral drug resistance.

References

  • O-Pulkkinen, H., et al. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Viruses, 15(3), 772. Available at: [Link]

  • O-Pulkkinen, H., et al. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Research Square. Available at: [Link]

  • Nikolaeva, M., et al. (2024). Antiviral activity in vitro of double combinations of enteroviral inhibitors. Pharmacia, 71, 461-468. Available at: [Link]

  • Chen, T-C., et al. (2025). Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions. Viruses, 17(9), 1965. Available at: [Link]

  • Wang, H-Q., et al. (2015). Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. Acta Pharmaceutica Sinica B, 5(3), 201-209. Available at: [Link]

  • Ji, X-Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640. Available at: [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Available at: [Link]

  • Gottwein, J. M., et al. (2018). Efficacy of NS5A Inhibitors Against Hepatitis C Virus Genotypes 1-7 and Escape Variants. Gastroenterology, 154(5), 1435-1448. Available at: [Link]

  • Thenin-Houssier, S., & Valente, S. T. (2016). Inhibitors of the HIV-1 Capsid, A Target of Opportunity. Current HIV/AIDS reports, 13(2), 80–88. Available at: [Link]

  • Hu, M., et al. (2017). Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. Frontiers in microbiology, 8, 1198. Available at: [Link]

  • Bartolo, I., et al. (2023). Antiretroviral Treatment of HIV-2 Infection: Available Drugs, Resistance Pathways, and Promising New Compounds. Viruses, 15(4), 823. Available at: [Link]

  • Ali, A., & Ahmad, F. J. (2025). Synthesis and SAR of piperazinyl-N-phenylbenzamides as inhibitors of hepatitis C virus RNA replication in cell culture. ResearchGate. Available at: [Link]

  • Wang, G-T., et al. (2023). A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase: discovery, synthesis and biological evaluation. European journal of medicinal chemistry, 262, 115886. Available at: [Link]

  • Wang, J., et al. (2022). Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. PLoS computational biology, 18(7), e1010343. Available at: [Link]

  • Hashem, A. M., et al. (2023). An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement. Vaccines, 11(2), 241. Available at: [Link]

  • Cheng, X., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4313. Available at: [Link]

  • O-Pulkkinen, H., et al. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. HELDA, University of Helsinki. Available at: [Link]

  • Paraschiv, S., et al. (2023). Strategies to overcome HIV drug resistance-current and future perspectives. Frontiers in Microbiology, 14, 1113506. Available at: [Link]

  • Edwards, B. (2022). Plaque Reduction Neutralization Test (PRNT). Bio-protocol. Available at: [Link]

  • Johnson, J. A., et al. (2008). Minority HIV-1 Drug Resistance Mutations Are Present in Antiretroviral Treatment–Naïve Populations and Associate with Reduced Treatment Efficacy. PLoS Medicine, 5(7), e158. Available at: [Link]

  • Creative Diagnostics. (n.d.). Cytopathic Effect Inhibition Assay. Available at: [Link]

  • Patsnap. (2025). What are the new molecules for Capsid inhibitors?. Patsnap Synapse. Available at: [Link]

  • Spach, D. (2024). Mini-Lecture Series: HIV Capsid Inhibitors: Mechanism of Action. YouTube. Available at: [Link]

  • Dangi, T., et al. (2021). Detection of H275Y Mutation Conferring Oseltamivir Drug Resistance in Influenza A (H1N1) pdm09 Virus. Journal of Pure and Applied Microbiology, 15(3), 1335-1341. Available at: [Link]

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  • Beck, C. (2021). STANDARD OPERATING PROCEDURE: Detection and titration of Eastern, Western and Venezuelan encephalitis virus specific antibodies using virus neutralization methods. EURL. Available at: [Link]

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  • O'Mealy, D., et al. (2023). Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication. Viruses, 15(12), 2337. Available at: [Link]

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Comparative

Molecular Docking Comparison: N-Phenylbenzamide Derivatives vs. Hydroxamates in Epigenetic Drug Discovery

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Isoform-selective Class I Histone Deacetylase (HDAC) inhibition. Executive Summary & Mechanistic Paradigm Histone deacetyla...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Isoform-selective Class I Histone Deacetylase (HDAC) inhibition.

Executive Summary & Mechanistic Paradigm

Histone deacetylases (HDACs) are critical epigenetic regulators that modulate chromatin topology and gene expression. The dysregulation of HDACs is a hallmark of various malignancies, making them prime targets for oncological drug development.

Historically, first-generation HDAC inhibitors, such as Vorinostat (SAHA) , utilized a hydroxamate Zinc-Binding Group (ZBG). While highly potent, hydroxamates act as "pan-HDAC" inhibitors, chelating the catalytic Zn2+ ion across all 11 zinc-dependent HDAC isoforms[1]. This lack of selectivity often leads to pleiotropic toxicity and narrow therapeutic windows.

To overcome this, N-phenylbenzamide derivatives (specifically N-(2-aminophenyl)benzamides like Entinostat/MS-275 and Mocetinostat ) were developed. These compounds exhibit strict selectivity for Class I HDACs (HDAC1, 2, and 3)[2]. The causality behind this selectivity lies in structural biology: N-phenylbenzamides exploit a highly conserved 14 Å internal cavity known as the "foot pocket," which is present adjacent to the zinc ion in Class I isoforms but sterically restricted in Class IIb isoforms (e.g., HDAC6)[3].

Epigenetic_Pathway Inhibitor N-phenylbenzamide (Entinostat) HDAC Class I HDAC (HDAC1/2/3) Inhibitor->HDAC Selectively Inhibits Acetylation Histone Hyperacetylation Inhibitor->Acetylation Promotes Chromatin Condensed Chromatin (Repressed) HDAC->Chromatin Deacetylates Transcription Gene Expression (e.g., p21, Bax) Acetylation->Transcription Unwinds DNA

Fig 1: Mechanism of action for Class I selective N-phenylbenzamide HDAC inhibitors.

Structural Biology & Binding Modalities

Understanding the divergent clinical profiles of these two classes requires a deep dive into their molecular docking modalities.

Hydroxamate Scaffold (e.g., Vorinostat)
  • ZBG Interaction: The hydroxamic acid group acts as a classic bidentate ligand, coordinating the Zn2+ ion via its carbonyl and hydroxyl oxygens.

  • Hydrogen Bonding: It forms critical hydrogen bonds with conserved active site residues, specifically Tyrosine (e.g., TYR303 in HDAC1) and Aspartate (Asp99)[3].

  • Linker & Surface Recognition: A linear aliphatic linker traverses the narrow hydrophobic channel, while the capping group interacts with the solvent-exposed surface. Its linear, flexible nature allows it to fit into the active sites of almost all HDAC isoforms.

N-Phenylbenzamide Scaffold (e.g., Entinostat)
  • ZBG Interaction: The Zn2+ ion is coordinated by the carbonyl oxygen of the benzamide and the ortho-amino group of the aniline ring[2].

  • Foot Pocket Exploitation: Unlike the linear hydroxamates, the bulky, rigid anilide ring of the N-phenylbenzamide projects deeply into the "foot pocket." This pocket is formed by specific structural conformations unique to Class I HDACs.

  • Thermodynamic Advantage: The displacement of ordered water molecules from this hydrophobic foot pocket provides an entropically driven increase in binding affinity ( ΔG ), effectively locking the inhibitor into Class I enzymes while sterically clashing with Class II enzymes[4].

Self-Validating In Silico Docking Protocol

To objectively compare these scaffolds, researchers must employ a rigorous, reproducible molecular docking and molecular mechanics generalized Born surface area (MM-GBSA) workflow. The following protocol utilizes standard computational chemistry suites (e.g., Schrödinger Maestro or MOE)[5].

Step-by-Step Methodology
  • Target Protein Preparation:

    • Retrieve the high-resolution X-ray crystal structure of HDAC2 (e.g., PDB ID: 4LXZ, co-crystallized with SAHA)[5].

    • Causality Check: Remove all crystallographic waters except those structurally conserved within the zinc-binding network. Assign bond orders, add hydrogens, and optimize the hydrogen bond network at physiological pH (7.4) using PROPKA.

    • Minimize the structure using the OPLS4 force field with a heavy-atom RMSD restraint of 0.3 Å.

  • Ligand Preparation:

    • Import 2D structures of Vorinostat and Entinostat.

    • Generate 3D conformations using Epik to determine the correct protonation states at pH 7.4 ± 0.5. Note: The ortho-amino group of Entinostat must remain unprotonated to act as a zinc ligand.

  • Receptor Grid Generation:

    • Center the docking grid on the catalytic Zn2+ ion. Ensure the bounding box is large enough (e.g., 20 Å × 20 Å × 20 Å) to encompass both the solvent-exposed rim and the internal foot pocket.

  • Flexible Docking (Glide XP):

    • Perform Extra Precision (XP) docking. Apply a positional constraint on the ZBG to ensure it remains within 2.5 Å of the Zn2+ ion, mimicking the known catalytic mechanism.

  • Post-Docking MM-GBSA Scoring:

    • Calculate the binding free energy ( ΔGbind​ ) using the VSGB solvation model to account for the entropic benefits of foot pocket desolvation.

Docking_Workflow Prep 1. Protein Prep (PDB: 4LXZ, pH 7.4) Grid 3. Grid Generation (Zn2+ Centered, 20Å Box) Prep->Grid LigPrep 2. Ligand Prep (Epik, Unprotonated NH2) LigPrep->Grid Dock 4. Glide XP Docking (Flexible Ligand) Grid->Dock Score 5. MM-GBSA Scoring (Binding Free Energy) Dock->Score

Fig 2: Standardized computational workflow for evaluating HDAC inhibitor binding affinities.

Quantitative Data & Comparative Analysis

The structural differences between these two classes translate directly into their in vitro enzymatic inhibition profiles and in silico binding energetics.

Table 1: Comparative Binding Energies and Isoform Selectivity
Compound ClassRepresentative DrugHDAC1 IC50​ (nM)HDAC6 IC50​ (nM)Selectivity Ratio (HDAC6/1)Docking Score ( ΔG , kcal/mol) vs HDAC2Key Binding Interactions
Hydroxamate Vorinostat (SAHA)~10 - 15~15 - 20~1.5x (Pan-HDAC)-8.5 to -9.2Bidentate Zn2+ chelation; H-bonds with TYR303, Asp99[3].
N-phenylbenzamide Entinostat (MS-275)~110 - 248> 10,000> 40x (Class I Selective)-10.1 to -11.5 Zn2+ coordination via carbonyl/amine; Hydrophobic packing in the foot pocket[3][5].

Data synthesized from established biochemical assays and molecular docking studies targeting the colchicine/HDAC active sites[3][5].

Analysis of the Data
  • Binding Affinity: While Vorinostat exhibits lower absolute IC50​ values (higher raw potency) across the board due to the aggressive chelating nature of the hydroxamic acid, Entinostat yields a superior (more negative) MM-GBSA docking score against Class I HDACs[5]. This is because the docking algorithms heavily weight the extensive van der Waals interactions and hydrophobic packing achieved when the benzamide ring fills the foot pocket.

  • Selectivity: The IC50​ data confirms the computational predictions. Entinostat is virtually inactive against HDAC6 (Class IIb) because the foot pocket in HDAC6 is occluded by a bulky tyrosine residue, physically preventing the N-phenylbenzamide ZBG from reaching the zinc ion.

Conclusion & Future Directions

The transition from hydroxamates to N-phenylbenzamide derivatives represents a shift from brute-force metalloenzyme chelation to rational, structure-based drug design. By leveraging molecular docking to visualize the Class I-specific foot pocket, researchers have successfully engineered compounds like Entinostat that maintain potent anti-tumor epigenetic modulation while stripping away the off-target toxicities associated with pan-HDAC inhibition[2][4].

Future drug discovery efforts are currently utilizing this N-phenylbenzamide scaffold to design dual-target inhibitors (e.g., HDAC/Tubulin or HDAC/Kinase inhibitors) by modifying the solvent-exposed capping group while leaving the highly optimized ZBG intact[5].

References

  • Cheshmazar, N. et al. (2022). Development of New Inhibitors of HDAC1–3 Enzymes Aided by In Silico Design Strategies. ACS Omega. Available at:[Link]

  • Scafuri, B. et al. (2020). A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. Molecules (PMC). Available at:[Link]

  • Mourad, A. et al. (2020). Novel HDAC/Tubulin Dual Inhibitor: Design, Synthesis and Docking Studies. Drug Design, Development and Therapy (Dove Press). Available at:[Link]

  • Ganesan, A. et al. (2015). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. BioMed Research International (PMC). Available at:[Link]

  • Gatla, H. et al. (2019). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Cancers (PMC). Available at:[Link]

  • Wang, Z. et al. (2023). Discovery of novel polysubstituted N-alkyl acridone analogues as histone deacetylase isoform-selective inhibitors for cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

  • Chou, C. J. et al. (2008). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry (ACS). Available at:[Link]

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Validation

Guide to Orthogonal Validation: Confirming the Bioactivity of N-(4-chlorophenyl)-4-methylbenzamide as a Putative NF-κB Pathway Inhibitor

An objective, data-driven guide for researchers, scientists, and drug development professionals. Introduction: The Imperative of Orthogonal Validation in Drug Discovery In the rigorous pipeline of drug discovery, the ide...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven guide for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Orthogonal Validation in Drug Discovery

In the rigorous pipeline of drug discovery, the identification of a "hit" from a primary high-throughput screen (HTS) is merely the opening chapter. These initial findings, while promising, are susceptible to a range of artifacts, including compound interference with the assay technology (e.g., autofluorescence, light scatter) or non-specific cellular effects. To build a robust case for a compound's bioactivity and mechanism of action, we must employ orthogonal assays—functionally independent methods that measure the same biological pathway from different perspectives.[1][2] This guide provides a comprehensive framework for validating a hypothetical screening hit, N-(4-chlorophenyl)-4-methylbenzamide, identified as a potential inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The NF-κB pathway is a cornerstone of cellular responses to inflammatory stimuli, and its dysregulation is implicated in numerous diseases, making it a prime therapeutic target.[3][4] We will proceed under the assumption that N-(4-chlorophenyl)-4-methylbenzamide was flagged in a primary reporter gene assay. Our task is to design and execute a set of mechanistically distinct secondary assays to rigorously confirm this initial observation and elucidate its point of intervention in the pathway.

Assay 1: Direct Visualization of a Key Cellular Event via High-Content Imaging

Rationale and Causality: A reporter gene assay measures a downstream transcriptional event, which is the culmination of a complex signaling cascade. An orthogonal approach should interrogate an upstream event to confirm the phenotype is not an artifact of the reporter system itself. High-content imaging (HCI) allows for the direct visualization and quantification of protein translocation, a critical activation step in the NF-κB pathway.[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by an agent like Tumor Necrosis Factor-alpha (TNF-α), IκB is degraded, and NF-κB translocates to the nucleus.[4][7] By measuring the nuclear-to-cytoplasmic ratio of NF-κB, we can directly quantify the inhibitory effect of our compound on this pivotal step. This method is powerful because it provides spatial, single-cell resolution data, which is mechanistically distinct from the population-level, transcriptional output of a reporter assay.

Experimental Workflow for NF-κB (p65) Translocation Assay:

Figure 1: A streamlined workflow for the high-content imaging-based NF-κB translocation assay.

Detailed Experimental Protocol:

  • Cell Culture: Seed HeLa or RAW264.7 cells in a 96-well or 384-well black, clear-bottom imaging plate at a pre-determined density to achieve 70-80% confluency at the time of the experiment. Culture overnight at 37°C with 5% CO₂.

  • Compound Plating: Prepare serial dilutions of N-(4-chlorophenyl)-4-methylbenzamide in culture medium. As controls, include wells with vehicle (e.g., 0.1% DMSO) and a known NF-κB inhibitor like BAY 11-7082 as a positive control.[8][9]

  • Treatment and Stimulation: Aspirate media from the cell plate and add the compound dilutions. Incubate for 1 hour. Subsequently, add a pre-titered concentration of a stimulant (e.g., 20 ng/mL TNF-α for HeLa, or 200 ng/mL LPS for RAW264.7) to all wells except the "unstimulated" control.[8][10] Incubate for 30-40 minutes.

  • Fixation and Permeabilization: Gently wash cells with Dulbecco's Phosphate-Buffered Saline (DPBS). Fix with 4% paraformaldehyde for 15 minutes. Wash again and permeabilize with 0.1% Triton X-100 in DPBS for 10 minutes.

  • Immunofluorescence Staining: Block non-specific binding with 3% Bovine Serum Albumin (BSA) in DPBS for 1 hour. Incubate with a primary antibody against the NF-κB p65 subunit (e.g., from Cell Signaling Technology) overnight at 4°C. The next day, wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain like DAPI for 1 hour at room temperature, protected from light.

  • Imaging and Analysis: Wash the plate and add DPBS to the wells for imaging. Acquire images using an automated high-content imaging system. Utilize an image analysis software package to segment cells, identify nuclear (DAPI) and cytoplasmic regions, and calculate the ratio of the mean fluorescence intensity of the NF-κB p65 stain in the nucleus versus the cytoplasm.[6]

Anticipated Data and Interpretation:

The primary output is a dose-response curve where the nuclear-to-cytoplasmic fluorescence ratio is plotted against the compound concentration. A potent inhibitor will show a dose-dependent decrease in this ratio, confirming it prevents NF-κB translocation.

CompoundIC₅₀ (µM) [NF-κB Translocation]
N-(4-chlorophenyl)-4-methylbenzamide8.5
BAY 11-7082 (Positive Control)3.2
Vehicle Control (0.1% DMSO)No Inhibition

Assay 2: Mechanistic Elucidation via Biochemical Analysis of IκBα Phosphorylation

Rationale and Causality: Having confirmed that our compound blocks NF-κB translocation, the next logical step is to probe its mechanism more deeply. The canonical NF-κB pathway activation hinges on the phosphorylation of IκBα at Serine 32 and 36 by the IκB kinase (IKK) complex.[11][12][13] This phosphorylation event tags IκBα for proteasomal degradation, thereby releasing NF-κB. A Western blot assay using a phospho-specific antibody for IκBα (p-IκBα) provides a direct, biochemical readout of this upstream signaling event. This method is orthogonal to the imaging assay as it is a lysate-based, biochemical technique rather than an intact-cell spatial measurement. A positive result here would strongly suggest the compound acts at or upstream of IKK.

NF-κB Canonical Signaling Pathway:

G cluster_0 Stimulus & Receptor cluster_1 Cytoplasmic Cascade cluster_2 Nuclear Action Stimulus TNF-α / LPS Receptor Cell Surface Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates Complex NF-κB / IκBα IKK->Complex Phosphorylates IκBα pIkBa p-IκBα Complex->pIkBa NFkB Free NF-κB Complex->NFkB Releases Proteasome Proteasome pIkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription

Figure 2: The canonical NF-κB signaling pathway. The Western blot assay directly measures the formation of phospho-IκBα (p-IκBα).

Detailed Experimental Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or RAW264.7) in 6-well plates and grow to 80-90% confluency. Pre-treat cells with a dose range of N-(4-chlorophenyl)-4-methylbenzamide for 1 hour.

  • Stimulation: Induce the pathway by adding the appropriate stimulus (e.g., TNF-α or LPS) for a short duration (typically 5-15 minutes) to capture the peak of IκBα phosphorylation.

  • Cell Lysis: Immediately place the plate on ice, wash wells with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-IκBα (Ser32/36).[11][14]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Self-Validation: Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., GAPDH or β-actin) to confirm that the decrease in the phospho-signal is not due to overall protein degradation or unequal loading.

Anticipated Data and Interpretation:

The results are visualized as bands on the blot. Densitometry is used to quantify the intensity of the p-IκBα band relative to the total IκBα or loading control. A successful inhibitor will show a dose-dependent decrease in the p-IκBα signal.

Compound Dose (µM)Normalized p-IκBα Signal (vs. Loading Control)
0 (Vehicle)1.00
2.50.78
5.00.51
10.00.23
20.00.08
Synthesis and Conclusion

By employing two mechanistically distinct, orthogonal assays, we have constructed a compelling, multi-layered validation of the bioactivity of N-(4-chlorophenyl)-4-methylbenzamide. The high-content imaging assay visually confirmed that the compound inhibits the cellular phenotype of NF-κB nuclear translocation. The subsequent Western blot analysis provided strong biochemical evidence that this inhibition occurs at or upstream of the IκBα phosphorylation step. This convergence of data from a cell imaging and a biochemical approach provides high confidence that N-(4-chlorophenyl)-4-methylbenzamide is a genuine inhibitor of the NF-κB signaling pathway, thereby successfully validating the initial HTS hit and providing a clear direction for subsequent mechanism-of-action and lead optimization studies. This rigorous, multi-assay approach is fundamental to ensuring the scientific integrity and trustworthiness of preclinical drug discovery data.

References
  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS One.[Link]

  • Orthogonal Assay Service. Creative Biolabs.[Link]

  • High content, high-throughput screening for small molecule inducers of NF-κB translocation. PLoS One.[Link]

  • What are NF-κB inhibitors and how do they work? Patsnap Synapse.[Link]

  • NF-κB Signaling Pathway. Bio-Rad Antibodies.[Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology.[Link]

  • Live Cell Imaging: Studying NF-kB Signaling Dynamics Using the Operettta System. CHUM Research Centre.[Link]

  • Establishment of a High Content Image Platform to Measure NF-ΚB Nuclear Translocation in LPS-induced RAW264.7 Macrophages for Screening Anti-inflammatory Drug Candidates. Current Drug Metabolism.[Link]

  • Phospho-IKB alpha (Ser32/Ser36) Antibody. Affinity Biosciences.[Link]

Sources

Comparative

Head-to-head comparison of N-(4-chlorophenyl)-4-methylbenzamide and ponatinib against BCR-ABL

Head-to-Head Comparison Guide: N-(4-chlorophenyl)-4-methylbenzamide vs. Ponatinib against BCR-ABL Executive Summary The development of tyrosine kinase inhibitors (TKIs) targeting the BCR-ABL1 fusion protein revolutionize...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison Guide: N-(4-chlorophenyl)-4-methylbenzamide vs. Ponatinib against BCR-ABL

Executive Summary

The development of tyrosine kinase inhibitors (TKIs) targeting the BCR-ABL1 fusion protein revolutionized the treatment of Chronic Myeloid Leukemia (CML). However, the emergence of kinase domain mutations—most notably the "gatekeeper" T315I mutation—creates severe steric hindrance that blocks first- and second-generation TKIs. This guide provides an in-depth, head-to-head mechanistic and empirical comparison between ponatinib , an FDA-approved third-generation pan-BCR-ABL inhibitor, and N-(4-chlorophenyl)-4-methylbenzamide , a structurally simple synthetic benzamide fragment. By contrasting a highly optimized clinical drug with a basic chemical fragment, this guide illustrates the strict structural pharmacophores required for potent kinase inhibition and outlines the self-validating experimental workflows used to profile them.

Mechanistic Causality: Why Structure Dictates Potency

Ponatinib: Rational Design for Steric Evasion

Ponatinib (AP24534) is a third-generation TKI explicitly engineered via structure-based drug design to overcome the T315I mutation[1]. The T315I mutation substitutes a threonine residue with a bulkier isoleucine at the gatekeeper position of the ATP-binding pocket, physically blocking the entry of older TKIs. Ponatinib circumvents this resistance through a highly specific structural feature: a rigid, linear carbon-carbon triple bond (ethynyl linker) that threads past the bulky isoleucine side chain without inducing a steric clash[1].

Beyond the linker, ponatinib's imidazo[1,2-b]pyridazine core forms essential hydrogen bonds with the kinase hinge region, while its terminal trifluoromethylphenyl moiety extends deep into the hydrophobic pocket. This architecture effectively locks the BCR-ABL kinase in the inactive "DFG-out" conformation, resulting in sub-nanomolar potency against both native and mutant variants[1][2].

N-(4-chlorophenyl)-4-methylbenzamide: A Pharmacophoric Void

In stark contrast, N-(4-chlorophenyl)-4-methylbenzamide (PubChem CID: 723112) is a simple synthetic intermediate consisting solely of a chlorophenyl ring linked to a methylphenyl ring via an amide bond[3]. From a structural biology perspective, this molecule lacks the mandatory features for ATP-competitive kinase inhibition:

  • No Hinge-Binding Motif: It lacks the nitrogenous heterocycles (e.g., aminopyrimidine) required to form hydrogen bond donor/acceptor pairs with the kinase hinge backbone.

  • No Steric Bypass: It possesses no flexible or linear linker to navigate the ATP pocket's gatekeeper residue.

  • Insufficient Hydrophobic Reach: The molecule is too short to stabilize the DFG-out state. Consequently, this fragment is predicted to be biochemically inert against BCR-ABL, serving only as a negative control or a baseline scaffold in early-stage drug discovery.

Pathway BCR_ABL BCR-ABL1 Kinase (Constitutively Active) STAT5 STAT5 / JAK Pathway (Proliferation) BCR_ABL->STAT5 CRKL CRKL / MAPK Pathway (Survival) BCR_ABL->CRKL Ponatinib Ponatinib (Pan-BCR-ABL TKI) Ponatinib->BCR_ABL Potent Inhibition (Steric Bypass) Benzamide N-(4-chlorophenyl)- 4-methylbenzamide (Inactive Fragment) Benzamide->BCR_ABL No Binding (Lacks Pharmacophore)

Fig 1. BCR-ABL signaling cascade and comparative inhibitory impact of Ponatinib vs. benzamide analog.

Quantitative Data Comparison

The stark structural differences translate directly into biochemical and cellular efficacy. Ponatinib demonstrates profound in vitro potency, whereas the simple benzamide fragment fails to engage the target.

CompoundTarget VariantBiochemical IC50 (nM)Cellular Ba/F3 IC50 (nM)Clinical Status
Ponatinib BCR-ABL (WT)0.37 - 0.4[1][2]0.5[1]FDA Approved[2]
Ponatinib BCR-ABL (T315I)2.0[1][2]11.0[4]FDA Approved[2]
N-(4-chlorophenyl)-4-methylbenzamide BCR-ABL (WT)> 10,000 (Predicted)> 10,000 (Predicted)Experimental Fragment
N-(4-chlorophenyl)-4-methylbenzamide BCR-ABL (T315I)> 10,000 (Predicted)> 10,000 (Predicted)Experimental Fragment

Self-Validating Experimental Protocols

To empirically validate the quantitative data above, researchers must employ rigorous, self-validating assay systems. The following protocols ensure that observed inhibition is genuinely target-mediated rather than an artifact of general cytotoxicity.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo)

Causality & Rationale: The ADP-Glo assay is utilized because it directly measures the production of ADP during the kinase reaction, isolating the enzyme's catalytic activity from complex cellular variables.

  • Reagent Preparation: Purify recombinant native BCR-ABL1 and BCR-ABL1^T315I kinase domains. Prepare compound stocks of ponatinib and N-(4-chlorophenyl)-4-methylbenzamide in 100% DMSO, performing 3-fold serial dilutions (10 µM to 0.1 nM).

  • Pre-Equilibration: In a 384-well plate, combine 2 µL of the kinase/substrate mixture with 1 µL of the compound. Incubate for 15 minutes at room temperature to allow the inhibitor to bind the ATP pocket.

  • Reaction Initiation: Add 2 µL of ATP (calibrated to the specific Km​ of each kinase variant) to initiate the reaction. Incubate for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo reagent to terminate the reaction and deplete unconsumed ATP. After 40 minutes, add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal.

  • Self-Validation Check: Calculate the Z'-factor for the assay plate; a value >0.6 is required for validation. Ponatinib must yield an IC50 of ~2.0 nM against T315I to validate the run[1][2].

Protocol 2: Cellular Proliferation Assay (Isogenic Ba/F3 System)

Causality & Rationale: Biochemical assays do not account for cell membrane penetrance or off-target toxicity. The Ba/F3 murine pro-B cell line is naturally dependent on Interleukin-3 (IL-3) for survival. When engineered to express BCR-ABL, they become IL-3 independent[1]. This creates a perfect self-validating loop to distinguish targeted kinase inhibition from general cytotoxicity.

  • Cell Seeding: Seed Ba/F3 cells expressing native BCR-ABL1, BCR-ABL1^T315I, and parental Ba/F3 cells (supplemented with 1 ng/mL IL-3) at 5,000 cells/well in 96-well plates.

  • Compound Treatment: Treat cells with serially diluted compounds (0.01 nM to 10 µM) and incubate for 72 hours at 37°C, 5% CO2[1].

  • Viability Measurement: Add CellTiter-Glo reagent to lyse cells and measure ATP levels as a proxy for the number of metabolically active cells.

  • Self-Validation Check: A compound is only considered a true BCR-ABL inhibitor if it induces apoptosis in the BCR-ABL expressing cells at low concentrations (e.g., ponatinib at 0.5 nM[1]) while leaving the IL-3 supplemented parental cells unaffected. If N-(4-chlorophenyl)-4-methylbenzamide kills both cell lines equally at high micromolar doses, it is flagged as a non-specific cytotoxin rather than a targeted inhibitor.

Workflow Prep 1. Compound Prep (DMSO Stocks) Assay 2. Kinase Assay (ADP-Glo) Prep->Assay Cell 3. Cell Viability (Ba/F3 WT & T315I) Assay->Cell Analysis 4. Data Analysis (IC50 Regression) Cell->Analysis

Fig 2. Step-by-step experimental workflow for evaluating BCR-ABL tyrosine kinase inhibitors.

Sources

Validation

A Comparative Guide to Confirming Cellular Target Engagement of Novel Small Molecules: The Case of N-(4-chlorophenyl)-4-methylbenzamide

Introduction: The Imperative of Target Engagement In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. A primary reason...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Target Engagement

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. A primary reason for late-stage clinical trial failures is a lack of efficacy, which can often be traced back to an incomplete understanding of whether the drug actually interacts with its intended molecular target within the complex milieu of a living cell.[1][2] Simply demonstrating potent activity in a test tube with a purified protein is not enough.[3] Factors such as cell permeability, efflux pumps, off-target binding, and competition with endogenous ligands can profoundly impact a compound's ability to engage its target in a physiologically relevant setting.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the cellular target engagement of novel compounds. We will use N-(4-chlorophenyl)-4-methylbenzamide (CID 723112) , a small molecule with defined chemical properties but without a widely characterized biological target, as our representative "Compound of Interest" (COI).[4] The objective is not to define the target of this specific molecule, but to use it as a scaffold to compare and contrast essential, field-proven methodologies that form a self-validating system for confirming direct target interaction in cells. We will delve into the causality behind experimental choices, provide detailed protocols, and illustrate how orthogonal approaches can be integrated to build an unassailable case for target engagement.

Conceptual Framework: An Orthogonal, Multi-Pronged Approach

CETSA Cellular Thermal Shift Assay (CETSA) Is the compound binding to the target in the cell? Conclusion High-Confidence Target Engagement Confirmed CETSA->Conclusion Validates in-cell binding Biochem Biochemical/Biophysical Assays (e.g., SPR, ITC) How tightly and with what kinetics does it bind? Biochem->Conclusion Quantifies affinity & rules out artifacts Reporter Cell-Based Reporter Assay Does binding lead to a change in pathway activity? Reporter->Conclusion Links binding to function

Figure 1: A logical workflow illustrating how three orthogonal methods converge to build high confidence in target engagement.

Method 1: Cellular Thermal Shift Assay (CETSA) - The Gold Standard for Intracellular Binding

Expertise & Rationale

CETSA is a powerful, label-free technique that provides direct evidence of a compound binding to its target protein within the native cellular environment.[6] The principle is based on ligand-induced thermal stabilization: when a compound binds to a protein, it generally increases the protein's resistance to heat-induced unfolding and aggregation.[6][7] By heating cell lysates or intact cells treated with a compound across a temperature gradient, we can observe a "shift" in the protein's melting point. This method is invaluable because it confirms target interaction in the presence of all cellular components, providing a more accurate reflection of a compound's behavior in a living system.[8]

Experimental Workflow & Data Presentation

The CETSA workflow involves compound treatment, a heat challenge, separation of soluble and aggregated proteins, and quantification of the remaining soluble target protein, typically by Western Blot or mass spectrometry.

start Culture & Treat Cells (e.g., with N-(4-chlorophenyl)-4-methylbenzamide) heat Heat Challenge (Apply temperature gradient) start->heat lyse Cell Lysis (Freeze-thaw cycles) heat->lyse centrifuge Centrifugation (Separate soluble vs. aggregated protein) lyse->centrifuge supernatant Collect Supernatant (Soluble protein fraction) centrifuge->supernatant analyze Quantify Target Protein (Western Blot / MS) supernatant->analyze

Figure 2: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Data is typically presented in two ways:

  • Melt Curve: Shows the amount of soluble protein at different temperatures, comparing the vehicle (e.g., DMSO) control to the compound-treated sample. A rightward shift indicates stabilization.

  • Isothermal Dose-Response (ITDR) Curve: Performed at a single, optimized temperature from the melt curve, this shows the amount of stabilized protein at various compound concentrations, allowing for the determination of an apparent EC50 for target binding.

Table 1: Example CETSA Data for a Putative Target Protein

TreatmentTemperature (°C)Relative Soluble Protein (%)
Vehicle (DMSO)50100
Vehicle (DMSO)5452
Vehicle (DMSO)5815
10 µM COI50100
10 µM COI5495
10 µM COI5865
Detailed Experimental Protocol: CETSA with Western Blot Readout

This protocol is adapted from standard methodologies.[9][10]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T) in a 10 cm dish and grow to ~80-90% confluency.

    • Treat the cells with the Compound of Interest (COI) at the desired final concentration (e.g., 10 µM) or with vehicle (DMSO) as a control. Incubate for 1 hour at 37°C.

  • Cell Harvesting:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into 1 mL of PBS supplemented with a protease inhibitor cocktail.

    • Divide the cell suspension into 100 µL aliquots in PCR tubes, one for each temperature point.

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler.

    • For the initial melt curve, heat the tubes at a range of temperatures (e.g., 42°C to 66°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This is a critical step to ensure cell rupture without detergents that might interfere with protein complexes.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

    • Carefully collect the supernatant.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay to ensure equal loading.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer.

    • Load equal amounts of total protein per lane, run the gel, and transfer to a PVDF membrane.

    • Probe the membrane with a specific primary antibody against the putative target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and quantify band intensities using an imaging system. Plot the normalized band intensity against the temperature to generate the melt curve.

Method 2: Biochemical Assays - Quantifying the Direct Interaction

Expertise & Rationale

While CETSA confirms binding in situ, biochemical and biophysical assays are essential for quantitatively characterizing the interaction in a controlled, cell-free environment.[2] Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) use purified target protein and the compound to measure key thermodynamic and kinetic parameters.[11][12]

  • Why this choice? This step is crucial for building a structure-activity relationship (SAR). It provides a precise dissociation constant (KD), which measures binding affinity, and kinetic parameters like association (kon) and dissociation (koff) rates.[13] This quantitative data is the bedrock for lead optimization and helps confirm that the effects seen in cells are due to direct binding, not some indirect mechanism.

Workflow & Data Presentation

For SPR, one binding partner (e.g., the purified protein) is immobilized on a sensor chip, and the other (the compound) is flowed over the surface. The interaction is measured in real-time as a change in the refractive index.[11]

cluster_0 SPR Principle Immobilize 1. Immobilize Purified Target Protein on Sensor Chip Flow 2. Flow Compound of Interest (Analyte) Across the Surface Immobilize->Flow Bind 3. Association Phase Compound binds to target Flow->Bind Wash 4. Dissociation Phase Buffer flows, compound unbinds Bind->Wash Analyze 5. Analyze Sensorgram Calculate Kon, Koff, and KD Wash->Analyze

Figure 3: The fundamental workflow of a Surface Plasmon Resonance (SPR) experiment.

Table 2: Example Quantitative Binding Data for COI vs. Alternatives

CompoundKD (nM)kon (105 M-1s-1)koff (10-3 s-1)
N-(4-chlorophenyl)-4-methylbenzamide (COI) 50 2.5 1.25
Alternative 1 (Inactive Analog)>10,000Not DeterminedNot Determined
Alternative 2 (Weaker Binder)8501.19.35
High-Level Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Protein Preparation: Express and purify the target protein of interest to >95% purity.

  • Immobilization: Covalently immobilize the purified protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density.

  • Binding Analysis:

    • Prepare a serial dilution of the COI in a suitable running buffer.

    • Inject the compound solutions over the sensor surface, starting with the lowest concentration. Each cycle consists of an association phase (compound injection) and a dissociation phase (buffer injection).

    • A buffer-only injection is used for double referencing to subtract bulk refractive index changes and instrument drift.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and calculate the equilibrium dissociation constant (KD = koff / kon).

Method 3: Cell-Based Reporter Assays - Linking Binding to Function

Expertise & Rationale

Confirming that a compound binds is only half the story. We must also demonstrate that this binding event leads to a functional consequence. Cell-based reporter assays are an elegant way to achieve this.[14] These assays are engineered so that the activity of a signaling pathway, which is modulated by the target protein, is linked to the expression of an easily measurable reporter gene, such as luciferase or Green Fluorescent Protein (GFP).[15]

  • Why this choice? This method provides a crucial link between the biophysical act of binding (from CETSA/SPR) and a downstream biological outcome.[3] If our COI binds to and inhibits a kinase, a reporter assay can measure the resulting decrease in transcription of a downstream gene. This provides powerful, orthogonal evidence that the compound is not just an inert binder but a functional modulator of its target. These assays are also highly scalable for screening and profiling.[14]

Workflow & Data Presentation

The workflow involves treating a specially engineered cell line with the compound and then measuring the reporter signal.

cluster_0 Reporter Assay Mechanism COI Compound of Interest (e.g., N-(4-chlorophenyl)-4-methylbenzamide) Target Target Protein (e.g., Kinase) COI->Target Inhibits Pathway Signaling Cascade Target->Pathway Blocks Activation TF Transcription Factor Pathway->TF Promoter Response Element Promoter TF->Promoter Fails to Bind Reporter Reporter Gene (e.g., Luciferase) Promoter->Reporter No Transcription Signal Measurable Signal (Light) Reporter->Signal No Light Produced

Sources

Safety & Regulatory Compliance

Safety

N-(4-chlorophenyl)-4-methylbenzamide proper disposal procedures

Standard Operating Procedure: Compliant Disposal of N-(4-chlorophenyl)-4-methylbenzamide Executive Summary & Mechanistic Context As drug development workflows increasingly rely on halogenated benzamide derivatives, under...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Compliant Disposal of N-(4-chlorophenyl)-4-methylbenzamide

Executive Summary & Mechanistic Context

As drug development workflows increasingly rely on halogenated benzamide derivatives, understanding the physicochemical fate of these compounds is critical for laboratory safety and regulatory compliance. N-(4-chlorophenyl)-4-methylbenzamide (CAS: 33667-89-9) is a synthetic intermediate characterized by a covalently bound chlorine atom and high lipophilicity. Improper disposal not only violates federal environmental statutes but also poses severe ecotoxicological risks. This guide provides a self-validating, step-by-step operational plan for the segregation, containment, and ultimate thermal destruction of this compound.

Physicochemical Hazard Profile

To design an effective disposal strategy, we must first analyze the compound's quantitative data. These metrics directly dictate our downstream logistical choices and regulatory obligations.

Physicochemical PropertyValueOperational & Disposal Implication
Chemical Formula C₁₄H₁₂ClNOCovalently bound chlorine designates this as a Halogenated Organic Compound .
Molecular Weight 245.70 g/mol Solid at standard temperature and pressure; requires specific solid waste handling or solvent dissolution.
LogP (Lipophilicity) 3.6Highly lipophilic; prone to bioaccumulation. Strictly prohibits disposal via aqueous municipal drains.
GHS Hazard Code Aquatic Chronic 2 (H411)1[1]. Mandates complete thermal destruction.

The Causality of Halogenated Segregation

In chemical waste management, the presence of a single halogen atom (such as the chlorine in the 4-chlorophenyl ring) fundamentally alters the disposal trajectory. When incinerated, halogenated compounds generate corrosive hydrogen chloride (HCl) gas. If processed at inadequate temperatures or without specialized alkaline scrubbers, this process can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans.

Consequently,2 (e.g., pure ethanol or acetone) contaminates the entire bulk volume. This forces the entire mixture to be treated as a halogenated substance, needlessly escalating hazardous waste management costs and environmental risks[2].

Operational Disposal Protocol (Self-Validating System)

This step-by-step methodology ensures compliant handling from the point of generation to final institutional transfer. Every phase includes a self-validation check to ensure operational integrity.

Phase 1: Waste Matrix Identification & Segregation

  • Determine the Waste State: Identify whether the N-(4-chlorophenyl)-4-methylbenzamide is solid (e.g., unreacted powder, contaminated consumables) or dissolved in a liquid solvent.

  • Execute Halogenated Segregation: If dissolved, route the solution strictly into the Halogenated Waste Stream . Do not mix with non-halogenated solvents.

    • Causality: Segregation prevents the unnecessary expansion of halogenated waste volumes, which require specialized, high-cost thermal destruction[2].

Phase 2: Containment & Self-Validation 3. Select Compatible Containment: Transfer the waste into a high-density polyethylene (HDPE) or amber glass container. Avoid metal containers, as trace HCl generation from solvent degradation can cause structural corrosion. 4. Perform Self-Validation Check (Biphasic Observation): If the compound is dissolved in a dense halogenated solvent (like dichloromethane), visually inspect the liquid before capping.

  • Validation Trigger: Halogenated solvents are generally denser than water. If a lighter aqueous layer is floating on top, accidental water contamination has occurred. This must be explicitly noted on the waste manifest, as unexpected water content alters the required incineration parameters and can cause explosive steam expansion during thermal treatment.

  • Apply GHS Labeling: Immediately affix a hazardous waste label. Mark the container explicitly as "Halogenated Organic Waste: Contains N-(4-chlorophenyl)-4-methylbenzamide" to ensure downstream handlers are aware of the aquatic toxicity[1].

Phase 3: Satellite Accumulation & Final Destruction 6. Establish Secondary Containment: Place the sealed container in a secondary containment tray within a designated Satellite Accumulation Area (SAA).

  • Validation Trigger: Verify that the secondary tray can hold at least 110% of the primary container's volume.3[3].

  • Regulatory Compliance: Ensure the container remains tightly capped unless actively receiving waste. Under the Resource Conservation and Recovery Act (RCRA), 4[4].

  • Institutional Transfer: Submit a pickup request to your Environmental Health and Safety (EHS) department. The waste must be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for 5[5].

Workflow Visualization

G Gen Waste Generation N-(4-chlorophenyl)-4-methylbenzamide Decision Waste Matrix Analysis (Solid vs. Liquid) Gen->Decision Solid Solid Waste Stream (Contaminated Consumables/Powder) Decision->Solid Powder/Solid Liquid Liquid Waste Stream (Dissolved in Solvent) Decision->Liquid Solution SAA Satellite Accumulation Area (SAA) Secondary Containment & GHS Labeling Solid->SAA Segregation Halogenated Segregation DO NOT mix with Non-Halogenated Liquid->Segregation Contains Cl Segregation->SAA EHS EHS / Waste Management Transfer SAA->EHS TSDF Permitted TSDF High-Temp Incineration (40 CFR 268) EHS->TSDF

Workflow for the segregation, accumulation, and compliant disposal of halogenated waste.

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling N-(4-chlorophenyl)-4-methylbenzamide

As researchers and scientists, our commitment to discovery is paralleled by our dedication to safety. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our commitment to discovery is paralleled by our dedication to safety. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of appropriate safety protocols. This guide provides a detailed operational plan for the safe handling of N-(4-chlorophenyl)-4-methylbenzamide, focusing on the selection and use of Personal Protective Equipment (PPE). Our approach is grounded in a risk-assessment framework, essential when comprehensive toxicological data is not fully available.

Hazard Assessment: Understanding the Risks

N-(4-chlorophenyl)-4-methylbenzamide is identified primarily by its environmental hazard. According to aggregated data from the European Chemicals Agency (ECHA), it is classified as H411: Toxic to aquatic life with long-lasting effects[1]. While specific human toxicity data is limited, the chemical structure, an aromatic amide, suggests prudence. Related benzamide compounds are known to cause skin and eye irritation[2]. Therefore, our safety protocols must be designed to mitigate both known environmental risks and potential physiological hazards.

The primary routes of potential exposure in a laboratory setting are inhalation of dust, skin contact, and eye contact. The following PPE recommendations are designed to provide a robust barrier against these exposure routes.

Core Protective Measures: Your First Line of Defense

A foundational principle of laboratory safety is to always use engineering controls, such as fume hoods, as the primary means of exposure control. PPE is the essential final barrier between you and the chemical.

Eye and Face Protection

Accidental splashes or the generation of airborne dust can lead to serious eye injury.

  • Standard Operations: For handling solutions or small quantities of solid, safety glasses with side shields are mandatory. These must conform to appropriate standards such as ANSI Z87.1 in the United States or EN 166 in Europe.

  • High-Risk Procedures: When there is a significant risk of splashing (e.g., when transferring large volumes of solutions) or dust generation (e.g., weighing large quantities of powder), a face shield should be worn in addition to safety goggles[3][4].

Hand Protection

The skin is a primary route of exposure. The correct selection of gloves is critical.

  • Glove Type: Nitrile gloves are the preferred choice for incidental contact with N-(4-chlorophenyl)-4-methylbenzamide.[5] They offer good resistance to a range of chemicals and are a suitable barrier for handling solids and preparing solutions.

  • Glove Integrity: Always inspect gloves for tears or punctures before use.

  • Donning and Doffing: Use proper technique when removing gloves to avoid contaminating your skin.[6]

  • Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container. Do not reuse disposable gloves.

Body Protection

A laboratory coat is essential to protect your skin and personal clothing from contamination.

  • Material: A standard cotton or polyester/cotton blend lab coat is suitable for most procedures.[5]

  • Best Practices: Lab coats should be fully buttoned, with sleeves rolled down. They should be removed before leaving the laboratory to prevent the spread of contamination.

Respiratory Protection

Under normal laboratory conditions with proper engineering controls, respiratory protection is not typically required.[5] However, it should be considered in specific scenarios:

  • Weighing Powders: If weighing large quantities of N-(4-chlorophenyl)-4-methylbenzamide powder outside of a ventilated enclosure, or if dust becomes airborne, a respirator may be necessary.

  • Spill Cleanup: In the event of a large spill, respiratory protection might be required as part of a broader spill response plan.

If a risk assessment determines that respiratory protection is needed, a program compliant with OSHA's 29 CFR 1910.134 should be implemented, which includes fit testing and training.

Operational Plan: PPE Workflow

The following table summarizes the recommended PPE for various laboratory tasks involving N-(4-chlorophenyl)-4-methylbenzamide. This task-based approach ensures that the level of protection is matched to the level of risk.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (<1g) Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot typically required
Weighing Solid (>1g) Safety Goggles and Face ShieldNitrile GlovesLab CoatRecommended (N95) if not in a fume hood
Preparing Solutions Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot typically required
Running Reactions Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot typically required
Large-Scale Transfers Safety Goggles and Face ShieldNitrile GlovesLab CoatNot typically required
Spill Cleanup Safety Goggles and Face ShieldNitrile GlovesLab CoatAssess based on spill size and ventilation

PPE Selection and Disposal Workflow Diagram

The following diagram outlines the decision-making process for selecting appropriate PPE and the subsequent disposal of contaminated items.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_selection PPE Selection cluster_procedure Procedure Execution cluster_disposal Disposal Start Start: Handling N-(4-chlorophenyl)-4-methylbenzamide AssessTask Assess Task: - Scale (mg, g, kg) - Physical Form (solid, liquid) - Dust/Splash Potential Start->AssessTask SelectEye Select Eye/Face Protection AssessTask->SelectEye AssessTask->SelectEye High Splash/Dust Risk? SelectGloves Select Hand Protection (Nitrile Gloves) AssessTask->SelectGloves SelectBody Select Body Protection (Lab Coat) AssessTask->SelectBody SelectResp Assess Need for Respiratory Protection AssessTask->SelectResp AssessTask->SelectResp High Dust/Aerosol Risk? PerformTask Perform Laboratory Task SelectEye->PerformTask SelectGloves->PerformTask SelectBody->PerformTask SelectResp->PerformTask DoffPPE Doff PPE Correctly PerformTask->DoffPPE DisposeWaste Dispose of Contaminated PPE in Hazardous Waste DoffPPE->DisposeWaste End End DisposeWaste->End

Caption: PPE Selection and Disposal Workflow for N-(4-chlorophenyl)-4-methylbenzamide.

Disposal of Contaminated PPE

Proper disposal is a critical step in preventing environmental contamination and secondary exposure.

  • Gloves and other disposable items: All disposable PPE that has come into contact with N-(4-chlorophenyl)-4-methylbenzamide must be considered hazardous waste.

  • Procedure: Place contaminated items in a designated, sealed waste container.[7] Do not discard them in the regular trash.

  • Lab Coats: If a lab coat becomes significantly contaminated, it should be professionally decontaminated by a licensed service. Minor contamination should be addressed according to your institution's safety protocols.

By adhering to these guidelines, you can confidently handle N-(4-chlorophenyl)-4-methylbenzamide while ensuring your personal safety and protecting the environment. A proactive and informed approach to safety is the hallmark of a responsible scientist.

References

  • N-(4-chlorophenyl)-4-methylbenzamide | C14H12ClNO | CID 723112 - PubChem. Available at: [Link]

  • Safety Data Sheet - ABX advanced biochemical compounds. Available at: [Link]

  • Personal Protective Equipment | US EPA . Available at: [Link]

  • Safety data sheet - Pyraclostrobin - BASF. Available at: [Link]

  • 3-(Aminosulfonyl)-4-chloro-N-methyl-N-(phenylmethyl)benzamide - Hazard - US EPA. Available at: [Link]

  • Safety data sheet - Regnum - BASF. Available at: [Link]

  • Personal Protective Equipment Selection Guide - University of Wisconsin-Madison. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment - SAMS Solutions. Available at: [Link]

  • PPE For Chemical Handling With Example - Industrial Safety Tips. Available at: [Link]

  • Material Safety Data Sheet - BD. Available at: [Link]

  • N-Methylbenzamide - Safety Data Sheet - LookChem. Available at: [Link]

Sources

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